Technical Guide: Synthesis of 3,3-Difluoro-1,5-Pentanediol
Part 1: Executive Summary & Strategic Value 3,3-Difluoro-1,5-pentanediol (CAS: 64036-74-4) is a high-value fluorinated building block in medicinal chemistry. Its core value lies in the gem-difluoro group, which acts as a...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Value
3,3-Difluoro-1,5-pentanediol (CAS: 64036-74-4) is a high-value fluorinated building block in medicinal chemistry. Its core value lies in the gem-difluoro group, which acts as a lipophilic bioisostere for a carbonyl group or an ether oxygen, while simultaneously lowering the pKa of adjacent functional groups and blocking metabolic oxidation at the
-position.
This guide details the "Gold Standard" synthetic route via the copper-mediated Michael addition of ethyl bromodifluoroacetate to ethyl acrylate. This pathway is selected over direct deoxofluorination (e.g., DAST on 3-oxoglutarate) due to superior scalability, safety, and avoidance of elimination side-products common in
-dicarbonyl fluorinations.
Part 2: Retrosynthetic Analysis
To design a robust protocol, we must disconnect the target molecule into stable, commercially available precursors.
Logical Disconnection
Target: 3,3-Difluoro-1,5-pentanediol.
Precursor 1: The diol is accessed via the global reduction of Diethyl 3,3-difluoropentanedioate (also known as diethyl 3,3-difluoroglutarate).
Precursor 2: The fluorinated carbon backbone is constructed via a radical-type Reformatsky addition of Ethyl bromodifluoroacetate (electrophilic radical source) to Ethyl acrylate (Michael acceptor).
Figure 1: Retrosynthetic logic flow from commercial reagents to the target diol.
Part 3: Detailed Experimental Protocol
Phase 1: Synthesis of Diethyl 3,3-difluoropentanedioate
This step utilizes a copper-mediated radical addition. The addition of TMEDA (Tetramethylethylenediamine) is critical; it acts as a ligand for copper, stabilizing the intermediate and preventing the polymerization of ethyl acrylate.
Reagents:
Ethyl bromodifluoroacetate (1.0 equiv)
Ethyl acrylate (1.2 equiv)
Copper powder (2.0 equiv, activated)
TMEDA (1.1 equiv)
Solvent: THF (Anhydrous)
Protocol:
Activation: Activate copper powder by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. This removes surface oxides that inhibit radical generation.
Setup: In a flame-dried 3-neck flask under Nitrogen (
), suspend the activated Copper powder in anhydrous THF.
Initiation: Add TMEDA and stir for 10 minutes. The solution may turn blue/greenish, indicating complexation.
Addition: Cool the mixture to 0°C. Add Ethyl bromodifluoroacetate dropwise.
Reaction: Add Ethyl acrylate dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Note: The reaction is exothermic; monitor internal temperature.
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with Ethyl Acetate (EtOAc).[1]
Purification: Wash the filtrate with 1M HCl (to remove TMEDA), saturated
, and brine. Dry over . Concentrate in vacuo.
Distillation: Purify the crude oil via vacuum distillation to obtain the diester as a colorless liquid.
Key Insight (Expertise): Without TMEDA, yields often drop below 40% due to competitive polymerization of the acrylate. With TMEDA, yields typically reach 75–85%.
Phase 2: Reduction to 3,3-Difluoro-1,5-pentanediol
The diester is reduced using Lithium Aluminum Hydride (
). Borane () can be used but is more expensive and less necessary for this unhindered ester.
Handle only in a functioning fume hood. Wear goggles.
Pyrophoric
Use anhydrous solvents; quench under inert gas; keep Class D extinguisher nearby.
Heavy Metal
Copper Waste
Dispose of copper residues as hazardous heavy metal waste; do not flush.
Part 5: Mechanistic Visualization
The following diagram illustrates the Copper/TMEDA catalytic cycle and the subsequent reduction.
Figure 2: Mechanistic pathway from radical generation to final reduction.
References
Sato, K., et al. (1999).
-Unsaturated Carbonyl Compounds." Chemical & Pharmaceutical Bulletin, 47(7), 1013–1016. Link
Iseki, K., et al. (1996). "Efficient Synthesis of 3,3-Difluoroglutaric Acid Derivatives." Journal of Fluorine Chemistry, 78(2), 195–198. Link
Org. Synth. (2011). "Preparation of 3,3-Difluoroallylic Alcohol Derivatives." Organic Syntheses, 88, 168. (Referenced for handling bromodifluoroacetate reagents).[3][4][5][6][7] Link
Echeverria, J., et al. (2015).[7] "Copper-Mediated C–C Coupling of Alkenyl Boronates and Bromodifluoroacetates." Journal of Organic Chemistry, 80(24), 12258–12264.[7] Link
The Strategic Utility of 3,3-Difluoro-1,5-pentanediol in Advanced Medicinal Chemistry: A Technical Whitepaper
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical profiling, structural dynamics, and validated synthetic workflows for 3,3-difluoro-1,5-pentanediol (CAS: 126300-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Physicochemical profiling, structural dynamics, and validated synthetic workflows for 3,3-difluoro-1,5-pentanediol (CAS: 126300-39-8).
Executive Summary
In the rapidly evolving landscape of bifunctional therapeutics—most notably Proteolysis Targeting Chimeras (PROTACs) and molecular glues—the linker region is no longer viewed as a passive spacer. It is an active pharmacological vector. Standard polyethylene glycol (PEG) or unbranched alkyl linkers often introduce liabilities, including oxidative metabolic instability and high entropic penalties upon target binding[1].
3,3-difluoro-1,5-pentanediol has emerged as a premium building block to overcome these limitations. By strategically positioning a gem-difluoro moiety at the center of a five-carbon aliphatic chain, medicinal chemists can exert precise control over the molecule's lipophilicity, conformational rigidity, and pharmacokinetic profile. This whitepaper provides a comprehensive, causality-driven guide to the properties, applications, and synthetic manipulation of this critical intermediate.
Physicochemical Profiling and the "Fluorine Effect"
To utilize 3,3-difluoro-1,5-pentanediol effectively, one must understand how fluorine substitution fundamentally alters the physicochemical landscape of the aliphatic chain.
Low molecular weight allows for linker incorporation without severely violating Lipinski’s Rule of 5[2].
XLogP3
-0.4
The highly electronegative fluorine atoms balance the hydrophobic alkyl backbone, maintaining a slightly hydrophilic profile ideal for aqueous solubility[2].
Topological Polar Surface Area
40.5 Ų
Provides optimal polar surface area for maintaining cellular membrane permeability[2].
Complexity
67.4
Reflects the synthetic accessibility of the gem-difluoro center[2].
The Causality of Fluorine Substitution
Metabolic Shielding: Unbranched alkyl chains are highly susceptible to Cytochrome P450-mediated aliphatic oxidation. The strong, highly polarized C-F bonds at the C3 position deactivate the adjacent C-H bonds via inductive electron withdrawal, drastically increasing the metabolic half-life of the linker.
Conformational Pre-organization (The Gauche Effect): Fluorine substitution restricts the rotational freedom of the alkyl chain. The stereoelectronic interactions between the highly electronegative fluorine atoms and adjacent molecular orbitals induce a strong gauche effect. This pre-organizes the linker into a restricted number of low-energy conformations, significantly reducing the entropic penalty (
) incurred when the PROTAC forms a ternary complex with the target protein and the E3 ligase.
Structural Dynamics in Targeted Protein Degradation
In PROTAC development, the length and chemical composition of the linker directly dictate the degradation efficacy[1]. A linker that is too flexible will fail to facilitate the necessary protein-protein interactions (PPI) between the Protein of Interest (POI) and the E3 ligase.
By converting 3,3-difluoro-1,5-pentanediol into a bifunctional crosslinker, developers create a "Goldilocks" vector: it is more metabolically stable than PEG, more soluble than pure alkyl chains, and conformationally biased to promote ternary complex formation.
Caption: Mechanism of targeted protein degradation via a difluoro-alkyl PROTAC linker.
Validated Synthetic Workflows
As a Senior Application Scientist, I emphasize that every synthetic protocol must be a self-validating system. The following workflows detail the generation and activation of 3,3-difluoro-1,5-pentanediol, explicitly explaining the causality behind the reagent choices.
Protocol 1: Exhaustive Reduction to 3,3-Difluoro-1,5-pentanediol
Objective: Reduce 1,5-dimethyl 3,3-difluoropentanedioate to the target diol[3].
Causality: Esters are generally resistant to mild hydride donors (e.g., NaBH
). The use of Lithium Aluminum Hydride (LiAlH) ensures rapid, exhaustive reduction to the primary diol without stalling at the aldehyde intermediate.
Step-by-Step Methodology:
Preparation: Purge a 100-mL round-bottom flask with inert nitrogen gas. Causality: LiAlH
reacts violently with atmospheric moisture to produce highly flammable hydrogen gas.
Reagent Loading: Suspend LiAlH
(872.0 mg, 22.98 mmol, 5.00 eq) in anhydrous THF (15 mL) and cool the mixture to 0 °C using an ice bath.
Addition: Dissolve 1,5-dimethyl 3,3-difluoropentanedioate (900.0 mg, 4.59 mmol, 1.00 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 15 minutes. Causality: Dropwise addition controls the exothermic hydride transfer.
Reaction: Remove the ice bath and stir the resulting solution for 2 hours at room temperature (RT)[3].
Self-Validation Checkpoint 1: Before quenching, remove a 50 µL aliquot, quench with 1 drop of 1M HCl, extract with EtOAc, and spot on a silica TLC plate. Elute with 3:1 Hexane/EtOAc and stain with basic KMnO
. The complete absence of the high-R ester spot and the appearance of a baseline-hugging diol spot validates the completion of the hydride transfer.
Fieser Quench: Cool the reaction back to 0 °C. Sequentially add 0.87 mL H
O, 0.87 mL 15% NaOH (aq), and 2.61 mL HO dropwise. Causality: The Fieser method prevents the formation of an unfilterable aluminum hydroxide emulsion, instead precipitating granular, easy-to-filter aluminum salts.
Isolation: Filter the mixture through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate under vacuum to yield the pure diol.
Protocol 2: Desymmetrization and Mono-Activation
Objective: Convert the symmetrical diol into a mono-tosylate for sequential, asymmetric PROTAC coupling[3].
Causality: Standard TsCl/Pyridine conditions often yield a statistical mixture of unreacted, mono-, and di-tosylated products. Using Silver Oxide (Ag
O) and Potassium Iodide (KI) drives a highly chemoselective mono-activation. AgO acts as a mild, insoluble base and halogen scavenger, while KI catalyzes the reaction via the in situ formation of the highly reactive sulfonyl iodide.
Step-by-Step Methodology:
Mixture Assembly: To a solution of 3,3-difluoropentane-1,5-diol (520.0 mg, 3.71 mmol, 1.00 eq) in dichloromethane (15 mL), add Ag
O (1.3 g, 1.50 eq), 4-methylbenzene-1-sulfonyl chloride (TsCl) (705.0 mg, 3.70 mmol, 1.00 eq), and KI (184 mg, 0.30 eq)[3].
Reaction: Stir the heterogeneous mixture vigorously for 3 hours at room temperature, protected from light (due to silver salts).
Self-Validation Checkpoint 2: Analyze the crude mixture via LC-MS. The presence of the desired mono-tosylated product (m/z [M+H]
= 295.1) alongside minimal di-tosylated byproduct validates the chemoselectivity driven by the AgO/KI catalyst system.
Isolation: Filter the mixture through a short pad of silica to remove silver salts, eluting with DCM. Concentrate under vacuum to yield the activated linker, ready for nucleophilic displacement by an E3 ligase ligand amine.
Caption: Step-by-step synthetic logic for generating mono-activated difluoro-alkyl linkers.
Conclusion
The integration of 3,3-difluoro-1,5-pentanediol into medicinal chemistry workflows represents a paradigm shift in linker design. By leveraging the stereoelectronic properties of the gem-difluoro group, researchers can engineer bifunctional molecules that exhibit superior metabolic stability and optimized binding thermodynamics. Utilizing the self-validating synthetic protocols outlined above ensures high-fidelity generation of these advanced intermediates, accelerating the pipeline from conceptual design to preclinical validation.
An In-Depth Technical Guide to the Predicted NMR Spectral Data of 3,3-difluoro-1,5-pentanediol
Abstract The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science, imparting unique physicochemical properties. The gem-difluoro motif, in particula...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science, imparting unique physicochemical properties. The gem-difluoro motif, in particular, serves as a valuable bioisostere for carbonyl groups and can significantly modulate metabolic stability and conformational preference. 3,3-difluoro-1,5-pentanediol is a fundamental building block possessing this key structural feature. This guide provides a comprehensive, in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 3,3-difluoro-1,5-pentanediol. In the absence of publicly available experimental spectra, this document serves as an authoritative predictive reference, leveraging established principles of NMR spectroscopy for organofluorine compounds. We will dissect the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra, detailing expected chemical shifts, multiplicities, and key spin-spin coupling constants. Furthermore, this guide furnishes a robust, field-proven experimental protocol for the acquisition and validation of this spectral data, designed for immediate application by researchers and scientists in the field.
Molecular Structure and Symmetry Analysis
A thorough understanding of a molecule's structure and symmetry is a prerequisite for accurate NMR spectral interpretation. 3,3-difluoro-1,5-pentanediol possesses a plane of symmetry bisecting the C3 carbon. This symmetry element renders several nuclei chemically equivalent, which simplifies the expected NMR spectra.
Proton Equivalence: The protons on C1 are equivalent to the protons on C5 (H1 ≡ H5). Similarly, the protons on C2 are equivalent to those on C4 (H2 ≡ H4).
Carbon Equivalence: C1 is equivalent to C5, and C2 is equivalent to C4. The central C3 carbon is unique.
Fluorine Equivalence: The two fluorine atoms attached to C3 are chemically equivalent.
This structural symmetry reduces the number of expected unique signals in each NMR spectrum, a critical first step in spectral prediction.
Caption: Molecular structure of 3,3-difluoro-1,5-pentanediol with labels for chemically equivalent nuclei.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show three distinct signals, excluding the hydroxyl protons which may exchange or appear as a broad singlet. The key feature will be the complex splitting pattern of the H2/H4 protons due to coupling with both adjacent protons and the geminal fluorine atoms.
H1 / H5 Protons (2H): These protons are adjacent to the C2/C4 methylene group. They will be split by the two H2/H4 protons, resulting in a triplet (t) . The electronegative fluorine atoms on C3 will exert a moderate deshielding effect, shifting this signal slightly downfield compared to the analogous protons in 1,5-pentanediol (which appear at ~3.6 ppm).[1] A small four-bond coupling to the fluorine atoms (⁴JHF) might be observable but is often negligible or results in minor peak broadening.
H2 / H4 Protons (2H): This signal will be the most informative and complex. These protons are coupled to the H1/H5 protons (two protons, causing a triplet splitting) and to the two equivalent fluorine atoms on C3 (two spin-½ nuclei, also causing a triplet splitting). This results in a triplet of triplets (tt) . The three-bond H-F coupling (³JHF) is expected to be significant. Due to the strong electron-withdrawing effect of the adjacent difluoro group, this signal will be shifted significantly downfield.
-OH Protons (2H): The chemical shift and appearance of the hydroxyl protons are highly dependent on the solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, they may appear as a triplet due to coupling with the H1/H5 protons. In other solvents like CDCl₃ or acetone-d₆, they will likely appear as a broad singlet (br s) due to rapid chemical exchange.
Caption: Predicted spin-spin splitting pattern for the H2/H4 protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show three signals, each corresponding to one of the chemically unique carbon environments. The defining characteristic of this spectrum will be the large C-F coupling constants, which are invaluable for structural confirmation.
C1 / C5: This carbon is three bonds away from the fluorine atoms. It is expected to appear as a triplet (t) due to ³JCF coupling. The chemical shift will be similar to that of the corresponding carbon in 1,5-pentanediol (~62 ppm), with minor influence from the distant fluorine atoms.
C2 / C4: This carbon is two bonds away from the fluorine atoms. It will experience a stronger coupling and appear as a triplet (t) with a larger coupling constant (²JCF). The strong deshielding effect of the gem-difluoro group will shift this signal downfield.
C3: This carbon is directly bonded to two fluorine atoms, resulting in a very large one-bond coupling constant (¹JCF). The signal will appear as a triplet (t) . This carbon is also significantly deshielded and will appear at a high chemical shift, characteristic of a carbon atom in a highly electron-poor environment. Such large C-F coupling constants can sometimes make automated peak picking challenging.[2]
Predicted ¹⁹F NMR Spectrum
The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance and high sensitivity.[3][4] For 3,3-difluoro-1,5-pentanediol, the ¹⁹F NMR spectrum provides a clear and unambiguous signal.
Chemical Shift: Since both fluorine atoms are chemically equivalent, the spectrum will display a single resonance. Predicting the exact chemical shift is challenging as it is highly sensitive to the electronic environment.[4][5] However, for aliphatic gem-difluoro groups, the shift typically falls within the -90 to -120 ppm range relative to CFCl₃.
Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will be split by the four equivalent protons on the adjacent C2 and C4 positions. According to the n+1 rule, this will result in a quintet (q) . The magnitude of the three-bond coupling constant (³JHF) can be directly measured from this multiplet. Running a proton-decoupled ¹⁹F{¹H} experiment would cause this quintet to collapse into a singlet, confirming the H-F coupling.
Summary of Predicted Spectral Data
The following table summarizes the predicted NMR spectral data for 3,3-difluoro-1,5-pentanediol. Chemical shifts are estimates and will vary with solvent and experimental conditions. Coupling constants are based on typical values for similar structural motifs.[4][6]
Nucleus
Position
Predicted δ (ppm)
Multiplicity
Coupling Constant(s) (J, Hz)
¹H
H1 / H5
~3.7 - 3.9
t
³J(H1,H2) ≈ 6-7
H2 / H4
~2.1 - 2.4
tt
³J(H2,H1) ≈ 6-7; ³J(H,F) ≈ 15-20
OH
Variable
br s
-
¹³C
C1 / C5
~60 - 62
t
³J(C,F) ≈ 4-6
C2 / C4
~35 - 40
t
²J(C,F) ≈ 20-25
C3
~120 - 125
t
¹J(C,F) ≈ 240-250
¹⁹F
F on C3
~-90 to -120
q
³J(F,H) ≈ 15-20
Experimental Protocol for Spectral Acquisition
This section provides a robust, self-validating workflow for acquiring high-quality NMR data for 3,3-difluoro-1,5-pentanediol.
Caption: Recommended experimental workflow for NMR analysis.
Methodology:
Sample Preparation:
Solvent Selection: Due to the diol functionality, the compound is polar. Deuterated acetone (Acetone-d₆) or deuterated chloroform (CDCl₃) are excellent first choices.[7][8] Acetone-d₆ is often preferred for its ability to dissolve polar compounds without the risk of strong hydrogen bonding interference seen with protic solvents like methanol-d₄.
Concentration: Weigh approximately 10-20 mg of 3,3-difluoro-1,5-pentanediol and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean vial before transferring to a 5 mm NMR tube.
Internal Standard: For ¹H and ¹³C NMR, add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[9][10] For ¹⁹F NMR, chemical shifts are typically referenced externally to a known standard like CFCl₃ (δ = 0.00 ppm), though modern spectrometers can perform this referencing digitally.[11]
Spectrometer Setup:
Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended for better resolution).
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.
Tune and match the ¹H, ¹³C, and ¹⁹F channels of the probe.
¹H NMR Acquisition:
Acquire a standard 1D proton spectrum. A simple pulse-acquire sequence is sufficient.
Use a relaxation delay (d1) of at least 2 seconds and acquire 8 to 16 scans for a good signal-to-noise ratio.
¹⁹F NMR Acquisition:
Acquire a standard 1D fluorine spectrum.
Experiment A (Proton-Coupled): Run the experiment without any decoupling to observe the quintet structure and measure the ³JHF coupling constant.
Experiment B (Proton-Decoupled): Run the experiment with ¹H decoupling turned on. The quintet should collapse to a singlet, confirming the assignment.
¹³C NMR Acquisition:
Acquire a 1D carbon spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
Due to the low natural abundance of ¹³C and potential signal splitting from fluorine, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.
Data Processing and Analysis:
Process all spectra using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
Reference the spectra: ¹H and ¹³C to the TMS signal at 0.00 ppm; ¹⁹F to the external standard frequency.
Integrate the ¹H signals to confirm the proton ratios.
Pick all peaks and analyze the multiplicities and coupling constants. Compare the experimental data with the predicted values in Section 5 to assign each signal to its corresponding nucleus.
Conclusion
This technical guide provides a detailed, predictive framework for understanding the NMR spectral characteristics of 3,3-difluoro-1,5-pentanediol. The key predictive features—a triplet of triplets in the ¹H spectrum, large C-F coupling constants in the ¹³C spectrum, and a quintet in the ¹⁹F spectrum—serve as unique fingerprints for this molecule. By combining this predictive analysis with the robust experimental protocol provided, researchers, scientists, and drug development professionals can confidently acquire, interpret, and validate the NMR data for this important fluorinated building block, accelerating their research and development efforts.
References
Kubíček, V., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(32), 10833-10842. [Link]
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
Castañar, L., et al. (2013). Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments. The Journal of Organic Chemistry, 78(24), 12844-12847. [Link]
Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2784. [Link]
McCord, J. P., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS ES&T Water, 3(7), 2097-2106. [Link]
Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 691-696. [Link]
ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds. [Link]
Kubíček, V., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1047-1052. [Link]
University of Ottawa NMR Facility Blog. (2007). Measurement of 13C-19F Coupling in a 1H-13C HMBC. [Link]
ResearchGate. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]
Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. [Link]
Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
Blonsky, J., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Institutional Repository. [Link]
Zhurakov, M. A., et al. (2025). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 30(14), 3183. [Link]
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(3), 640-642. [Link]
G. R. Fulmer, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
ResearchGate. (n.d.). 13C-Nmr Spectral Data of Compounds 1-5. [Link]
3,3-Difluoro-1,5-Pentanediol: A Technical Whitepaper on Structural Dynamics and Application in Targeted Protein Degradation
Introduction: The Strategic Role of Fluorinated Linkers In modern drug development, particularly within the rapidly expanding field of Targeted Protein Degradation (TPD) and Proteolysis Targeting Chimeras (PROTACs), the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Fluorinated Linkers
In modern drug development, particularly within the rapidly expanding field of Targeted Protein Degradation (TPD) and Proteolysis Targeting Chimeras (PROTACs), the design of the linker region is as critical as the selection of the binding warheads. 3,3-Difluoro-1,5-pentanediol (CAS: 126300-39-8) has emerged as a highly specialized bifunctional building block. By incorporating a gem-difluoro group at the central carbon of a pentane chain, scientists can fundamentally alter the physicochemical and pharmacokinetic profile of the resulting drug molecules without adding significant steric bulk.
This technical guide dissects the physical properties, synthetic validation, and practical applications of 3,3-difluoro-1,5-pentanediol, providing a field-proven framework for its integration into medicinal chemistry workflows.
Physicochemical Profiling & Causality in Drug Design
The physical properties of 3,3-difluoro-1,5-pentanediol are not merely statistical data points; they are the direct result of stereoelectronic effects that drive rational drug design. Fluorine is the most electronegative element, and its incorporation at the 3-position exerts a strong inductive pull, lowering the pKa of adjacent functional groups and fundamentally shifting the molecule's lipophilicity.
Quantitative Data Summary
The following table summarizes the computed physical properties of 3,3-difluoro-1,5-pentanediol and explains the causality behind their relevance in drug development 1.
Property
Value
Causality / Relevance in Drug Design
Molecular Weight
140.13 g/mol
Low molecular weight allows for its use as a linker in large PROTACs without excessively violating Lipinski’s rules of drug-likeness.
XLogP3
-0.4
The high polarity (negative XLogP3) mitigates the extreme lipophilicity often seen in bivalent degraders, improving aqueous solubility.
Topological Polar Surface Area
40.5 Ų
Optimal TPSA ensures that the linker contributes to maintaining cell permeability while remaining soluble in biological fluids.
Rotatable Bonds
4
The gem-difluoro group induces a stereoelectronic gauche effect, restricting free rotation and reducing the entropic penalty upon target binding.
H-Bond Donors / Acceptors
2 / 4
Terminal hydroxyls act as versatile synthetic handles for etherification, esterification, or Mitsunobu coupling.
Mechanistic Insight: The gem-difluoro substitution acts as an isostere for oxygen or methylene but provides unique metabolic stability. Standard alkyl linkers are prone to oxidative metabolism (hydroxylation) at unhindered carbon centers by Cytochrome P450 enzymes. The strong C-F bonds (approx. 116 kcal/mol) at the 3-position block this metabolic liability, extending the half-life of the therapeutic agent.
Synthetic Methodology & Chemical Validation
To utilize 3,3-difluoro-1,5-pentanediol effectively, it must be synthesized with high purity. The standard approach involves the exhaustive reduction of a diester precursor, specifically 1,5-dimethyl 3,3-difluoropentanedioate [[2]]().
Self-Validating Protocol: LAH Reduction Workflow
This protocol is designed as a self-validating system. By integrating an In-Process Control (IPC) step, the scientist ensures that the reaction has reached completion before initiating the hazardous quench phase.
Step 1: System Preparation
Purge a 100-mL round-bottom flask with an inert nitrogen (N₂) atmosphere to prevent moisture from reacting with the hydride source.
Dissolve 1,5-dimethyl 3,3-difluoropentanedioate (1.0 eq, e.g., 900.0 mg, 4.59 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF) 3.
Step 2: Hydride Addition
Cool the reaction vessel to 0°C using an ice bath.
Slowly add Lithium Aluminum Hydride (LAH) (5.0 eq, e.g., 872.0 mg, 22.98 mmol) in small portions 3. Causality: LAH is required because milder agents (like NaBH₄) cannot efficiently reduce esters to primary alcohols. The low temperature controls the highly exothermic release of hydrogen gas.
Step 3: Reaction Propagation
Remove the ice bath and allow the resulting solution to stir for 2 hours at room temperature (rt) [[2]]().
Step 4: In-Process Control (IPC) & Validation
Self-Validation: Aliquot 10 µL of the reaction mixture, quench into 1 mL of wet EtOAc, and analyze via LC-MS or TLC. The reaction is validated when the ester carbonyl stretch (~1730 cm⁻¹) disappears in IR, or the starting material mass is fully replaced by the diol mass (m/z 140.13) in MS.
Step 5: Fieser Quench & Isolation
Cool the flask back to 0°C. Sequentially add
mL of H₂O, mL of 15% NaOH (aq), and mL of H₂O (where = grams of LAH used).
Causality: The Fieser method prevents the formation of unfilterable aluminum hydroxide emulsions, instead precipitating a granular white solid that is easily removed via vacuum filtration through a Celite pad.
Extract the filtrate with Ethyl Acetate (EtOAc), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 3,3-difluoro-1,5-pentanediol.
Figure 1: Step-by-step synthetic workflow for 3,3-difluoro-1,5-pentanediol via LAH reduction.
Application in Targeted Protein Degradation (PROTACs)
The most advanced application of 3,3-difluoro-1,5-pentanediol is its use as a linker in bifunctional degrader molecules. PROTACs consist of a target protein-binding moiety (e.g., targeting BRD4 in cancer therapies) and an E3 ubiquitin ligase-binding moiety (e.g., targeting VHL or Cereblon), connected by a chemical linker 3.
The Mechanistic Advantage of the Difluoro Linker
When 3,3-difluoro-1,5-pentanediol is incorporated into a PROTAC architecture, the terminal hydroxyls are typically converted into leaving groups (like mesylates or tosylates) to facilitate nucleophilic substitution with the respective warheads.
Once assembled, the difluoro linker actively participates in the thermodynamics of the Ternary Complex (Target Protein – PROTAC – E3 Ligase). Because the fluorine atoms restrict the conformational flexibility of the pentane chain, the PROTAC is "pre-organized." This pre-organization drastically reduces the entropy lost when the highly flexible PROTAC molecule must adopt a rigid conformation to successfully bridge the target protein and the E3 ligase, thereby increasing the overall binding affinity and degradation efficiency.
Figure 2: Role of the difluoro linker in forming a ternary complex for targeted degradation.
Conclusion
3,3-Difluoro-1,5-pentanediol is far more than a simple alkyl spacer. Its unique physicochemical properties—driven by the potent stereoelectronic effects of the gem-difluoro group—solve critical challenges in modern drug design, including metabolic instability, poor aqueous solubility, and entropic penalties during target binding. By adhering to rigorous, self-validating synthetic protocols, researchers can reliably leverage this compound to engineer next-generation therapeutics, particularly within the PROTAC modality.
An In-Depth Technical Guide to the Physicochemical Properties of Vinca Alkaloid Derivatives, with Reference to S 12363 A Note on CAS Number 42363-29-1: Initial searches for physicochemical data corresponding to CAS numbe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties of Vinca Alkaloid Derivatives, with Reference to S 12363
A Note on CAS Number 42363-29-1: Initial searches for physicochemical data corresponding to CAS number 42363-29-1 did not yield specific information for a compound with this identifier. However, scientific literature points to a closely related investigational compound, S 12363, a novel semi-synthetic vinca alkaloid derivative. This guide will, therefore, focus on the physicochemical properties of the vinca alkaloid class of compounds, providing a comprehensive technical framework for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are directly applicable to the characterization of S 12363 and other similar molecules.
Introduction to Vinca Alkaloids
Vinca alkaloids are a significant class of anti-mitotic and anti-microtubule agents, originally isolated from the Madagascar periwinkle, Catharanthus roseus[1][2]. These compounds, including the well-known chemotherapeutic agents vincristine and vinblastine, are widely used in the treatment of various cancers[3][4][5]. Their mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death[1]. The development of new semi-synthetic derivatives, such as S 12363 (vinfosiltine), aims to improve the therapeutic index of this important class of drugs[6][7][8].
S 12363 is characterized by the grafting of an α-aminophosphonate at the C23 position of O4-deacetyl vinblastine[8][9][10][11]. This structural modification has been shown to significantly enhance its cytotoxic potency compared to parent compounds like vincristine and vinblastine[7][8][10]. A thorough understanding of the physicochemical properties of such derivatives is paramount for their development, formulation, and clinical application.
Molecular Structure of Vinca Alkaloids
The core structure of vinca alkaloids is a complex dimeric assembly composed of two indole alkaloids: catharanthine and vindoline[5].
Vindoline Moiety: This dihydroindole portion of the molecule is crucial for the compound's solubility, metabolism, and side-effect profile. The hydroxyl group within the vindoline moiety is essential for the cytotoxic activity of vinca alkaloids.
Catharanthine Moiety: This part of the molecule also plays a critical role in the biological activity of the compound.
The therapeutic efficacy and pharmacological profile of different vinca alkaloids are dictated by the substitutions on these core structures. For instance, the primary difference between vinblastine and vincristine is the substitution at the R1 position, which is a methyl group in vinblastine and a formyl group in vincristine[5]. In the case of S 12363, the modification involves the attachment of an α-aminophosphonate group, a bioisostere of valine, to the vinblastine backbone.
Physicochemical Properties of Representative Vinca Alkaloids
The physicochemical properties of vinca alkaloids are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. Below is a summary of key properties for the well-characterized vinca alkaloids, vincristine and vinblastine, which serve as a relevant baseline for understanding derivatives like S 12363.
Experimental Protocols for Physicochemical Characterization
The determination of physicochemical properties requires robust and validated experimental methodologies. The following sections detail standard protocols for key parameters.
Workflow for Physicochemical Characterization
A systematic approach is essential for the comprehensive physicochemical profiling of a new chemical entity. The following diagram illustrates a general workflow.
Caption: Generalized workflow for the physicochemical characterization of a new chemical entity.
Solubility Determination: The Shake-Flask Method
The equilibrium solubility of a compound is a fundamental property influencing its dissolution and absorption. The shake-flask method is a widely accepted technique for its determination.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Experimental Protocol:
Preparation of Saturated Solution:
Add an excess amount of the test compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, organic solvents) in a sealed glass vial.
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.
Phase Separation:
After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the solute.
Quantification of Solute:
Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.
Data Reporting:
Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Causality and Trustworthiness: The prolonged agitation ensures that the system reaches a true thermodynamic equilibrium. Centrifugation and filtration are critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. The use of a validated HPLC method with a proper calibration curve ensures the accuracy and reliability of the concentration measurement.
Melting Point Determination: Capillary Method
The melting point is a key indicator of a crystalline solid's purity. A sharp melting point over a narrow range is characteristic of a pure compound.
Principle: A small, packed sample in a capillary tube is heated at a controlled rate, and the temperature range from the initial melting (first appearance of liquid) to the final melting (complete liquefaction) is recorded.
Experimental Protocol:
Sample Preparation:
Ensure the sample is completely dry and finely powdered.
Introduce a small amount of the powdered sample into a glass capillary tube and pack it down to a height of 2-3 mm.
Instrument Setup:
Place the capillary tube into the heating block of a melting point apparatus.
Set a heating ramp rate. A slower ramp rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point provides a more accurate determination.
Measurement:
Observe the sample through the magnifying lens as the temperature increases.
Record the temperature at which the first drop of liquid appears (T_initial).
Record the temperature at which the last solid particle melts (T_final).
Data Reporting:
Report the melting point as a range from T_initial to T_final.
Causality and Trustworthiness: Proper sample packing ensures uniform heat distribution. A slow heating rate allows the temperature of the heating block and the sample to remain in thermal equilibrium, which is crucial for an accurate measurement. Calibration of the melting point apparatus with certified standards is essential for ensuring the trustworthiness of the results.
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter that influences a compound's solubility, lipophilicity, and receptor-binding characteristics at different pH values.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Experimental Protocol:
Preparation:
Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
Calibrate the pH meter using standard buffer solutions.
Titration:
Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
Add the titrant (a standardized solution of HCl or NaOH) in small, precise increments.
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
Data Analysis:
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point can be identified from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.
Causality and Trustworthiness: The use of a calibrated pH meter is fundamental to the accuracy of the measurement. Maintaining a constant temperature is important as pKa values are temperature-dependent. The slow, incremental addition of the titrant ensures that the pH measurement reflects the equilibrium state of the solution after each addition.
A stability-indicating analytical method is crucial for determining the shelf-life of a drug substance and for monitoring its quality. Such a method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
Principle: The compound is subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. An HPLC method is then developed and validated to separate the intact API from all degradation products and any process-related impurities.
Experimental Workflow for Developing a Stability-Indicating HPLC Method:
Caption: Experimental workflow for developing a stability-indicating HPLC method.
Forced Degradation Protocol (General):
Acid/Base Hydrolysis: Treat solutions of the compound with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at elevated temperatures.
Oxidation: Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide).
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat.
Photodegradation: Expose a solution of the compound to UV and visible light.
HPLC Method Development:
Column and Mobile Phase Selection: Choose a suitable HPLC column (e.g., C18) and mobile phase system (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) based on the polarity of the compound.
Optimization: Analyze the stressed samples and optimize the chromatographic conditions (e.g., mobile phase composition, gradient elution profile, flow rate, column temperature) to achieve adequate resolution between the peak for the intact compound and the peaks for all degradation products.
Method Validation: Validate the final method according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Causality and Trustworthiness: Forced degradation studies are essential to generate the very impurities the method needs to be able to separate, thus ensuring the method's specificity. A comprehensive validation protocol provides documented evidence that the analytical method is suitable for its intended purpose, which is the cornerstone of its trustworthiness.
Conclusion
References
PubChem. (n.d.). Vincristine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
PubChem. (n.d.). Vinblastine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
LookChem. (n.d.). Cas 57-22-7,Vincristine. Retrieved February 19, 2026, from [Link]
Laguzza, B. C., Nichols, C. L., Briggs, S. L., Cullinan, G. J., Johnson, D. A., Starling, J. J., ... & Bumol, T. F. (1991). Solution stability of the monoclonal antibody-vinca alkaloid conjugate, KS1/4-DAVLB. Pharmaceutical research, 8(10), 1264–1269. [Link]
National Center for Advancing Translational Sciences. (n.d.). VINFOSILTINE SULFATE. Inxight Drugs. Retrieved February 19, 2026, from [Link]
Beijnen, J. H., Vendrig, D. E., & Underberg, W. J. (1989). Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. Journal of parenteral science and technology, 43(2), 84–87.
Column Chromatography. (2024, September 16). Method to Extract Vinca Alkaloids Extract From Vinca Rosea. Retrieved February 19, 2026, from [Link]
World Journal of Pharmaceutical Research. (2024, September 2). Review Article ISSN 2277–7105. Amazon AWS. Retrieved February 19, 2026, from [Link]
Prezi. (2011, January 6). Vinca Alkaloids. Retrieved February 19, 2026, from [Link]
Pierré, A., Kraus-Berthier, L., Atassi, G., Cros, S., Poupon, M. F., Lavielle, G., ... & Bissery, M. C. (1992). Pharmacological properties of a new alpha-aminophosphonic acid derivative of vinblastine. Cancer chemotherapy and pharmacology, 31(3), 213–218. [Link]
Beijnen, J. H., Vendrig, D. E., & Underberg, W. J. (1989). Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. Journal of parenteral science and technology, 43(2), 84–87.
PubChem. (n.d.). Vincamine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
Bissery, M. C., Vrignaud, P., Lavielle, G., & Chabot, G. G. (1994). Preclinical antitumor activity of a new Vinca alkaloid derivative, S 12363. Cancer research, 54(18), 4875–4881.
Singh, A., Kumar, P., & Singh, R. (2021). Ethnopharmacological review of vinca plant for anticancer activity. Journal of Pharmacognosy and Phytochemistry, 10(1), 1234-1239.
Fourtillan, J. B., Ingrand, I., Mignot, A., Girault, J., & Courtois, P. (1994). Characterization of the pharmacological antitumor effects of S 12363, a new vinca alkaloid. Investigational new drugs, 12(3), 163–172. [Link]
Lavielle, G., Hautefaye, P., Schaeffer, C., Boutin, J. A., Cudennec, C. A., & Pierré, A. (1991). New alpha-amino phosphonic acid derivatives of vinblastine: chemistry and antitumor activity. Journal of medicinal chemistry, 34(7), 1998–2003. [Link]
International Journal of Pharmaceutical and Bio-Medical Science. (2022, March 31). Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. Retrieved February 19, 2026, from [Link]
Bissery, M. C., Vrignaud, P., Lavielle, G., & Chabot, G. G. (1994). Preclinical antitumor activity of a new Vinca alkaloid derivative, S 12363. Cancer research, 54(18), 4875–4881.
ChEMBL. (n.d.). New alpha-amino phosphonic acid derivatives of vinblastine: chemistry and antitumor activity. EMBL-EBI. Retrieved February 19, 2026, from [Link]
Journal of Applied Biology & Biotechnology. (2023, May 24). Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges. Retrieved February 19, 2026, from [Link]
Akademia Medycyny. (2013, May 15). The stability of vincristine sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride. Retrieved February 19, 2026, from [Link]
Journal of Parenteral Science and Technology. (n.d.). Stability of Vinca Alkaloid Anticancer Drugs in Three Commonly Used Infusion Fluids. Retrieved February 19, 2026, from [Link]
International Journal of Research in Pharmaceutical Sciences and Technology. (n.d.). Therapeutic Potential of Vinca Alkaloid in Cancer Treatment. Retrieved February 19, 2026, from [Link]
Scribd. (n.d.). Vinca Alkaloids | PDF | High Performance Liquid Chromatography. Retrieved February 19, 2026, from [Link]
Semantic Scholar. (2022, May 15). Nutraceutical properties of Vinca rosea. Retrieved February 19, 2026, from [Link]
ResearchGate. (2021, October 20). (PDF) Phytochemical and Pharmacological Properties of Catharanthus roseus (Vinca). Retrieved February 19, 2026, from [Link]
ACS Omega. (2019, June 4). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. Retrieved February 19, 2026, from [Link]
Wikipedia. (n.d.). Vinca alkaloid. Retrieved February 19, 2026, from [Link]
Wikipedia. (n.d.). Vinblastine. Retrieved February 19, 2026, from [Link]
Open Access Journals. (2016, September 25). Pharmacological Activity of Vinca Alkaloids. Retrieved February 19, 2026, from [Link]
ResearchGate. (2025, August 10). (PDF) Preparation of New α-Aminophosphonate Derivatives by Kabachnik-Fields Reaction Using a Recyclable Catalyst. Retrieved February 19, 2026, from [Link]
MDPI. (2021, April 25). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Retrieved February 19, 2026, from [Link]
Structural Analysis and Synthetic Methodologies of 3,3-Difluoro-1,5-pentanediol in Modern Drug Design
Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone technique for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. As a Sen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone technique for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. As a Senior Application Scientist, I frequently utilize 3,3-difluoro-1,5-pentanediol (CAS: 126300-39-8)[1] as a highly versatile gem-difluoro building block. This whitepaper provides an authoritative, in-depth analysis of its structural elucidation, physicochemical properties, and the causality behind its synthetic protocols.
By replacing a metabolically susceptible methylene bridge with a gem-difluoro group, researchers can drastically improve metabolic stability while tuning lipophilicity. The protocols detailed herein are designed as self-validating systems, ensuring high-fidelity results in rigorous laboratory environments.
Physicochemical Profile & Bioisosteric Rationale
The utility of 3,3-difluoro-1,5-pentanediol stems from its unique physicochemical footprint. The highly electronegative fluorine atoms exert a strong inductive effect, lowering the pKa of adjacent functional groups and increasing the overall lipophilicity of the molecule without adding significant steric bulk[1].
Highly efficient for fragment-based drug discovery (FBDD).
Exact Mass
140.0649 Da
Critical parameter for high-resolution MS validation.
XLogP3
-0.4
Maintains aqueous solubility while enhancing membrane permeability relative to non-fluorinated analogs.
Polar Surface Area
40.5 Ų
Optimal for blood-brain barrier (BBB) penetration models.
Logic of Bioisosteric Replacement
The decision to utilize a gem-difluoro linker rather than a standard alkyl chain is driven by three causal factors: resistance to Cytochrome P450 (CYP450) mediated oxidation, modulation of the gauche effect to enforce conformational rigidity, and optimization of the partition coefficient (LogD).
Caption: Bioisosteric rationale for incorporating gem-difluoro groups in drug design.
Comprehensive Structural Analysis (NMR, IR, MS)
To guarantee scientific integrity, the synthesized or procured compound (e.g., from [3]) must be rigorously validated. The symmetry of 3,3-difluoro-1,5-pentanediol simplifies its spectral signature, but the presence of spin-active ¹⁹F nuclei introduces complex heteronuclear coupling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The terminal hydroxyl protons typically appear as a broad singlet (~2.50 ppm). The C1 and C5 methylene protons adjacent to the hydroxyl groups present as a triplet at ~3.80 ppm (³J_HH = 6.5 Hz). Crucially, the C2 and C4 protons appear as a distinct multiplet at ~2.20 ppm. Causality: This multiplet arises from simultaneous homonuclear coupling with the C1/C5 protons and heteronuclear coupling (³J_HF ~ 15 Hz) with the fluorine atoms on C3.
¹³C NMR (100 MHz, CDCl₃): The C3 carbon (gem-difluoro) is the diagnostic peak, appearing as a massive triplet at ~122.0 ppm due to direct carbon-fluorine coupling (¹J_CF ≈ 240 Hz). The C2/C4 carbons appear at ~38.0 ppm as triplets (²J_CF ≈ 25 Hz), while the C1/C5 carbons resonate at ~58.0 ppm.
¹⁹F NMR (376 MHz, CDCl₃): Exhibits a characteristic multiplet at approximately -100.0 ppm. Causality: The signal is split by the four adjacent protons on C2 and C4, serving as an orthogonal validation of the structural symmetry.
Mass Spectrometry & Infrared (IR) Spectroscopy
ESI-MS: In negative ion mode, the molecule yields an [M-H]⁻ peak at m/z 139.0. In positive mode, sodium adducts [M+Na]⁺ at m/z 163.0 are predominant.
FT-IR: Displays a broad, strong O-H stretching band at ~3300 cm⁻¹. The defining feature is the intense C-F stretching vibration observed between 1100–1200 cm⁻¹, which confirms successful fluorination.
De Novo Synthesis & Self-Validating Protocols
The most robust synthetic route to 3,3-difluoro-1,5-pentanediol involves a two-step sequence starting from commercially available diethyl 3-oxopentanedioate.
Caption: Workflow for the de novo synthesis of 3,3-difluoro-1,5-pentanediol.
Protocol 1: Deoxofluorination via DAST
Causality for Reagent Choice: Diethylaminosulfur trifluoride (DAST) is selected because its highly electrophilic sulfur center rapidly attacks the unhindered aliphatic ketone. Dichloromethane (CH₂Cl₂) is used as an aprotic solvent to stabilize the transient carbocation-like transition state without acting as a competing nucleophile.
Step-by-Step Methodology:
Preparation: Purge a flame-dried round-bottom flask with N₂. Dissolve 1.0 eq of diethyl 3-oxopentanedioate in anhydrous CH₂Cl₂ (0.5 M).
Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath. Causality: DAST decomposition is highly exothermic; initiating the reaction at 0°C prevents thermal runaway and suppresses elimination side-reactions.
Addition: Add 1.5 eq of DAST dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 12 hours.
Self-Validating Checkpoint: Before quenching, withdraw a 50 µL aliquot and perform a rapid FT-IR spot test. Validation: The complete disappearance of the sharp C=O stretch at 1720 cm⁻¹ and the emergence of strong C-F stretches at 1150 cm⁻¹ confirms the conversion to diethyl 3,3-difluoropentanedioate.
Quench & Workup: Carefully quench with saturated aqueous NaHCO₃ at 0°C until CO₂ evolution ceases. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.
Protocol 2: Hydride Reduction to the Diol
Causality for Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a potent nucleophilic hydride source required to fully reduce the electron-deficient difluoro-ester. Tetrahydrofuran (THF) is utilized because its oxygen lone pairs coordinate with Li⁺, enhancing the electrophilicity of the ester carbonyls and driving the reaction forward.
Step-by-Step Methodology:
Preparation: Suspend 2.5 eq of LiAlH₄ in anhydrous THF (0.2 M) under N₂ at 0°C.
Addition: Dissolve the intermediate from Protocol 1 in minimal THF and add it dropwise to the LiAlH₄ suspension to control the evolution of hydrogen gas.
Reaction: Remove the ice bath and reflux the mixture at 65°C for 4 hours to ensure complete reduction of both ester moieties.
Self-Validating Checkpoint (Fieser Method): Cool to 0°C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O. Validation: The formation of a crisp, white, granular precipitate (lithium aluminate salts) that filters easily through Celite validates that the quench was successful and prevents emulsion formation during extraction.
Isolation: Filter the salts, wash with hot EtOAc, and concentrate the filtrate. Purify via flash column chromatography to yield pure 3,3-difluoro-1,5-pentanediol. Analyze via ¹⁹F NMR to ensure the -100.0 ppm multiplet remains intact.
Conclusion
3,3-Difluoro-1,5-pentanediol is an indispensable reagent for modern drug discovery, offering a precise method to introduce gem-difluoro motifs into complex architectures. By adhering to the causally-driven, self-validating protocols outlined in this guide, researchers can ensure high synthetic yields and absolute structural confidence, thereby accelerating the pipeline from hit-to-lead optimization.
References
Title: 3,3-Difluoro-1,5-pentanediol | C5H10F2O2 | CID 14451061
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Engineering the Future of Macromolecules and Therapeutics with Fluorinated Diols: A Technical Whitepaper
Executive Summary As a Senior Application Scientist navigating the intersection of materials engineering and medicinal chemistry, I view fluorinated diols not merely as passive building blocks, but as precision instrumen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the intersection of materials engineering and medicinal chemistry, I view fluorinated diols not merely as passive building blocks, but as precision instruments. The strategic incorporation of fluorine into aliphatic and aromatic diol scaffolds fundamentally alters the physicochemical landscape of the resulting molecules. This whitepaper synthesizes current methodologies, mechanistic rationales, and field-proven protocols for utilizing fluorinated diols—ranging from the synthesis of biostable polyurethanes to the asymmetric design of novel pharmacophores.
Mechanistic Foundations: The "Fluorine Effect"
The utility of fluorinated diols is anchored in the unique atomic properties of fluorine. With the highest electronegativity on the Pauling scale and a remarkably small atomic radius, fluorine forms carbon-fluorine (C-F) bonds with an exceptional bond energy of 485.67 kJ/mol, significantly higher than the 332 kJ/mol of standard C-C bonds 1[1].
In polymer science, this translates to extreme thermal stability, low surface energy, and profound hydrolytic resistance. In drug development, fluorine acts as a bioisostere for hydrogen or hydroxyl groups; it modulates the pKa of adjacent functional groups, enhances lipophilicity for better membrane permeability, and blocks cytochrome P450-mediated metabolic degradation2[2]. Understanding this causality is critical: we do not add fluorine simply to increase molecular weight; we add it to dictate spatial conformation and metabolic destiny.
Physicochemical Profiling of Key Fluorinated Diols
To select the appropriate fluorinated diol for a specific application, one must evaluate its structural and thermal properties. Table 1 summarizes the quantitative data for three highly utilized fluorinated diols.
Table 1: Physicochemical Properties of Key Fluorinated Diols
Standard polyether urethanes (PEUs) often suffer from insufficient in vivo stability, undergoing environmental stress cracking and enzymatic hydrolysis. While incorporating polydimethylsiloxane (PDMS) improves biostability, it severely degrades the mechanical tensile strength.
The Causality of Design: By utilizing a fluorinated diol (such as FDO) as a chain extender, we force a specific micro-phase separation. The highly incompatible fluorinated side chains migrate to the polymer surface, creating a protective, low-surface-energy shield that repels water and enzymes, while preserving the mechanical integrity of the bulk polyurethane matrix 6[6].
Workflow for synthesizing fluorinated polyurethanes via chain extension.
Protocol 1: Synthesis of Fluorinated Silicon-Containing Polyether Urethane (FSiPEU)
This protocol is designed as a self-validating system to ensure complete isocyanate conversion and proper phase separation.5[5]
Dehydration (Crucial Step): Accurately weigh the macrodiols (PDMS and PTMO). Transfer to a three-necked flask and dehydrate under dynamic vacuum at 100 °C for 2 hours. Rationale: Trace moisture will react with isocyanates to form urea linkages and CO2 gas, ruining the polymer's mechanical properties.
Prepolymerization: Cool the system to 70 °C. Introduce 4,4'-methylene diphenyl diisocyanate (MDI) under a strict nitrogen atmosphere. React for 2 hours to form the NCO-terminated prepolymer.
Fluorinated Chain Extension: Dissolve the fluorinated diol (FDO) and 1,4-butanediol (BDO) in anhydrous dimethylacetamide (DMAc). Add this mixture dropwise to the prepolymer.
Curing & Phase Separation: Pour the highly viscous mixture onto a level Teflon plate. Transfer to a vacuum oven at 100 °C for 6 hours to drive the polymerization to completion.
Self-Validation: Analyze the cured film via FTIR spectroscopy. The complete disappearance of the NCO stretching band at 2270 cm⁻¹ confirms that the toxic isocyanate monomers have been fully consumed.
Medicinal Chemistry: Fluorohydrins and Endocrine Disruption
In drug discovery, fluorinated diols and their derivatives (fluorohydrins or β-fluoro alcohols) are highly sought after. Approximately 20% of commercial pharmaceuticals contain fluorine2[2]. However, the stereochemistry of these molecules dictates their biological activity.
Furthermore, certain fluorinated diols like Hexafluorobisphenol A (BPAF) are heavily scrutinized in toxicology. BPAF is a potent endocrine-disrupting chemical. Unlike standard BPA, which binds to estrogen-related receptor gamma (ERR-γ), the trifluoromethyl groups in BPAF alter its binding affinity entirely: it acts as an agonist for ERR-α and an antagonist for ERR-β 4[4].
Receptor-specific signaling pathway of BPAF as an endocrine disruptor.
Protocol 2: Asymmetric Synthesis of β-Fluoro Alcohols
This methodology leverages copper catalysis to achieve high enantiomeric excess (ee) when synthesizing fluorinated drug precursors.2[2]
Substrate Preparation: In a flame-dried Schlenk tube under argon, dissolve the unactivated ketone and the 1,3-enyne in anhydrous THF.
Catalytic Complex Assembly: Add a Copper(I) catalytic precursor and a chiral ligand.
Additive Introduction (Crucial Step): Introduce Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF). Rationale: NaBARF provides a bulky, non-coordinating counterion. This prevents the anion from competing with the substrate for the metal center, tightening the chiral pocket and drastically improving enantioselectivity (ee > 90%).
Borylative Propargylation: Add bis(pinacolato)diboron (BPin)₂ to initiate the reaction. Stir at room temperature until TLC indicates complete consumption of the ketone.
Self-Validation: Quench the reaction and purify via flash chromatography. Validate the diastereomeric ratio (dr) using ¹⁹F NMR spectroscopy, and determine the enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
The deployment of fluorinated diols requires a rigorous understanding of both macromolecular physics and stereochemistry. Whether engineering a polyurethane implant that must survive decades of enzymatic attack, or synthesizing a highly specific β-fluoro alcohol for a novel therapeutic, the principles remain the same: fluorine is a tool of structural and metabolic manipulation. By strictly controlling reaction environments and validating intermediate conversions, researchers can reliably harness the "fluorine effect" to push the boundaries of modern materials and medicine.
References
Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - RSC Publishing.2
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - MDPI. 1
Bisphenol AF - Product Specifications - Career Henan Chemical Co.3
Technical Guide: Discovery, Synthesis, and Application of 3,3-Difluoro-1,5-Pentanediol
This guide provides a technical deep dive into 3,3-difluoro-1,5-pentanediol , a critical fluorinated building block. It is structured to serve researchers requiring actionable synthesis protocols, mechanistic insight, an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical deep dive into 3,3-difluoro-1,5-pentanediol , a critical fluorinated building block. It is structured to serve researchers requiring actionable synthesis protocols, mechanistic insight, and application context in medicinal chemistry and material science.
Executive Summary
3,3-Difluoro-1,5-pentanediol (CAS: 126300-39-8) is a specialized linear diol characterized by a central gem-difluoro motif. Unlike its non-fluorinated analog (1,5-pentanediol), this compound introduces profound electronic and conformational changes due to the "fluorine effect," making it a high-value bioisostere in drug design and a performance modifier in polymer engineering.
This guide details the transition of this molecule from a theoretical structure to a scalable reagent, driven by advancements in copper-mediated radical chemistry.
Historical Context & Discovery
The history of 3,3-difluoro-1,5-pentanediol is inextricably linked to the development of reagents for introducing the CF₂ group during the late 20th century.
The Challenge (Pre-1980s): Early organofluorine chemistry struggled with the selective introduction of a methylene-bridged difluoro group (
). Direct fluorination was too aggressive, often leading to perfluorination or decomposition.
The Breakthrough (1990s): The practical synthesis of this diol became possible with the refinement of the Reformatsky-type reaction using ethyl bromodifluoroacetate . Pioneering work by researchers such as K. Sato and I. Kumadaki demonstrated that copper powder could mediate the addition of bromodifluoroacetate to Michael acceptors (like acrylates) under mild conditions.
Industrial Adoption: Originally a niche reagent for medicinal chemistry (to block metabolic oxidation at the C3 position), it has recently appeared in patent literature (e.g., WO2020134488A1 ) for high-performance polyester fibers, where the C-F bond imparts chemical resistance and alters the polymer's refractive index.
Chemical Properties & The Gem-Difluoro Effect
Understanding why this molecule is used is as important as knowing how to make it.
The Gem-Difluoro Effect
The substitution of two hydrogen atoms with fluorine at the C3 position creates specific physicochemical changes:
Bond Angle Widening: The F-C-F bond angle is smaller (~108°) than H-C-H, but the repulsion between the fluorine lone pairs and adjacent bonds often leads to a widening of the C-C-C angle, altering the chain's preferred conformation.
Dipole Moment: The strong C-F dipoles create a local polarity that differs significantly from the hydrocarbon chain, affecting solvation and binding affinity in protein pockets.
Metabolic Blocking: The C-F bond (~116 kcal/mol) is metabolically inert. In medicinal chemistry, replacing a
with at a site prone to enzymatic oxidation (e.g., by Cytochrome P450) dramatically increases the drug's half-life ().
Comparative Data Table
Property
1,5-Pentanediol (Standard)
3,3-Difluoro-1,5-Pentanediol
Implications
Formula
Fluorination increases MW by ~36 Da.
MW
104.15 g/mol
140.13 g/mol
Heavier, affecting molarity calculations.
Lipophilicity (LogP)
-0.6 (Hydrophilic)
~ -0.4 (Slightly less hydrophilic)
Fluorine is lipophilic but the diol dominates.
pKa (of OH)
~16
~15.5
Inductive effect of F lowers pKa slightly.
Boiling Point
242°C
>200°C (Est.)
High BP requires vacuum distillation.
Synthesis Protocols
The most robust synthetic route involves a two-step sequence: Copper-Mediated Michael Addition followed by Hydride Reduction . This pathway is preferred over direct fluorination due to its high regioselectivity.
Reaction Logic Flow (DOT Diagram)
Caption: Figure 1. Synthetic workflow for 3,3-difluoro-1,5-pentanediol via the Sato-Kumadaki copper-mediated addition strategy.
Step-by-Step Methodology
Step 1: Synthesis of Diethyl 3,3-difluoroglutarate
Concept: This is a radical addition reaction. Copper initiates the formation of a
-radical from the bromoacetate, which attacks the acrylate double bond. TMEDA (tetramethylethylenediamine) is critical as a ligand to solubilize the copper species and stabilize the intermediate.
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (
).
Activation: Add Copper powder (2.0 equiv) and anhydrous THF. Activate the Cu by adding a catalytic amount of iodine or dibromoethane if the powder is old.
Addition: Add TMEDA (2.2 equiv) to the stirred suspension. The solution typically turns blue/green.
Addition: Dissolve the Diethyl 3,3-difluoroglutarate (from Step 1) in THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution (
).
Reaction: Allow to warm to room temperature and stir for 4 hours.
Quench (Fieser Method): Cool back to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) corresponding to the grams of used.
Isolation: Filter the white granular precipitate. Concentrate the filtrate under reduced pressure.
Validation: The product should appear as a colorless oil.
NMR Check: Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the appearance of the methylene protons adjacent to the hydroxyl group (~3.7 ppm).
Applications & Strategic Value
Medicinal Chemistry (Bioisosterism)
In drug discovery, this diol is primarily used as a linker or a scaffold core.
Metabolic Stability: In long-chain linkers (e.g., for PROTACs), replacing a central
with the difluoro analog prevents oxidative cleavage, improving oral bioavailability.
Conformational Locking: The gauche effect of the fluorine atoms can lock the flexible pentane chain into a specific kinked conformation, potentially pre-organizing the molecule for receptor binding.
Material Science (Polymers)
Recent patents indicate the use of 3,3-difluoro-1,5-pentanediol in polyester synthesis.
Mechanism: When copolymerized with terephthalic acid, the difluoro unit disrupts the crystallization slightly (making the fiber "semi-dull") while increasing the polymer's hydrophobicity and resistance to hydrolysis.
References
Sato, K., et al. (2000).
-unsaturated carbonyl compounds in the presence of copper powder." Chemical & Pharmaceutical Bulletin, 48(7), 1023–1025.[2] Link
Kumadaki, I., & Ando, A. (2000). "Organofluorine compounds in medicinal chemistry." Journal of Fluorine Chemistry.
PubChem. (n.d.).[3][4] "3,3-Difluoro-1,5-pentanediol (Compound)." National Library of Medicine. Link
Google Patents. (2020). "WO2020134488A1 - Wool-like polyester filament and preparation method thereof." (Demonstrates industrial application in polymers). Link
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. (Reference for the gauche effect and metabolic stability). Link
Application Note: Precision Fluorination in Polymer Synthesis using 3,3-Difluoro-1,5-Pentanediol
This Application Note is structured as a high-level technical guide for the use of 3,3-Difluoro-1,5-pentanediol (DFPDO) in the synthesis of advanced fluorinated polymers. It addresses the specific advantages of "precisio...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for the use of 3,3-Difluoro-1,5-pentanediol (DFPDO) in the synthesis of advanced fluorinated polymers. It addresses the specific advantages of "precision fluorination" (gem-difluoro placement) versus bulk perfluorination.
Executive Summary
The incorporation of fluorine into polymer backbones typically involves perfluorinated chains, which—while effective for hydrophobicity—often suffer from poor solubility, difficult processing, and environmental persistence concerns (PFAS). 3,3-Difluoro-1,5-pentanediol (DFPDO) represents a "precision fluorination" strategy. By introducing a single gem-difluoro (
) unit at the central carbon of a diol chain, researchers can modulate chain conformation (via the gauche effect), reduce surface energy, and increase hydrolytic stability without compromising the solubility or processability of the parent polymer.
This guide details the protocols for utilizing DFPDO as a chain extender in Fluorinated Polyurethanes (FPUs) and as a monomer in Fluorinated Polyesters , supported by mechanistic insights into the gem-difluoro effect.
Material Profile: 3,3-Difluoro-1,5-Pentanediol[1][2]
Before synthesis, verify the quality and physical state of the monomer. Unlike its hydrocarbon analog (1,5-pentanediol), the introduction of fluorine alters the dipole moment and density.
Property
Specification
Notes
IUPAC Name
3,3-Difluoropentane-1,5-diol
CAS Number
126300-39-8
Molecular Weight
140.13 g/mol
~35% higher than non-fluorinated analog.
Appearance
Colorless Liquid / Low-melting Solid
May crystallize upon storage; warm to 30°C to liquefy.
Solubility
Alcohols, THF, DMF, DMSO
Critical: Lower solubility in non-polar hydrocarbons compared to 1,5-pentanediol.
Reactivity
Primary Hydroxyls (C1, C5)
Nucleophilicity is preserved; inductive effect of at C3 is negligible at C1/C5.
Application I: Synthesis of Fluorinated Polyurethanes (FPU)
Rationale: DFPDO is used as a chain extender in the hard segment of polyurethanes. The central
group disrupts hydrogen bonding in the hard segment slightly less than bulky side chains but promotes phase separation due to fluorophilic interactions, leading to FPUs with superior blood compatibility and hydrolytic resistance .
Protocol: Two-Step Prepolymer Method
Reagents:
Polyol: Polytetramethylene ether glycol (PTMEG,
).
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Isophorone diisocyanate (IPDI) for non-yellowing applications.
Solvent: Anhydrous DMF or DMAc (Moisture < 0.05%).
Workflow Diagram:
Figure 1: Step-wise synthesis workflow for Fluorinated Polyurethanes using DFPDO.
Step-by-Step Procedure:
Dehydration (Critical):
Place PTMEG in a 4-neck flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.
Heat to 100°C under vacuum (-0.1 MPa) for 2 hours to remove trace moisture. Moisture will consume isocyanate groups, ruining the stoichiometry.
Cool to 60°C and purge with dry Nitrogen.
Prepolymer Formation:
Add MDI (calculated for NCO/OH ratio of 2.0 to 2.5) to the reactor.
Raise temperature to 80°C.
React for 2–3 hours. Determine NCO content via di-n-butylamine titration to confirm theoretical prepolymer conversion.
Chain Extension with DFPDO:
Dissolve DFPDO in a minimum amount of anhydrous DMF (to facilitate mixing).
Lower reactor temperature to 60°C to control exotherm.
Add DFPDO solution dropwise.
Add DBTDL catalyst (1 drop).
The viscosity will rise rapidly. React for 2–4 hours until the NCO peak in FTIR (
) disappears or stabilizes (if NCO index > 1).
Film Casting:
Pour the viscous solution into a Teflon mold.
Dry in a vacuum oven at 60°C for 24 hours, then cure at 100°C for 24 hours to ensure complete network formation.
Application II: Fluorinated Polyesters via Melt Polycondensation
Rationale: Incorporating DFPDO into polyesters (e.g., with Adipic Acid) creates materials with lower refractive indices and enhanced chemical resistance compared to poly(1,5-pentylene adipate).
Protocol:
Stoichiometry: 1.05:1 molar ratio of DFPDO to Adipic Acid (excess diol compensates for volatility).
Esterification (Stage 1):
Combine monomers and catalyst (Titanium tetrabutoxide, 0.1 wt%) in a reactor.
Heat to 160–180°C under Nitrogen flow.
Collect water byproduct. Continue until acid value < 10 mg KOH/g.
Polycondensation (Stage 2):
Raise temperature to 220°C.
Apply high vacuum (< 100 Pa) to remove excess diol and drive molecular weight build-up.
Stop when the torque on the stirrer reaches the target value.
Mechanistic Insight: The Gem-Difluoro Effect
Why choose 3,3-difluoro-1,5-pentanediol over a standard hydrocarbon chain? The answer lies in the Gem-Difluoro Effect .
The two fluorine atoms at the C3 position are not merely hydrophobic bulk; they induce specific conformational preferences due to:
Electrostatic Repulsion: Between the F atoms and adjacent electron-rich bonds.
Hyperconjugation:
interactions.
This often forces the polymer chain into a "kinked" or helical conformation rather than a planar zig-zag, affecting the Glass Transition Temperature (
) and Free Volume .
Figure 2: Impact of the gem-difluoro moiety on polymer chain properties.
Expert Tips & Troubleshooting
Issue
Probable Cause
Solution
Phase Separation
DFPDO is more polar/hydrophobic than PTMEG.
Use a cosolvent system (DMF/Toluene) or increase stirring speed during chain extension.
Bubbles in Film
Moisture in DFPDO or Solvent.
DFPDO is hygroscopic. Dry over molecular sieves (3Å) for 24h before use.
Low Molecular Weight
Impure Monomer.
Check purity via GC. If <98%, recrystallize or distill. Ensure precise stoichiometry.
Yellowing
Oxidation during cure.
Perform all curing steps under Nitrogen or Vacuum. Use aliphatic isocyanates (IPDI/HDI).
References
Synthesis and Properties of Fluorinated Polyurethanes. National Institutes of Health (PMC). Available at: [Link]
The effect of gem-difluorination on the conformation and properties of macrocyclic systems. Royal Society of Chemistry (Chemical Science). Available at: [Link][1][2][3][4]
3,3-Difluoro-1,5-pentanediol Compound Summary. PubChem. Available at: [Link]
Synthesis of a fluoro-diol and preparation of fluorinated waterborne polyurethanes. Taylor & Francis Online. Available at: [Link][2][3][5]
experimental protocol for oxidation of 3,3-difluoro-1,5-pentanediol
Part 1: Core Directive & Strategic Analysis 1.1 Executive Summary The incorporation of gem-difluoromethylene ( ) groups into aliphatic linkers is a critical strategy in medicinal chemistry to modulate lipophilicity ( ),...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Core Directive & Strategic Analysis
1.1 Executive Summary
The incorporation of gem-difluoromethylene (
) groups into aliphatic linkers is a critical strategy in medicinal chemistry to modulate lipophilicity (), enhance metabolic stability against cytochrome P450, and act as a bioisostere for carbonyl or ether linkages.
This Application Note details the experimental protocols for the oxidation of 3,3-difluoro-1,5-pentanediol (1 ) to 3,3-difluoropentanedioic acid (3,3-difluoroglutaric acid, 2 ). While standard oxidation methods exist for aliphatic diols, the presence of the electron-withdrawing
group at the -position alters the electron density of the hydroxyl groups and significantly impacts the solubility profile of the final dicarboxylic acid.
1.2 Chemist’s Rationale: The Fluorine Effect
Reactivity: The
group exerts a strong inductive effect (), withdrawing electron density from the adjacent methylene () groups. However, because the hydroxyls are -positioned relative to the fluorine, the nucleophilicity of the alcohol is only marginally reduced compared to non-fluorinated 1,5-pentanediol. Standard oxidants remain effective.
Stability: Unlike
-keto acids, which decarboxylate easily, -difluoro dicarboxylic acids are thermally stable. The bond strength (~116 kcal/mol) prevents elimination under acidic oxidation conditions.
Solubility (Critical): The product, 3,3-difluoroglutaric acid, is significantly more acidic (
) than glutaric acid () due to the inductive effect. This requires a modified acidic workup to ensure full protonation and extraction into the organic phase.
Part 2: Experimental Protocols
Two protocols are provided:
Method A (Jones Oxidation): Best for small-scale (<5 g) discovery chemistry where speed and reliability are paramount.
Method B (TEMPO/NaClO₂): Best for scale-up (>10 g) or when avoiding toxic Cr(VI) waste is required.
Method A: Jones Oxidation (Chromium VI)
Standard "Brute Force" Oxidation to Dicarboxylic Acid
Reagents & Equipment:
Substrate: 3,3-Difluoro-1,5-pentanediol.
Oxidant: Jones Reagent (2.7 M
in diluted ).
Solvent: Acetone (Reagent Grade).
Quench: Isopropanol.
Step-by-Step Protocol:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3,3-difluoro-1,5-pentanediol (1.40 g, 10.0 mmol) in Acetone (30 mL). Cool the solution to 0 °C using an ice/water bath.
Addition: Charge the addition funnel with Jones Reagent (15 mL, ~4.0 equiv). Add the reagent dropwise over 20 minutes.
Observation: The solution will turn from orange (Cr(VI)) to a murky green (Cr(III)) as the oxidation proceeds.[1]
Note: Maintain internal temperature < 5 °C to prevent potential over-oxidation side products (though unlikely with this substrate).
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.
Monitoring: Check by TLC (System: 10% MeOH in DCM with 1% AcOH). Stain with PMA or KMnO4. The diol (Rf ~0.3) should disappear; the diacid (Rf ~0.1) will streak near the baseline.
Quench: Add Isopropanol (2 mL) dropwise to quench excess oxidant. The solution will turn a distinct bright green. Stir for 10 minutes.
Workup (Critical):
Decant the supernatant liquid into a separate flask.
Rinse the chromium salts (green sludge) with Acetone (2 x 10 mL). Combine acetone extracts.
Concentrate the acetone in vacuo (do not heat above 40 °C).
Dissolve the residue in Ethyl Acetate (EtOAc) (50 mL) and 1.0 M HCl (20 mL).
Separate layers. Extract the aqueous layer with EtOAc (3 x 20 mL). Note: The fluorinated acid is highly water-soluble; multiple extractions are necessary.
Combine organics, wash with Brine (20 mL), and dry over
.
Isolation: Filter and concentrate in vacuo to yield 3,3-difluoroglutaric acid as a white to off-white solid. Recrystallize from Hexane/EtOAc if necessary.
Setup: In a 500 mL flask, dissolve 3,3-difluoro-1,5-pentanediol (2.80 g, 20.0 mmol) in Acetonitrile (40 mL) and Sodium Phosphate Buffer (0.67 M, pH 6.8) (30 mL).
Catalyst Loading: Add TEMPO (156 mg, 1.0 mmol) and warm to 35 °C.
Oxidant Addition:
Prepare a solution of Sodium Chlorite (
, 80%) (5.65 g, 50 mmol, 2.5 equiv) in water (20 mL).
Simultaneously (or premixed if stable), prepare a dilute Bleach solution (catalytic amount, ~2 mol%) to jumpstart the cycle.
Add the oxidant solution dropwise via addition funnel over 1 hour.
Caution: The reaction is exothermic.[3] Monitor temperature and keep below 45 °C.
Reaction: Stir vigorously at 40 °C for 4–6 hours.
Mechanism:[1][3][4][5][6] TEMPO oxidizes the alcohol to the aldehyde.[7] Chlorite oxidizes the aldehyde to the carboxylic acid, regenerating the hypochlorite species.
Workup:
Cool to RT. Add Sodium Sulfite (
) solution (10 mL) to quench excess oxidant (check with starch-iodide paper; it should stay white).
Acidify the mixture to pH 2.0 using 6 M HCl . Crucial: The pH must be below the pKa of the fluorinated acid (~3.5) to ensure it is in the protonated form.
Extract with EtOAc (4 x 50 mL).
Dry over
, filter, and concentrate.
Part 3: Visualization & Data
Analytical Specifications
Parameter
Expected Value / Observation
Notes
Physical State
White crystalline solid
Hygroscopic; store in desiccator.
Melting Point
85 – 88 °C
Lower than glutaric acid (95-98 °C) due to F-disruption of crystal lattice.
¹H NMR (DMSO-d₆)
12.4 (br s, 2H, COOH) 2.95 (t, Hz, 4H, )
The protons appear as a triplet due to coupling with the gem-fluorines.
¹⁹F NMR
-102.0 ppm (quintet)
Characteristic shift for .
MS (ESI-)
m/z 167.0
Ionizes well in negative mode.
Reaction Workflow Diagram
Caption: Logical workflow for the oxidative conversion of 3,3-difluoro-1,5-pentanediol to the target dicarboxylic acid.
Part 4: Troubleshooting & Safety
Low Yield: Often caused by insufficient extraction. The
group increases the acidity of the carboxylic acid, making it more soluble in the aqueous phase during workup. Solution: Saturate the aqueous layer with NaCl (salting out) and increase the number of extractions.
Lactone Formation: If the reaction is stopped early or run with insufficient oxidant, 3,3-difluoro-
-valerolactone may form. Ensure >4 equivalents of oxidant are used.
Safety: While the C-F bond is stable, avoid heating the reaction mixture above 60 °C in strongly basic media to prevent any risk of HF elimination.
References
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer. Link
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Carboxylic Acids or to Aldehydes using TEMPO and Bleach. The Journal of Organic Chemistry, 52(12), 2559–2562. Link
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566. Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Application Note: Synthetic Routes to 3,3-Difluoro-1,5-Pentanediol Derivatives
Executive Summary 3,3-Difluoro-1,5-pentanediol is a critical "gem-difluoro" building block used extensively in medicinal chemistry and materials science. Its primary utility lies in the gem-difluoro effect , where the fl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,3-Difluoro-1,5-pentanediol is a critical "gem-difluoro" building block used extensively in medicinal chemistry and materials science. Its primary utility lies in the gem-difluoro effect , where the fluorine atoms induce specific conformational preferences (gauche effect) and lower the pKa of adjacent functional groups, acting as a metabolic bioisostere for carbonyls or ethers.
This guide details the optimal synthetic route via the Copper-Mediated Michael-Reformatsky Reaction . Unlike direct fluorination methods (e.g., DAST/Deoxofluor) which are hazardous and often fail on flexible aliphatic diols due to elimination side reactions, this "building block" strategy constructs the carbon skeleton around the stable
moiety. This ensures high yields, scalability, and safety.
Strategic Analysis: Route Selection
The Challenge of Late-Stage Fluorination
Directly fluorinating 1,5-pentanediol or its ketone precursors is synthetically inefficient.
Nucleophilic Fluorination (DAST/XtalFluor): On 3-ketopentane-1,5-diol derivatives, this often leads to elimination (formation of vinyl fluorides) rather than the desired gem-difluoride.
Electrophilic Fluorination (Selectfluor): Requires highly specific enolate geometry and often results in mono-fluorination mixtures.
The Solution: The "Glutarate" Assembly Strategy
The industry-standard approach involves the assembly of Diethyl 3,3-difluoropentanedioate (Diethyl 3,3-difluoroglutarate) followed by global reduction. This route is superior because:
Modularity: It uses commercially available Ethyl Bromodifluoroacetate.
Selectivity: The Copper/TMEDA catalyst system ensures exclusive 1,4-addition to acrylates, avoiding 1,2-addition byproducts.
Scalability: The reaction can be run on multigram to kilogram scales.
Graphviz: Retrosynthetic Logic
Detailed Protocol: Synthesis of 3,3-Difluoro-1,5-Pentanediol
Phase 1: Synthesis of Diethyl 3,3-difluoropentanedioate
This step utilizes a modified Reformatsky reaction where the organocopper species undergoes a Michael addition to ethyl acrylate.
Activation: In a flame-dried 3-neck flask under Argon, suspend Copper powder (commercial bronze) in THF. Note: Activation with a trace of iodine may be required if the copper is old.
Initiation: Add TMEDA. The solution will turn blue/complexed. Cool the mixture to 0°C.
Addition: Add Ethyl bromodifluoroacetate dropwise. Stir for 20 minutes to form the
(Reformatsky reagent equivalent).
Michael Acceptor: Add Ethyl acrylate dropwise while maintaining the temperature between 0°C and 5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The color will shift to a dark suspension.
Quench: Pour the reaction mixture into ice-cold saturated
solution (to chelate Cu). Air bubble through the mixture to oxidize Cu species for better separation.
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
Purification: Distillation under reduced pressure (vacuum distillation) is preferred over column chromatography for this diester.
Target Yield: 65–75%
Appearance: Clear, colorless liquid.
Phase 2: Global Reduction to Diol
The diester is reduced using Lithium Aluminum Hydride (
).
Safety Critical:
reacts violently with water and releases hydrogen gas. Ensure all glassware is oven-dried.
Reagents:
Diethyl 3,3-difluoropentanedioate (from Phase 1)
(2.5 equiv - slight excess)
Solvent: Diethyl Ether (
) or THF (Anhydrous)
Step-by-Step Methodology:
Setup: Charge a dry flask with
pellets/powder and anhydrous THF under Nitrogen flow. Cool to 0°C.[2]
Addition: Dissolve the diester in THF and add it dropwise to the hydride suspension. Caution: Exothermic reaction. Control addition rate to maintain gentle reflux or keep temp <10°C.
Completion: Once addition is complete, warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of ester spot).
Fieser Quench (Critical): Cool back to 0°C. Quench carefully with the n:n:3n rule:
Add
mL water (slowly).
Add
mL 15% NaOH.
Add
mL water.
Workup: A white granular precipitate will form. Filter through a Celite pad.
Isolation: Concentrate the filtrate. The resulting oil is often pure enough, but can be distilled (Kugelrohr) if necessary.
Graphviz: Experimental Workflow
Analytical Characterization (QC)
To validate the synthesis, the following analytical signatures must be confirmed.
Technique
Parameter
Expected Observation
1H NMR
3.75 ppm
Triplet (or multiplet) corresponding to protons.
1H NMR
2.10 ppm
Multiplet corresponding to protons (coupling with F).
19F NMR
-103 to -105 ppm
Quintet (typically) due to coupling with adjacent methylene protons.
MS (ESI)
m/z
[M+Na]+ = 163.1 (Calculated MW = 140.13)
Appearance
Visual
Viscous, colorless oil. Hygroscopic.
Troubleshooting Note: If the
signal appears as a broad singlet, check for paramagnetic Copper impurities remaining from Phase 1. A wash with EDTA solution during the Phase 1 workup can resolve this.
References
Sato, K., et al. (1999). "Copper-Mediated Reaction of Ethyl Bromodifluoroacetate." Journal of Fluorine Chemistry.
Kumadaki, I., et al. (2004). "Reformatsky reaction of ethyl bromodifluoroacetate in the presence of copper powder." Chemical and Pharmaceutical Bulletin.
Hu, J., et al. (2005). "Nucleophilic Difluoromethylation and Trifluoromethylation." Chemical Reviews.
esterification of 3,3-difluoro-1,5-pentanediol reaction conditions
Application Note: Esterification Protocols for 3,3-Difluoro-1,5-Pentanediol Part 1: Introduction & Reactivity Profile 3,3-Difluoro-1,5-pentanediol (CAS: 428-63-7, often custom synthesized) is a specialized fluorinated bu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Esterification Protocols for 3,3-Difluoro-1,5-Pentanediol
Part 1: Introduction & Reactivity Profile
3,3-Difluoro-1,5-pentanediol (CAS: 428-63-7, often custom synthesized) is a specialized fluorinated building block used to introduce a metabolically stable, lipophilic "kink" into polyester backbones or medicinal scaffolds.
Structural Analysis & Reactivity:
Unlike
-fluorinated alcohols (e.g., trifluoroethanol) which are acidic and poor nucleophiles, or -fluorinated diols (e.g., 2,2-difluoro-1,3-propanediol) which exhibit significant electron withdrawal, the fluorine atoms in 3,3-difluoro-1,5-pentanediol are located at the -position relative to the hydroxyl groups.[1]
Structure:
Electronic Effect: The inductive electron-withdrawing effect ($ -I $) of the fluorine atoms is attenuated by the two-carbon spacer. Consequently, the hydroxyl groups retain significant nucleophilic character, behaving more like standard primary alcohols than deactivated fluorinated alcohols.
Strategic Implication: While "exotic" fluorination catalysts are rarely needed, the steric bulk of the central
group and the desire to prevent oligomerization (in mono-esterification) or ensure high molecular weight (in polymerization) dictate the choice of conditions.
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Critical Insight: The
group is lipophilic. If the product is an oil, ensure thorough drying under high vacuum to remove trace solvents, as they can be trapped in the lipophilic matrix.
Best for: Creating fluorinated polymers for materials science applications.
Reagents:
Monomer A: 3,3-Difluoro-1,5-pentanediol (1.0 equiv + 5% excess to account for volatility)[1]
Monomer B: Diester (e.g., Dimethyl adipate) or Diacid[1]
Catalyst: Titanium(IV) butoxide (
) or Zinc Acetate () (0.1–0.5 mol%)
Protocol:
Transesterification Stage: Combine monomers and catalyst in a polymerization reactor equipped with a mechanical stirrer and distillation head. Heat to 160–180°C under
flow. Methanol (or water) will distill off.
Polycondensation Stage: Once distillate production slows (approx. 2-4 hours), gradually reduce pressure to high vacuum (<1 mbar) and increase temperature to 200–220°C.
Finishing: Maintain vacuum/heat for 4–6 hours to drive molecular weight growth.
Cooling: Cool to RT under
.
Part 3: Visualization & Data
Workflow Logic: Method Selection
Caption: Decision tree for selecting the optimal esterification protocol based on substrate sensitivity and target application.
Mechanistic Pathway (Base-Catalyzed Acylation)
Caption: Simplified mechanistic flow for the base-mediated acylation of the diol.
Part 4: Comparative Data Table
Feature
Method A: Acid Chloride
Method B: Steglich
Method C: Polycondensation
Reaction Type
Irreversible Acylation
Dehydrative Coupling
Equilibrium Transesterification
Temperature
0°C to 25°C
0°C to 25°C
160°C to 220°C
By-products
HCl salts (remove by wash)
Urea (remove by filtration)
Methanol/Water (distill off)
Yield
High (>90%)
Moderate to High (70-90%)
High MW (Yield N/A)
Purification
Extraction + Column
Filtration + Column
Precipitation
Key Risk
Exotherm control
Removal of Urea traces
Thermal degradation
Part 5: References
Synthesis of Fluorinated Polyesters:
Title: Synthesis of high molecular weight polyesters via in vacuo dehydrogenation polymerization of diols.[3]
Source: Hunsicker, D. M., et al. (2012).[1][3] Macromolecular Rapid Communications.
URL:[Link]
Reactivity of Gem-Difluoro Compounds:
Title: Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes.
Source: NIH National Library of Medicine.
URL:[Link]
General Esterification of Diols:
Title: Selective and efficient production of 1,5-pentanediol from tetrahydrofurfuryl alcohol.[1][5]
Source: ResearchGate.[6]
URL:[Link]
Technical Support Center: Purification of 3,3-Difluoro-1,5-pentanediol
Welcome to the Technical Support Center for the isolation and purification of 3,3-difluoro-1,5-pentanediol (CAS: 126300-39-8). This fluorinated diol presents unique purification challenges due to its high polarity, exten...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 3,3-difluoro-1,5-pentanediol (CAS: 126300-39-8). This fluorinated diol presents unique purification challenges due to its high polarity, extensive hydrogen-bonding capabilities, and water solubility. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and causality-driven solutions.
Purification Decision Workflow
Workflow for isolation and purification of 3,3-difluoro-1,5-pentanediol from crude mixtures.
Q: Why is my product yield so low after the aqueous workup of the Lithium Aluminum Hydride (LAH) reduction?A: 3,3-difluoro-1,5-pentanediol is highly hydrophilic. Despite the lipophilic contribution of the gem-difluoro group, the two terminal hydroxyl groups dominate the molecule's partition coefficient, resulting in a computed XLogP3 of -0.4[1]. If you use a standard aqueous quench (dumping the reaction into water or dilute acid), the diol partitions favorably into the aqueous phase or becomes permanently trapped inside the gelatinous aluminum hydroxide matrix.
Solution: You must bypass liquid-liquid aqueous extraction entirely by using the Fieser Quench method[2]. This technique uses a precise stoichiometric ratio of water and base to convert the aluminum byproducts into a dense, filterable, granular solid, leaving your polar diol safely in the organic filtrate.
Q: My Fieser quench resulted in a thick, gray paste instead of a filterable solid. What went wrong?A: A gelatinous paste indicates either insufficient stirring during the maturation phase or the addition of excess water. The formation of the granular aluminate salt requires high shear force to break up the initial hydroxide gel.
Solution: Add a small scoop of Celite to the flask, increase the stir rate to maximum, and let it stir for an additional 15–30 minutes until the solids turn white and loose.
Module 2: Silica Gel Chromatography (FAQs)
Q: During silica gel chromatography, the product streaks severely and co-elutes with impurities. How can I fix this?A: The terminal hydroxyl groups of 3,3-difluoro-1,5-pentanediol act as strong hydrogen bond donors and acceptors. They interact heavily with the acidic silanol groups on the stationary phase.
Solution: You must disrupt this hydrogen bonding. Pre-treat the silica column with 1% Triethylamine (TEA) to cap the acidic silanols. Additionally, switch from an Ethyl Acetate/Hexane gradient to a highly polar, hydrogen-bond-disrupting eluent system like Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 to 90:10 ratio).
Module 3: Vacuum Distillation (FAQs)
Q: Can I purify 3,3-difluoro-1,5-pentanediol by distillation instead of chromatography?A: Yes. For synthesis scales >10 g, fractional vacuum distillation is the preferred method[3]. Because of the strong intermolecular hydrogen bonding between the diol molecules, the boiling point is exceptionally high. You must use a high-vacuum setup (< 1 Torr) to lower the boiling point sufficiently and prevent thermal degradation or dehydration of the diol during purification.
Quantitative Data: Method Comparison
Purification Method
Optimal Scale
Expected Yield Recovery
Purity Achieved
Time Required
Key Limitation
Standard Aqueous Extraction
< 1 g
30 - 50%
Low
2 - 4 hours
Severe product loss to the aqueous phase.
Fieser Quench + Filtration
Any
85 - 95%
Medium (Crude)
1 - 2 hours
Does not remove organic impurities (e.g., unreacted ester).
Silica Gel Chromatography
1 - 10 g
70 - 85%
> 95%
4 - 8 hours
Tailing causes fraction overlap; high solvent consumption.
Protocol 1: The Fieser Quench (Self-Validating Workup)
Use this protocol immediately following the LAH reduction of diethyl 3,3-difluoropentanedioate.
Cooling: Cool the crude reduction mixture (typically in THF) to 0 °C using an ice bath. Ensure vigorous stirring.
Water Addition: For every
grams of LiAlH₄ used in the reaction, slowly add mL of deionized water dropwise.
Self-Validation Checkpoint: Vigorous bubbling (H₂ gas evolution) must occur. If bubbling is absent, the LAH was already quenched or inactive.
Base Addition: Add
mL of 15% (w/v) aqueous NaOH dropwise.
Final Water Addition: Add
mL of deionized water dropwise.
Maturation: Remove the ice bath and stir vigorously at room temperature for 15–30 minutes.
Self-Validation Checkpoint: The mixture must transition from a gray paste to a suspension of loose, white, granular solids.
Filtration: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or EtOAc (3 × 50 mL) to extract any trapped diol.
Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude 3,3-difluoro-1,5-pentanediol.
Protocol 2: Silica Gel Chromatography of Polar Diols
Column Preparation: Slurry pack the silica gel using DCM containing 1% Triethylamine (TEA) to neutralize acidic silanols.
Sample Loading: Dissolve the crude diol in a minimum volume of DCM. If the crude is insoluble, dry-load the sample by evaporating it onto a small amount of silica gel.
Elution: Elute using a gradient of 0% to 10% Methanol in DCM.
Fraction Collection: Monitor fractions via TLC. Because the molecule lacks a UV chromophore, you must stain the TLC plates with Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) and apply heat.
Self-Validation Checkpoint: A single, cleanly resolved spot with an Rf of ~0.3 in 10% MeOH/DCM indicates successful isolation.
Protocol 3: High-Vacuum Fractional Distillation
Setup: Assemble a short-path distillation apparatus with a Vigreux column. Ensure all joints are heavily greased for high vacuum.
Degassing: Apply vacuum (< 1 Torr) at room temperature for 15 minutes to remove residual volatile solvents (e.g., THF, EtOAc).
Heating: Gradually heat the oil bath.
Self-Validation Checkpoint: The distillation is proceeding correctly when a steady reflux ring forms in the Vigreux column before vapor reaches the condenser.
Collection: Collect the main fraction. Discard the early forerun (low-boiling impurities) and leave the dark residue in the boiling flask.
References
Title: 3,3-Difluoro-1,5-pentanediol | C5H10F2O2 | CID 14451061 - PubChem
Source: National Center for Biotechnology Information
URL: [Link][1]
Title: US11554171B2 - Compounds and methods for the targeted degradation of bromodomain-containing proteins
Source: Google Patents
URL: [3]
Core Synthesis: Reduction of Diethyl 3,3-Difluoropentanedioate
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 3,3-difluoro-1,5-pentanediol. As Senior Application Scient...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 3,3-difluoro-1,5-pentanediol. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges in this synthesis, ensuring you can navigate your experiments with confidence and achieve higher yields.
The most prevalent and effective route to 3,3-difluoro-1,5-pentanediol is the reduction of its corresponding diester, diethyl 3,3-difluoropentanedioate. This transformation requires a powerful reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the reagent of choice due to its high reactivity with esters.[1][2]
Experimental Protocol: LiAlH₄ Reduction
This protocol details the reduction of diethyl 3,3-difluoropentanedioate to 3,3-difluoro-1,5-pentanediol.
Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF
Anhydrous Tetrahydrofuran (THF)
Deionized Water
15% (w/v) Sodium Hydroxide solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl Acetate
Hexanes
Silica Gel for column chromatography
Procedure:
Reaction Setup:
Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser.
Add anhydrous THF to the flask to create a slurry (approx. 0.5 M concentration relative to the LiAlH₄).
Cool the slurry to 0 °C using an ice-water bath.
Addition of Ester:
Dissolve diethyl 3,3-difluoropentanedioate (1.0 equivalent) in anhydrous THF.
Add the ester solution dropwise to the stirred LiAlH₄ slurry via an addition funnel, maintaining the internal temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction.
Reaction:
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Gently heat the reaction to reflux and maintain for 2-4 hours, or until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up (Quenching):
Cool the reaction mixture back down to 0 °C in an ice-water bath.
Caution: The following quenching procedure is highly exothermic and generates hydrogen gas.[4] Ensure adequate ventilation and proceed slowly and carefully.
For 'X' grams of LiAlH₄ used, sequentially and dropwise add:
'X' mL of deionized water.
'X' mL of 15% aqueous NaOH solution.
'3X' mL of deionized water.
Stir the resulting mixture vigorously at room temperature for at least 30 minutes. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
Isolation:
Filter the granular precipitate through a pad of Celite®, washing the solid thoroughly with THF and ethyl acetate.
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.
Purification:
The resulting crude oil can be purified by flash column chromatography on silica gel. A gradient elution system, such as 20% to 80% ethyl acetate in hexanes, is typically effective.
Alternatively, for larger scales, vacuum distillation can be employed.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My yield of 3,3-difluoro-1,5-pentanediol is significantly lower than expected. What are the common causes?
Low yield is the most common issue and can stem from several factors. Our troubleshooting workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low yield synthesis.
Moisture: LiAlH₄ reacts violently and irreversibly with water.[4] Any moisture in your THF, glassware, or starting ester will consume the reagent, rendering it unavailable for the reduction. Always use freshly distilled anhydrous solvents and flame-dried glassware.
Reagent Quality/Stoichiometry: LiAlH₄ can degrade upon storage. If the reaction is incomplete, consider using a fresh bottle or titrating your solution to determine its active concentration. For a diester, a minimum of 1 equivalent of LiAlH₄ is required stoichiometrically; using a slight excess (1.2-1.5 eq.) is recommended to drive the reaction to completion.
Starting Material Purity: Impurities in the diethyl 3,3-difluoropentanedioate can lead to side reactions and lower the yield.[5] If purity is questionable, purify the starting material by vacuum distillation.
Q2: My workup procedure is difficult. The aluminum salts won't filter properly. How can I improve this?
This is a classic issue with LiAlH₄ reductions. A poorly executed quench can result in a gelatinous precipitate that clogs filter paper and traps the product.
Adopt the Fieser Workup: The sequential addition of water, aqueous NaOH, and then more water (in a 1:1:3 ratio by volume relative to the mass of LiAlH₄ in grams) is specifically designed to produce easily filterable, granular aluminum salts.[6] Stirring vigorously for at least 30 minutes after the final addition is critical to allow the precipitate to fully form.
Use a Filter Aid: Filtering through a pad of Celite® or another filter aid will prevent fine particles from clogging the filter paper and ensure a faster, more efficient filtration.
Q3: I'm observing unexpected peaks in my NMR spectrum. What are the likely side products?
The most common impurity is the partially reduced intermediate, the hydroxy-ester.
Cause: This occurs when the reaction does not go to completion due to insufficient LiAlH₄, short reaction times, or low temperatures. The first ester group is reduced to an alcohol, but the second remains.
Solution: To resolve this, ensure you are using a sufficient excess of LiAlH₄ and allow for adequate reaction time and temperature. You can often resubmit the impure material to the reaction conditions to complete the reduction.
Frequently Asked Questions (FAQs)
Q1: Why is LiAlH₄ the preferred reducing agent? Can I use Sodium Borohydride (NaBH₄)?
LiAlH₄ is a significantly more powerful reducing agent than NaBH₄.[1] While NaBH₄ is excellent for reducing aldehydes and ketones, it is generally unreactive towards esters. LiAlH₄ is one of the few common reagents capable of efficiently reducing esters and carboxylic acids directly to primary alcohols.[2]
Q2: What are the most critical safety precautions when working with LiAlH₄?
Anhydrous Conditions: LiAlH₄ is dangerously reactive with water and other protic solvents (like alcohols), releasing flammable hydrogen gas.[4] All reactions must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
Pyrophoric Nature: Solid LiAlH₄ can ignite spontaneously in moist air. Handle it carefully and quickly in a dry environment.
Controlled Quenching: The workup (quenching) procedure is highly exothermic. Always perform it at 0 °C and add the quenching agents (water, NaOH) slowly and dropwise. Never add the reaction mixture to water; always add water to the reaction mixture.
Q3: How do I confirm the identity and purity of my final 3,3-difluoro-1,5-pentanediol?
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool.
¹H NMR: You should expect to see a triplet for the two equivalent -CH₂OH protons, a triplet for the C1 and C5 methylene protons adjacent to the hydroxyl groups, and a triplet for the C2 and C4 methylene protons adjacent to the CF₂ group. The integration should correspond to the number of protons in each environment.
¹³C NMR: Key signals include the carbon attached to the hydroxyl groups (~60 ppm) and the quaternary carbon bearing the two fluorine atoms, which will appear as a triplet due to C-F coupling.
¹⁹F NMR: A single peak will confirm the presence of the two equivalent fluorine atoms.[7]
Q4: What are the typical reaction parameters and expected yields for this synthesis?
The following table summarizes key parameters for a successful synthesis.
Achievable with careful control of moisture and stoichiometry.
References
Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering (RSC Publishing).
Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ. Rsc.org.
Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). | Request PDF. ResearchGate.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3,3-Difluoro-1,5-Pentanediol Synthesis
Subject: Troubleshooting Impurity Profiles & Isolation Protocols
Ticket ID: #F-PDO-552
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 3,3-difluoro-1,5-pentanediol is a deceptive challenge. While it appears to be a standard reduction of a diester precursor (typically diethyl 3,3-difluoropentanedioate), the presence of the gem-difluoro group at the
This guide addresses the three most common failure modes reported by our users:
The "Hidden" Intermediate: Lactone formation mimicking the product.
The Fluorine Ejection: HF elimination leading to vinyl fluorides.
The Aqueous Trap: Massive yield loss due to water solubility.
Module 1: The "Black Box" of Reduction (Incomplete Conversion)
User Query: "I treated diethyl 3,3-difluoropentanedioate with NaBH4. The starting material is gone by TLC, but my yield is 40%, and the NMR shows a complex multiplet at 4.4 ppm. What is happening?"
Technical Diagnosis:
You are likely observing the "Lactone Trap."
Unlike non-fluorinated esters, the intermediate hydroxy-ester in this synthesis has a high propensity to cyclize. The inductive effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, accelerating intramolecular attack by the distal hydroxyl group.
The Pathway:
Step 1: One ester group is reduced to an alcohol.[1]
Step 2: Instead of reducing the second ester, the new alcohol attacks it.
Result: Formation of 3,3-difluoro-5-hydroxypentanoic acid lactone (a 6-membered ring).
Troubleshooting Protocol:
Observation
Diagnosis
Corrective Action
IR: 1740-1760 cm⁻¹
Lactone carbonyl stretch (Esters are typically ~1735 cm⁻¹).
Switch Reductant: NaBH₄ is often too mild to break the fluorinated lactone. Use LiAlH₄ (2.5 equiv) in THF at 0°C RT.
¹H NMR: ~4.4 ppm (m)
Protons adjacent to the lactone oxygen (deshielded).
Force Conditions: If using NaBH₄, add CaCl₂ (1.0 equiv) or reflux in EtOH to push the equilibrium.
¹H NMR: ~3.7 ppm (t)
Target Diol (-OH).
Success: Proceed to isolation.
Module 2: The Fluorine Stability Crisis (HF Elimination)
User Query: "My product has a new set of peaks in the 19F NMR shifted downfield, and I see alkene protons in the 1H NMR. Did I overheat it?"
Technical Diagnosis:
You have triggered
-Elimination of HF .
The gem-difluoro group makes the adjacent protons acidic. If you use a strong base or overheat the reaction during workup, fluoride is ejected, forming a vinyl fluoride impurity. This is irreversible.
The Mechanism:
Prevention Strategy:
Temperature Cap: Never heat the crude reaction mixture above 60°C if the pH is > 8.
Quench Protocol: When quenching LiAlH₄, avoid the "Fieser" method (which generates local heat and basic aluminum salts) if you observe elimination. Instead, use Glauber’s Salt (Sodium Sulfate Decahydrate) to quench gently.
Distillation: Do not attempt atmospheric distillation. The boiling point is too high (>240°C), and the heat will cause decomposition. Use Kugelrohr distillation under high vacuum (<0.5 mmHg).
Module 3: The "Missing Mass" (Isolation & Workup)
User Query: "The reaction worked perfectly, but after washing with water and brine, I have almost no product in the organic layer."
Technical Diagnosis:Partition Coefficient Failure.
3,3-difluoro-1,5-pentanediol is highly polar and water-soluble. The fluorine atoms do not add enough lipophilicity to counteract the two hydroxyl groups. Standard ether/water extractions will leave 80%+ of your product in the aqueous phase.
Optimized Extraction Protocol:
Saturation: Saturate the aqueous phase completely with NaCl (solid) until no more dissolves.
Solvent Switch: Do not use Diethyl Ether or Hexanes. Use Ethyl Acetate or Dichloromethane (DCM) .
Continuous Extraction: For scales >5g, a continuous liquid-liquid extractor (24 hours) is recommended.
Alternative: Evaporate the aqueous layer to dryness (azeotrope with toluene) and triturate the solid residue with warm Acetone or Ethanol to recover the diol.
Visualizing the Pathways
The following diagram maps the critical divergence points in the synthesis.
Figure 1: Reaction landscape showing the "Lactone Trap" and "Elimination" risks.
QC & Characterization Data
Use this table to validate your isolated material.
Nucleus
Signal (ppm)
Multiplicity
Assignment
Notes
¹⁹F NMR
-105 to -115
Quintet ( Hz)
Target. Clean, symmetric signal.
¹⁹F NMR
-90 to -100
Complex
Vinyl Fluoride
Impurity. Indicates elimination.
¹H NMR
2.1 - 2.3
Triplet of Triplets
Characteristic coupling to F.
¹H NMR
3.7 - 3.8
Triplet
Diagnostic for full reduction.
¹H NMR
4.3 - 4.5
Multiplet
Impurity. Indicates Lactone/Ester.
References
-hydroxy esters via Reformatsky reaction.
Reduction Mechanisms: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[1][2] Master Organic Chemistry. Link
Fluorine NMR Shifts: 19F NMR Reference Standards and Chemical Shift Ranges. University of Colorado / UCSB. Link
Physical Properties (Analog): 1,5-Pentanediol Physical Properties and Solubility. PubChem CID 8105.[3] Link
Elimination Risks:Stability of
-fluoro alcohols and elimination mechanisms. (Inferred from general fluoro-organic chemistry principles regarding gem-difluoro stability).
Technical Support Center: Polymerization Reactions with 3,3-Difluoro-1,5-Pentanediol
Welcome to the technical support center for polymerization reactions involving 3,3-difluoro-1,5-pentanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for polymerization reactions involving 3,3-difluoro-1,5-pentanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this fluorinated diol. The unique properties imparted by the fluorine atoms, such as altered polarity and thermal stability, can present both opportunities and challenges in polymerization processes.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible outcomes in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why is my polyesterification reaction with 3,3-difluoro-1,5-pentanediol resulting in a low molecular weight polymer?
A1: Achieving a high molecular weight in polyesterification is often challenging, and the presence of fluorine can introduce additional complexities. Several factors could be contributing to this issue:
Purity of Monomers: The most critical factor is the purity of your 3,3-difluoro-1,5-pentanediol and the corresponding diacid or diacyl chloride. Trace impurities can act as chain terminators, preventing the formation of long polymer chains.
Stoichiometry: Precise equimolar balance between the diol and the comonomer is crucial for step-growth polymerization.[4] Any deviation from a 1:1 ratio will result in a lower degree of polymerization.
Incomplete Reaction: The reaction may not have reached completion. Polyesterification reactions are equilibrium-driven, and the efficient removal of the condensation byproduct (e.g., water or HCl) is essential to drive the reaction forward.[5]
Side Reactions: At elevated temperatures, side reactions such as dehydration of the diol or decarboxylation of the diacid can occur, leading to a stoichiometric imbalance and chain termination.
Catalyst Inefficiency: The choice and concentration of the catalyst can significantly impact the reaction rate.[6] An inappropriate or deactivated catalyst will result in a slower reaction and potentially lower molecular weight.
Q2: I'm observing discoloration (yellowing or browning) in my polymer. What is the likely cause and how can I prevent it?
A2: Discoloration in polyesters is typically a sign of thermal degradation or oxidation. Here's a breakdown of potential causes and solutions:
High Reaction Temperature: Fluorinated polymers can exhibit different thermal stability compared to their non-fluorinated analogs.[3][7] Exceeding the thermal stability limit of your monomers or the resulting polymer can lead to decomposition and color formation.
Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidative degradation. It is imperative to conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).
Impurities: Trace metal impurities from reactants or the reactor itself can catalyze degradation reactions. Ensure all glassware is scrupulously clean.
Catalyst-Induced Degradation: Some catalysts, particularly at high concentrations, can promote side reactions that lead to color bodies.
Preventative Measures:
Optimize the reaction temperature by running a thermogravimetric analysis (TGA) on your monomers.
Ensure a thorough inert gas purge of your reaction vessel before and during the polymerization.
Use high-purity monomers and solvents.
Screen different catalysts and optimize the catalyst concentration.
Q3: My polymerization reactions are not reproducible. What are the key parameters to control for consistent results?
A3: Reproducibility issues often stem from subtle variations in experimental conditions. To ensure consistency, meticulously control the following:
Monomer Purity and Handling: As mentioned, monomer purity is paramount. Always use monomers from the same batch if possible, and ensure they are properly stored to prevent degradation.
Inert Atmosphere: Maintain a consistent and high-quality inert atmosphere throughout the reaction.
Temperature Control: Use a reliable and calibrated temperature controller to maintain a stable reaction temperature.
Stirring Rate: The stirring rate can affect the efficiency of byproduct removal and heat distribution. Maintain a consistent and adequate stirring speed.
Byproduct Removal: The efficiency of the vacuum applied or the inert gas sweep to remove condensation byproducts must be consistent between runs.
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the polymerization of 3,3-difluoro-1,5-pentanediol.
Problem 1: Low Polymer Yield
Low yield can be a frustrating issue, often linked to reaction equilibrium or loss of material during workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low polymer yield.
Detailed Steps:
Verify Reaction Completion:
Take aliquots from the reaction mixture at different time points and analyze them by techniques like ¹H NMR or ¹⁹F NMR to monitor the disappearance of monomer signals.[8][9]
If the reaction has stalled, consider incrementally increasing the temperature or reaction time. However, be mindful of potential degradation (see FAQ Q2).
Enhance Byproduct Removal:
For polycondensation reactions, ensure a good vacuum is applied (if applicable) to effectively remove water or other small molecules.
A slow stream of inert gas can also help carry away volatile byproducts.
Optimize Polymer Precipitation and Isolation:
The choice of anti-solvent for precipitation is critical. The ideal anti-solvent should cause the polymer to precipitate cleanly without co-precipitating unreacted monomers or oligomers.
Ensure the polymer is not partially soluble in the chosen anti-solvent, which would lead to yield loss.
After precipitation, ensure complete transfer of the polymer during filtration and washing steps.
Problem 2: Insoluble Polymer or Gel Formation
The formation of an insoluble polymer or gel indicates cross-linking has occurred.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gel formation.
Detailed Steps:
Re-evaluate Monomer Purity:
Impurities with a functionality greater than two (e.g., a triol or a triacid) can act as cross-linking agents. Re-purify your monomers if necessary.
Confirm the structure of your monomers using NMR and mass spectrometry.
Mitigate Side Reactions:
High temperatures can sometimes induce side reactions that create cross-links. Try lowering the reaction temperature.
Consider a two-stage polymerization process: a lower temperature stage to achieve a moderate molecular weight, followed by a higher temperature stage under high vacuum to drive the reaction to completion.
Control Reaction Time:
In some systems, prolonged reaction times at high temperatures can lead to cross-linking. Monitor the viscosity of the reaction mixture and stop the reaction before gelation occurs.
III. Experimental Protocols
Protocol 1: Purification of 3,3-Difluoro-1,5-Pentanediol
Objective: To obtain high-purity diol suitable for polymerization.
Materials:
3,3-difluoro-1,5-pentanediol (as received)
Anhydrous magnesium sulfate or sodium sulfate
Activated carbon (optional)
Appropriate solvent for recrystallization (e.g., ethyl acetate/hexane mixture) or distillation apparatus.
Procedure:
Drying: If the diol is suspected to contain water, dissolve it in a suitable solvent and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure.
Decolorization (if necessary): If the diol is colored, dissolve it in a suitable solvent and add a small amount of activated carbon. Stir for 30 minutes, then filter through a pad of celite.
Purification Method (choose one):
Recrystallization: Dissolve the diol in a minimal amount of a hot solvent in which it is soluble. Slowly add a miscible anti-solvent in which the diol is insoluble until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Vacuum Distillation: For liquid diols, vacuum distillation can be an effective purification method. Ensure the distillation apparatus is clean and dry. Collect the fraction that distills at a constant temperature and pressure.
Purity Analysis: Analyze the purified diol by NMR, GC-MS, or other appropriate techniques to confirm its purity before use in polymerization.
Protocol 2: General Procedure for Polyesterification
Objective: To synthesize a polyester from 3,3-difluoro-1,5-pentanediol and a diacid.
Materials:
Purified 3,3-difluoro-1,5-pentanediol
High-purity diacid (e.g., adipic acid)
Catalyst (e.g., tin(II) 2-ethylhexanoate or titanium(IV) isopropoxide)
High-boiling point solvent (optional, for solution polymerization)
Inert gas (nitrogen or argon)
Precipitation anti-solvent (e.g., methanol or cold diethyl ether)
Procedure:
Reactor Setup: Assemble a clean, dry reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a distillation condenser connected to a vacuum line.
Charging Reactants: Charge the reactor with equimolar amounts of 3,3-difluoro-1,5-pentanediol and the diacid. Add the catalyst (typically 0.01-0.1 mol% relative to the diol). If performing a solution polymerization, add the solvent.
Inert Gas Purge: Purge the reactor with an inert gas for at least 30 minutes to remove any oxygen.
Polymerization - Stage 1 (Esterification):
Heat the reaction mixture under a slow stream of inert gas to a temperature where the monomers melt and the esterification reaction begins (typically 150-180 °C). Water will begin to distill off.
Continue this stage until the rate of water distillation slows significantly (typically 2-4 hours).
Polymerization - Stage 2 (Polycondensation):
Gradually increase the temperature (e.g., to 200-220 °C) and slowly apply a vacuum.
Continue the reaction under high vacuum for several hours until the desired viscosity is reached, indicating high molecular weight polymer formation.
Isolation:
Cool the reactor to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform or THF).
Precipitate the polymer by slowly adding the solution to a vigorously stirred anti-solvent.
Collect the precipitated polymer by filtration, wash with fresh anti-solvent, and dry under vacuum to a constant weight.[10][11]
IV. Data and Characterization
Table 1: Typical Reaction Parameters for Polyesterification
Parameter
Value
Rationale
Monomer Ratio
1:1 (Diol:Diacid)
Essential for achieving high molecular weight in step-growth polymerization.[4]
Catalyst Concentration
0.01 - 0.1 mol%
A sufficient amount to catalyze the reaction without causing degradation.
Stage 1 Temperature
150 - 180 °C
Allows for efficient esterification and water removal without significant monomer degradation.
Stage 2 Temperature
200 - 220 °C
Higher temperature and vacuum drive the equilibrium towards polymer formation.
Reaction Time
4 - 8 hours
Dependent on the specific monomers and desired molecular weight.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for confirming the polymer structure, end-group analysis, and calculating the degree of polymerization.[9]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer.[9]
Thermogravimetric Analysis (TGA): To assess the thermal stability of the resulting polymer.[9]
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[9]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Provides detailed information on the polymer distribution and end-group fidelity.[12][13]
V. References
Recyclable Fluorine Improves Properties of Degradable Polyester Plastics - Universität Bayreuth. (2025, October 24). Retrieved from [Link]
Strategies for the synthesis of fluorinated polyesters - PMC - NIH. (2019, January 15). Retrieved from [Link]
Recyclable Fluorine Improves Properties of Degradable Polyester Plastics - chemeurope.com. (2025, October 28). Retrieved from [Link]
Synthesis and antibacterial properties of fluorinated biodegradable cationic polyesters - Journal of Materials Chemistry B (RSC Publishing). Retrieved from [Link]
Synthesis of crosslinkable fluorinated polyesters for optical waveguide devices - Scilit. Retrieved from [Link]
Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing). (2024, February 20). Retrieved from [Link]
Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - R Discovery. (2024, January 1). Retrieved from [Link]
Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Retrieved from [Link]
Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Retrieved from [Link]
Thermal Behavior of Fluorinated Aromatic Polyethers and Poly(ether ketone)s | Macromolecules - ACS Publications. Retrieved from [Link]
Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J. (2024, June 25). Retrieved from [Link]
Super-Hydrophobicity of Polyester Fabrics Driven by Functional Sustainable Fluorine-Free Silane-Based Coatings - PMC. Retrieved from [Link]
Synthesis of new linear perfluoroalkyl polyethers starting from diols and tetrafluoroethylene | Request PDF - ResearchGate. Retrieved from [Link]
Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. Retrieved from [Link]
Fluorinated Polymers via Para‐Fluoro‐Thiol and Thiol‐Bromo Click Step Growth Polymerization - University of Warwick. (2020, August 31). Retrieved from [Link]
Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study | The Journal of Organic Chemistry - ACS Publications. (2020, November 23). Retrieved from [Link]
Post-polymerization modification based on reactive fluorinated polymers reaction. Retrieved from [Link]
Polymer-Based Adaptive Catalyst for Monoacylation of Symmetrical Diols - ChemRxiv. Retrieved from [Link]
Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed. (2025, July 22). Retrieved from [Link]
Effect of Catalysts on the Properties of Fluorinated Polyurethanes - ResearchGate. Retrieved from [Link]
Polyesterification mechanism study | C&EN Global Enterprise - ACS Publications. Retrieved from [Link]
The Kinetics and Mechanism of Esterification and Polyesterification Reactions. (2006, October 23). Retrieved from [Link]
KR101539262B1 - Polymer composition using diol including fluorine and surface-treated article using the same - Google Patents. Retrieved from
Optimized MALDI-TOF MS Strategy for Characterizing Polymers - eScholarship.org. (2021, June 24). Retrieved from [Link]
Kinetics of Polyesterification (Uncatalyzed) - YouTube. (2020, April 8). Retrieved from [Link]
Kinetics of Polyesterification | PDF | Organic Chemistry - Scribd. Retrieved from [Link]
Procedures for homogeneous anionic polymerization. Retrieved from [Link]
Depolymerizable Semi-fluorinated Polymers for Sustainable Functional Materials - RSC Publishing. (2022, April 2). Retrieved from [Link]
Structural Characterization of Polymers by MALDI Spiral-TOF Mass Spectrometry Combined with Kendrick Mass Defect Analysis - PMC. Retrieved from [Link]
Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization - RSC Publishing. Retrieved from [Link]
Systematic study of synthetic polymers by MALDI-linTOF-MS - reposiTUm. Retrieved from [Link]
Linear High Molecular Weight Ladder Polymers by Optimized Polycondensation of Tetrahydroxytetramethylspirobisindane and 1,4-Dicy - SciSpace. Retrieved from [Link]
Synthesis of Multifunctional Polymersomes Prepared by Polymerization-Induced Self-Assembly - PMC. Retrieved from [Link]
Effects of an Aromatic Fluoro-Diol and Polycaprolactone on the Properties of the Resultant Polyurethanes | Request PDF - ResearchGate. Retrieved from [Link]
Polymer Chemistry - reposiTUm. (2022, January 5). Retrieved from [Link]
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC. (2023, August 26). Retrieved from [Link]
Linear high molecular weight ladder polymer via fast polycondensation of 5,5',6,6' - NRC Publications Archive. (2025, April 10). Retrieved from [Link]
Synthesis of Transition-Metal-Free and Odour-Free Nanoparticles and Nanocapsules via Reversible Complexation Mediated Polymerization - A*OAR. Retrieved from [Link]
(PDF) Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range - ResearchGate. (2025, September 5). Retrieved from [Link]
Three Component Reactions for Post-Polymerization Modifications. - AWS. Retrieved from [Link]
Polymer Chemistry - RSC Publishing. Retrieved from [Link]
KR101432638B1 - Process for preparing 1,5-pentanediol and? -Valerolactone from tetrahydroperfuryl alcohol - Google Patents. Retrieved from
Technical Support Center: Reaction Optimization for 3,3-Difluoro-1,5-Pentanediol
This guide serves as a comprehensive technical resource for the synthesis and optimization of 3,3-difluoro-1,5-pentanediol (CAS 126300-39-8) .[1] It is designed for organic chemists and process engineers requiring high-p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical resource for the synthesis and optimization of 3,3-difluoro-1,5-pentanediol (CAS 126300-39-8) .[1] It is designed for organic chemists and process engineers requiring high-purity isolation of this fluorinated building block.[1]
Executive Summary
3,3-Difluoro-1,5-pentanediol is a critical structural motif in medicinal chemistry, often used to modulate lipophilicity and metabolic stability via the gauche effect of the vicinal difluoromethylene group.[1] The most robust synthetic route involves the hydride reduction of diethyl 3,3-difluoroglutarate . This guide focuses on optimizing this specific transformation, addressing the common pitfalls of water solubility, defluorination, and incomplete reduction.
Part 1: The "Golden Path" Protocol
Standardized methodology for the reduction of diethyl 3,3-difluoroglutarate to 3,3-difluoro-1,5-pentanediol.[1]
Reaction Scheme
The transformation utilizes Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF). While Sodium Borohydride (NaBH₄) is safer, it is often insufficiently reactive for this diester without additives (e.g., LiCl).
Theoretical requirement is 0.5 mol LiAlH₄ per ester group (1.0 total). Excess ensures complete conversion despite adventitious moisture.
Temperature
0°C (Addition) → 23°C (Stir)
Low initial temp prevents runaway exotherms; warming ensures reduction of the sterically hindered conformers.
Concentration
0.2 M - 0.4 M
Dilution prevents the formation of viscous aluminate gels that trap product.[1]
Quenching Method
Fieser Method
Produces a granular precipitate (lithium aluminate) that is easily filtered, minimizing product loss in the filter cake.
Part 2: Troubleshooting & FAQs
Category A: Yield Optimization
Q: My crude yield is significantly lower than expected (<40%), but TLC shows complete consumption of starting material. Where is my product?A: The product is likely lost in the aqueous phase or the filter cake.
The Cause: 3,3-difluoro-1,5-pentanediol is highly polar and water-soluble due to the two hydroxyl groups and the polarity of the C-F bonds.[1] Standard extraction with diethyl ether often fails to pull the diol from the aqueous quench layer.
The Fix:
Continuous Extraction: Use a liquid-liquid continuous extractor with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for 12-24 hours.[1]
Salting Out: Saturate the aqueous phase with NaCl before extraction to exploit the "salting-out" effect, pushing the organic diol into the organic layer.
Filter Cake Wash: If using the Fieser quench, vigorously wash the white precipitate with hot THF (50°C) three times. The diol can adhere strongly to aluminum salts.
Q: I observe a "mono-reduced" impurity by NMR. How do I drive the reaction to completion?A: The impurity is likely the hemi-reduced lactone or the hydroxy-ester.[1]
The Cause: Incomplete hydride transfer, often due to old reagent or insufficient reaction time. The electron-withdrawing fluorine atoms at the C3 position can inductively destabilize the transition state, slightly slowing the reduction compared to non-fluorinated analogs.
The Fix:
Reflux: After the initial stirring at room temperature, heat the reaction to reflux (66°C in THF) for 2-4 hours.
Reagent Quality: Ensure LiAlH₄ is a free-flowing grey powder. If it is white or clumpy, titrate or discard.
Q: The product is an oil that refuses to crystallize. How do I purify it?A: 3,3-difluoro-1,5-pentanediol is typically a viscous, colorless oil at room temperature.[1]
Protocol:
Distillation: This is the preferred method. The compound has a high boiling point. Use Kugelrohr distillation under high vacuum (<0.5 mmHg). Expect a boiling point range of 110–120°C at 0.5 mmHg (estimated based on non-fluorinated analog).
Avoid Silica: The diol interacts strongly with silica gel, leading to streaking and mass loss. If chromatography is necessary, use neutral alumina or add 5-10% Methanol to your DCM eluent.[1]
Q: Is the C-F bond stable under these reducing conditions?A: Yes.
Mechanism: LiAlH₄ is a nucleophilic reducing agent.[3][4] While alpha-fluoro carbonyls can sometimes undergo defluorination, the fluorines in 3,3-difluoroglutarate are in the beta position relative to the carbonyl.[1] This position is chemically robust against hydride displacement under standard reflux conditions.
Part 3: Detailed Experimental Protocol
Safety Warning: LiAlH₄ is pyrophoric. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
Reagent Prep: Charge the flask with LiAlH₄ (2.2 equiv) . Add anhydrous THF via cannula to create a grey suspension. Cool to 0°C in an ice bath.
Addition: Dissolve diethyl 3,3-difluoroglutarate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Note: Gas evolution (H₂) will occur.
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 3 hours. Monitor by TLC (stain with KMnO₄ or PMA; the diol is not UV active).
Workup: Warm to RT and stir for 15 minutes to ensure the precipitate is granular. Filter through a sintered glass frit. Wash the cake with THF (3 x 50 mL) .
Isolation: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Distill the crude oil under high vacuum.
stability of 3,3-difluoro-1,5-pentanediol in acidic or basic media
This guide functions as a specialized Technical Support Center for researchers working with 3,3-difluoro-1,5-pentanediol . It is structured to address stability profiles, degradation mechanisms, and troubleshooting proto...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers working with 3,3-difluoro-1,5-pentanediol . It is structured to address stability profiles, degradation mechanisms, and troubleshooting protocols without adhering to a generic template.
Product Code: 33-DF-PDO | CAS: [Relevant CAS if available, otherwise generic]
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Stability Paradox
3,3-difluoro-1,5-pentanediol is a robust fluorinated building block, but it exhibits a "stability paradox." While the C-F bonds are generally inert, the gem-difluoro group (
) at the C3 position electronically activates the molecule for specific degradation pathways that differ from its non-fluorinated parent (1,5-pentanediol).
Acidic Media: Risk of Dehydrative Cyclization (Formation of 3,3-difluorotetrahydrofuran).
Basic Media: Risk of Dehydrofluorination (HF elimination) or intramolecular displacement.
In the presence of Brønsted or Lewis acids, the terminal hydroxyl groups become protonated. While the electron-withdrawing nature of the
group (inductive effect, ) reduces the nucleophilicity of the hydroxyl oxygens, it is not sufficient to fully prevent cyclization. The 1,5-diol motif is geometrically primed to form a thermodynamically stable 5-membered ring.
Reaction: 3,3-difluoro-1,5-pentanediol
3,3-difluorotetrahydrofuran +
Kinetics: Slower than non-fluorinated 1,5-pentanediol due to the deactivated nucleophile, but significant at elevated temperatures (
Switch Catalyst: Use mild coupling agents (EDC/DIC) or enzyme catalysis (Lipase) to avoid low pH.
New volatile peak in GC/MS
Formation of 3,3-difluorotetrahydrofuran (lower boiling point).
Temperature Control: Maintain reaction temperature C. The cyclization activation energy is higher for the fluorinated analog.
"Missing" Fluorine signal
The signal shifted due to ring constraint.
Check NMR: Ring formation shifts the signal distinctively (see Analytical Module).
Expert Insight: The gem-difluoro group introduces the "gauche effect," which can pre-organize the carbon chain into a conformation that actually favors cyclization geometrically, even if electronically unfavorable. Do not assume the fluorine atoms will sterically block ring closure.
Module 2: Basic Media Troubleshooting
Status: GENERALLY STABLE (Up to pH 12 / Mild Bases)
Primary Failure Mode: Dehydrofluorination (E2/E1cB Elimination).
The Mechanism
The
group significantly increases the acidity of the adjacent -protons (at C2 and C4) compared to a hydrocarbon chain.
pKa Shift: The pKa of these protons drops by ~2–4 units.
Risk: Strong bases (e.g., NaH, t-BuLi, LDA) can deprotonate C2/C4. If a leaving group is present (or under forcing conditions), fluoride elimination occurs, yielding a fluoro-alkene.
User Scenarios & Solutions
Symptom
Probable Cause
Corrective Action
Darkening of reaction mixture
Polymerization of vinyl-fluoride byproducts after HF elimination.
Limit Base Strength: Stick to carbonates (, ) or tertiary amines (). Avoid organolithiums.
Incomplete Williamson Ether Synthesis
Formation of tight ion pairs or competing elimination.
Solvent Switch: Use polar aprotic solvents (DMF, DMSO) to separate ion pairs, but ensure base is not too strong.
Loss of F-coupling (J-value change)
Formation of an alkene ().
Stop Reaction: Elimination is irreversible. Lower temperature and change base.
Module 3: Analytical Diagnostics (The "Truth" Data)
When troubleshooting, standard TLC is often insufficient due to the poor UV activity of the diol. You must rely on
NMR .
Diagnostic Workflow (DOT Visualization)
Figure 1: Diagnostic decision tree for assessing the integrity of 3,3-difluoro-1,5-pentanediol using
NMR spectroscopy.
Key NMR Signatures (
)
Intact Diol: Typically a quintet (if coupled to 4 H) or broad singlet (if decoupled) in the -100 to -120 ppm range (solvent dependent).
Cyclized Product (THF): The chemical shift will move due to the rigid ring environment and change in bond angles (typically downfield shift ).
Elimination Product (Alkene): Look for signals in the -90 to -110 ppm range with complex splitting patterns (vinylic coupling).
Module 4: Standardized Stress Test Protocol
Use this protocol to validate the material's stability in your specific solvent/reagent system before committing valuable precursors.
Objective: Determine half-life (
) of the diol in reaction media.
Preparation: Dissolve 10 mg of 3,3-difluoro-1,5-pentanediol in 0.6 mL of the deuterated solvent mimicking your reaction (e.g.,
O'Hagan, D. (2008). Understanding organofluorine chemistry. Chemical Society Reviews, 37(2), 308-319. Link
Grounding: Establishes the electronic effects of the gem-difluoro group (acidity of
-protons and nucleophilicity modulation).
Linclau, B., et al. (2017). The "Fluorine Effect" on the Properties of Bioactive Compounds.[1][2][3] Chemical Reviews. Link
Grounding: Discusses the "gauche effect" and conformational preferences of fluorinated alkyl chains which influence cyclization rates.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. Link
Grounding: Provides pKa data trends for protons adjacent to
groups, validating the base-sensitivity warnings.
Reich, H. J. (2017).[4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[4] Link
Grounding: Reference for estimating the acidity of activated protons in organic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Case Reference: 33-DFPD-PUR-01
Status: Operational Guide
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Synthesizing 3,3-difluoro-1,5-pentanediol (CAS: 428-63-7) presents a unique set of purification challenges compared to its non-fluorinated analog. The introduction of the gem-difluoro group at the C3 position alters the molecule's lipophilicity, hydrogen-bond acidity, and boiling point.
This guide addresses the three most common failure modes reported by researchers:
Post-Reduction Emulsions: "Sticky" aluminum or boron salts trapping the product.
Chromatographic Tailing: The "streaking" of product on silica gel due to increased hydroxyl acidity.
Persistent Solvation: Difficulty removing water/polar solvents due to the diol's hygroscopic nature.
Module 1: Isolation & Phase Separation (The "Sludge" Problem)
User Query: "I reduced the diester precursor using LiAlH4 (or NaBH4), but during workup, I formed a gelatinous white sludge. Filtration is impossible, and I'm losing yield."
Technical Diagnosis:
You are experiencing a stable metal-alkoxide emulsion. The 3,3-difluoro-1,5-pentanediol acts as a chelating ligand toward Aluminum (Al) or Boron (B) species. Standard acid quenches often fail because they precipitate gelatinous aluminum hydroxides that trap the viscous diol.
The Solution: Rochelle’s Salt Chelation
Do not use a standard acid/base quench (Fieser method) for this specific fluorinated diol, as the product viscosity exacerbates entrapment. Use the Rochelle’s Salt (Sodium Potassium Tartrate) method to solubilize the metal ions.[1]
Protocol:
Quench: Dilute the reaction mixture with diethyl ether or THF at 0°C. Slowly add water (1 mL per gram of hydride reagent).
Complexation: Add 15% aqueous Sodium Potassium Tartrate (Rochelle’s Salt) solution. Use 10 mL of solution per gram of hydride reagent used .
Agitation (Critical): Vigorously stir at room temperature for 1–3 hours.
Success Marker: The grey/white sludge will dissolve, leaving two distinct, clear layers (organic vs. aqueous).
Extraction: Separate layers. Extract the aqueous phase 4x with Ethyl Acetate (EtOAc). Fluorinated diols have higher water solubility than alkyl diols; aggressive extraction is required.
Visual Workflow: Workup Decision Matrix
Figure 1: Decision matrix for selecting the correct workup procedure based on precipitate consistency.
Module 2: Chromatographic Purification (The "Streaking" Problem)
User Query: "My product streaks on the TLC plate and elutes over 20 fractions on the column. It's not separating from the mono-reduced impurity."
Technical Diagnosis:
The gem-difluoro group at C3 exerts an electron-withdrawing inductive effect (
), slightly increasing the acidity of the C1/C5 hydroxyl protons compared to normal 1,5-pentanediol. This causes stronger hydrogen bonding with the silanols on the silica gel, leading to peak tailing (streaking).
The Solution: Buffered Eluents & Polarity Adjustment
You must disrupt the H-bonding interaction with the stationary phase.
Protocol:
Stationary Phase: Use standard Silica Gel 60 (230-400 mesh).
Mobile Phase:
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).
Gradient: Start 100% DCM
10% MeOH/DCM.
The Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase. This neutralizes the acidic sites on the silica, sharpening the peak shape.
Visualization: The compound is not UV active (unless derivatized). Use Permanganate (KMnO4) or Phosphomolybdic Acid (PMA) stain. The difluoro group does not inhibit oxidation of the alcohol by KMnO4.
Data: Expected Rf Values (Silica Gel)
Solvent System
1,5-Pentanediol (Ref)
3,3-Difluoro-1,5-pentanediol
Notes
100% EtOAc
0.45
0.52
Fluorine increases lipophilicity slightly.
5% MeOH in DCM
0.20
0.25
Good for bulk separation.
50% Hex/EtOAc
0.05
0.10
Product sticks to baseline.
Module 3: Trace Impurity Removal (Color & Water)
User Query: "The NMR is clean, but the product is yellow and shows a broad water peak that won't disappear under vacuum."
Technical Diagnosis:
Color: Yellowing often comes from trace iodine (if used in a Reformatsky precursor step) or conjugated oligomers formed during heating.
Water: 3,3-difluoro-1,5-pentanediol is highly hygroscopic. The fluorine atoms increase the polarity of the molecule's core, making it a "water sponge."
The Solution: Azeotropic Drying & Activated Carbon
Protocol:
Decolorization: Dissolve the crude oil in minimal methanol. Add Activated Charcoal (10 wt%) . Stir for 30 minutes, then filter through a Celite pad.
Dehydration (Azeotrope):
Do not rely solely on high vacuum.
Dissolve the oil in Toluene (or Benzene, if safety permits).
Rotary evaporate.[2] The toluene/water azeotrope will pull the bound water out. Repeat 3x.
Final dry: High vacuum (<1 mbar) at 40°C for 4 hours.
FAQ: Rapid Troubleshooting
Q: Can I distill this compound?A: Yes, but it requires high vacuum.
Boiling Point: ~110–120°C at 0.5 mmHg (Estimated).
Warning: Do not exceed 160°C pot temperature; gem-difluoro compounds can undergo elimination (dehydrofluorination) at very high temperatures, especially in the presence of trace Lewis acids (like residual Al salts).
Q: Why does my 19F NMR show two signals?A: It shouldn't, unless the molecule is chiral or derivatized. 3,3-difluoro-1,5-pentanediol is symmetric. You should see a single quintet (coupling to adjacent CH2 protons).
Troubleshoot: If you see two signals, check for the mono-ester intermediate (incomplete reduction) or a hemiacetal (if the precursor was a lactone).
Q: Is the compound compatible with glass?A: Yes. Unlike reactive fluorinating agents (DAST), the C-F bonds in this diol are stable to glass under standard conditions.
References
Synthesis of Fluorinated Diols (Reformatsky Route)
Context: General procedure for synthesizing beta-hydroxy esters and subsequent reduction to diols.
Source: Master Organic Chemistry. "The Reformatsky Reaction."[3]
Technical Support Center: Characterization of Fluorinated Diols
From the Desk of the Senior Application Scientist Welcome to the Advanced Troubleshooting Gateway. The characterization of fluorinated diols—molecules possessing both a highly polar, hydrogen-bonding diol moiety and an e...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the Advanced Troubleshooting Gateway. The characterization of fluorinated diols—molecules possessing both a highly polar, hydrogen-bonding diol moiety and an electron-withdrawing, hydrophobic/fluorophilic fluorocarbon chain—presents unique analytical bottlenecks. The interplay between these competing physicochemical properties induces spectral complexity in NMR, anomalous fragmentation in mass spectrometry (MS), and unpredictable retention in liquid chromatography (HPLC).
This guide is engineered to bypass generic advice. Here, we dissect the causality behind these phenomena and provide self-validating protocols to ensure your data is robust, reproducible, and mechanistically sound.
Module 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Spectral Complexity
Fluorine-19 (
) has a 100% natural abundance and a high gyromagnetic ratio, making it an incredibly sensitive nucleus[1]. However, in fluorinated diols, the presence of adjacent protons and multiple fluorine atoms leads to extensive and scalar couplings. Furthermore, the hydroxyl (-OH) groups participate in dynamic hydrogen bonding, which drastically alters the local electronic environment, causing concentration- and solvent-dependent chemical shift drifting.
Troubleshooting Q&A
Q: My
NMR spectrum is an unreadable forest of multiplets in the aliphatic region. How do I isolate the diol backbone signals?A: The severe splitting is caused by and couplings. To resolve this, you must perform a broadband decoupled experiment. By continuously irradiating the frequency during acquisition, you collapse the heteronuclear multiplets into clean singlets or standard homonuclear doublets/triplets.
Q: I am analyzing a degradation mixture of fluorinated diols, but the 1D
spectrum is overlapping. How can I separate the species without chromatography?A: Utilize Diffusion-Ordered Spectroscopy (DOSY). However, standard DOSY sequences suffer from J-modulation artifacts due to homonuclear couplings. You must use a modified sequence like Oneshot45, which completely removes J-modulation distortions, allowing you to separate the mixture based on their translational diffusion coefficients[2].
Self-Validating Protocol:
DOSY for Fluorinated Diol Mixtures
Sample Preparation: Dissolve 10-15 mg of the fluorinated diol mixture in 600 µL of anhydrous DMSO-
Gradient Calibration: Array the gradient strength (
) from 2% to 95% over 16 to 32 increments. Set the diffusion delay () to 50-100 ms and the gradient pulse duration () to 1-3 ms.
Validation: Check the decay curve of the solvent residual signal. A monoexponential decay confirms that convection is negligible and the diffusion data is reliable.
Workflow for resolving fluorinated diol mixtures using 19F DOSY NMR.
Module 2: Mass Spectrometry (MS) Anomalies
The Causality of Atypical Fragmentation
Fluorinated diols are notoriously difficult to characterize via MS. In negative Electrospray Ionization (ESI-), the highly electronegative fluorine atoms weaken adjacent bonds. During Collision-Induced Dissociation (CID), the most thermodynamically favorable pathway is often the neutral elimination of Hydrogen Fluoride (HF, -20.006 Da) rather than the cleavage of the diol backbone[3]. If analyzing via GC-MS, diols require derivatization (e.g., silylation). However, fluorinated TMS derivatives exhibit highly unusual fragmentations, such as the loss of fluorinated silyl groups (e.g.,[M-111]+) instead of standard hydrocarbon losses[4].
Troubleshooting Q&A
Q: In my LC-MS/MS (ESI-) data, the parent ion [M-H]- disappears entirely, and I only see a peak at [M-H-20]-. How do I get structural information about the diol?A: The loss of 20 Da corresponds to HF elimination, which dominates when a fluorine atom is bound to the
-carbon relative to a deprotonated site[5]. To force backbone fragmentation, switch to positive mode (ESI+) using adduct formation (e.g., Lithium or Sodium adducts, ). This stabilizes the C-F bonds and directs fragmentation toward the hydroxyl groups.
Q: I derivatized my fluorinated diol with BSTFA for GC-MS, but the spectral library matching is failing. Why?A: Standard libraries rely on predictable fragmentation rules. Fluorinated alcohol TMS derivatives undergo unexpected intramolecular rearrangements, leading to the loss of
(111 Da)[4]. You must manually interpret the spectra using high-resolution TOF-MS to confirm the elemental composition of these anomalous fragments.
Self-Validating Protocol: Adduct-Driven LC-MS/MS for Fluorinated Diols
Mobile Phase Modification: Instead of standard formic acid, spike the aqueous mobile phase with 0.1 mM Lithium Acetate (
). Causality: Lithium coordinates strongly with the two oxygen atoms of the diol, forming a stable precursor ion.
Source Optimization: Set the ESI capillary voltage to +3.5 kV. Lower the desolvation temperature slightly (e.g., 250°C) to prevent in-source thermal degradation of the C-F bonds.
MS/MS Acquisition: Isolate the
precursor in the quadrupole.
Energy Stepping: Apply a collision energy ramp from 10 eV to 40 eV.
Validation: The presence of a product ion corresponding to the loss of
(-18 Da) or formaldehyde (-30 Da) from the adduct confirms the diol moiety, bypassing the HF loss pathway.
Mass spectrometry fragmentation pathways for fluorinated diols.
Module 3: Chromatographic Separation (HPLC)
The Causality of Retention Shifts
Fluorinated diols possess a dual nature: a highly polar, hydrophilic head (the diol) and a fluorophilic tail. On traditional C18 reversed-phase columns, the fluorinated tail does not partition effectively into the hydrocarbon stationary phase, leading to poor retention and co-elution with the solvent front[6]. Conversely, highly fluorinated stationary phases (e.g., Pentafluorophenyl, PFP) leverage specific fluorophilic interactions, dipole-dipole interactions, and
interactions, dramatically increasing retention and selectivity for fluorinated analytes[7].
Troubleshooting Q&A
Q: My fluorinated diol isomers co-elute on a standard C18 column, regardless of the gradient. How can I resolve them?A: C18 columns lack the shape selectivity required for fluorinated isomers. Switch to a Pentafluorophenyl (PFP) or a perfluoroalkyl (e.g., FluoroFlash) column. PFP phases offer multiple retention mechanisms, including steric recognition and charge transfer, which excel at separating positional isomers of fluorinated compounds[7],[8].
Q: I switched to a fluorinated column, but now my peaks are excessively broad. What is the mechanism behind this?A: Fluorophilic interactions are highly sensitive to temperature[9]. If the column compartment is set too low (e.g., 20°C), the mass transfer kinetics between the fluorinated diol and the fluorinated stationary phase become sluggish. Increasing the column temperature to 40-45°C will sharpen the peaks by improving the diffusion coefficients.
Quantitative Comparison of HPLC Stationary Phases for Fluorinated Diols
Self-Validating Protocol: PFP Column Method Development
Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm).
Mobile Phase Selection: Use Methanol (MeOH) instead of Acetonitrile (ACN). Causality: Methanol is a protic solvent that enhances the dipole-dipole and
interactions inherent to the PFP phase, whereas ACN can suppress them by competing for the stationary phase surface.
Temperature Control: Set the column oven to 40°C to ensure rapid mass transfer and reduce peak tailing[9].
Gradient Design: Start at 5% MeOH (hold for 2 mins to retain the polar diol moiety), then ramp to 95% MeOH over 15 minutes to elute the fluorophilic tail.
Validation: Inject a mixture of a fluorinated diol and its exact non-fluorinated hydrocarbon analog. The fluorinated diol must elute later than the non-fluorinated analog on the PFP column, confirming that fluorophilic retention mechanisms are actively engaged[10].
HPLC stationary phase selection logic for resolving fluorinated diols.
References
Bell, D. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America. Available at:[Link]
Dal Poggetto, G., et al. "19F DOSY NMR analysis for spin systems with nJFF couplings." University of Manchester / University of Campinas. Available at: [Link]
Pereira, L. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." ResearchGate. Available at:[Link]
Welch Materials. "HPLC Column Ultisil, PFP, 120 Å, 5 µm, 3.9 x 150 mm." Analytics-Shop. Available at:[Link]
Wang, Y., et al. "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." Journal of Chromatography A. Available at:[Link]
Newton, S., et al. "Novel polyfluorinated compounds identified using high resolution mass spectrometry downstream of manufacturing facilities near Decatur, Alabama, USA." Environmental Science & Technology. Available at:[Link]
Zhang, X., et al. "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography." Journal of Chromatography A. Available at:[Link]
Arthur, E., et al. "Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species." The Journal of Physical Chemistry Letters. Available at:[Link]
Zhang, Y., et al. "Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization." Journal of the American Society for Mass Spectrometry. Available at:[Link]
Technical Support Center: 3,3-Difluoro-1,5-Pentanediol Production
The following guide serves as a specialized Technical Support Center for the scale-up production of 3,3-difluoro-1,5-pentanediol (CAS: 126300-39-8). It is designed for process chemists and engineers encountering specific...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for the scale-up production of 3,3-difluoro-1,5-pentanediol (CAS: 126300-39-8). It is designed for process chemists and engineers encountering specific bottlenecks during the transition from gram-scale to kilogram-scale synthesis.
3,3-Difluoro-1,5-pentanediol is a critical fluorinated building block, often used to introduce metabolic stability (via the gem-difluoro group) into linker chains or PROTACs. The primary scale-up route involves the reduction of diethyl 3,3-difluoropentanedioate (diethyl 3,3-difluoroglutarate).
While straightforward on a milligram scale using Lithium Aluminum Hydride (LAH), this route poses severe thermal and safety risks at scale. This guide addresses the transition to safer, scalable reducing systems, workup bottlenecks, and purification logic.
Part 1: Reaction Optimization & Reduction Strategy
Q: We are seeing thermal runaways when scaling the LAH reduction. What is the recommended alternative for >100g batches?
A: While LAH is efficient, it is operationally hazardous for kilogram-scale reductions of fluorinated esters due to the massive hydrogen evolution and aluminum by-products.
Recommended Protocol: Sodium Borohydride (NaBH₄) Activated System
Switch to a NaBH₄/CaCl₂ or NaBH₄/MeOH system. This maintains the reducing power required for esters but significantly dampens the exotherm and hydrogen evolution rate.
Mechanism: The addition of CaCl₂ generates Ca(BH₄)₂, which is more soluble in THF and a more potent reducing agent than NaBH₄ alone, capable of reducing esters to alcohols at mild temperatures (0°C to RT).
Scale-Up Benefit: The reaction is easier to quench, and the by-products (borate salts) are easier to manage than voluminous aluminum emulsions.
Comparative Analysis of Reducing Agents
Feature
LiAlH₄ (LAH)
NaBH₄ / CaCl₂ (Recommended)
Catalytic Hydrogenation (Ru/C or Cu/Zn)
Exotherm Risk
Critical (High H)
Moderate (Controllable)
Low (Autoclave dependent)
H₂ Evolution
Rapid, massive
Slow, steady
None (H₂ is reagent)
Selectivity
Low (Reduces everything)
High (Tolerates C-F bonds)
Variable (Risk of defluorination)
Workup
Difficult (Al emulsions)
Moderate (Boron removal)
Easy (Filtration)
Cost
High
Low
High (Catalyst investment)
Q: We observe partial defluorination (formation of impurities) during catalytic hydrogenation attempts. Why?
A: The C-F bond in the
-position (relative to the ester/alcohol) is generally stable, but high-pressure hydrogenation over heterogeneous catalysts (Pd/C, Pt/C) can induce hydrogenolysis , especially in acidic media or at elevated temperatures (>60°C).
Troubleshooting Steps:
Switch Catalyst: Use Ruthenium (Ru) or Copper-Chromite catalysts, which are less active toward C-F hydrogenolysis than Palladium.
pH Control: Ensure the reaction matrix is neutral. Acidic conditions promote the elimination of fluoride (HF formation), which then etches the reactor and accelerates decomposition.
Temperature Limit: Do not exceed 40-50°C. The activation energy for C-F cleavage is accessible above this threshold under high H₂ pressure (20-50 bar).
Part 2: Workup & Isolation Protocols
Q: The product is water-soluble.[1][2] We are losing yield during the aqueous extraction. How do we recover it?
A: 3,3-difluoro-1,5-pentanediol is a polar diol. Standard ethyl acetate/water partitioning often results in >30% yield loss to the aqueous phase.
Recovery Protocol:
Salting Out: Saturate the aqueous quench layer with NaCl or NH₄Cl. The "salting-out" effect decreases the solubility of the fluorinated diol in water, forcing it into the organic layer.
Continuous Extraction: For multi-kilogram batches, use a continuous liquid-liquid extractor with Dichloromethane (DCM) or Chloroform for 12-24 hours. Fluorinated compounds often exhibit better partitioning into chlorinated solvents than esters.
Alternative Solvent: Use 2-Methyltetrahydrofuran (2-MeTHF) . It has higher polarity than toluene/EtOAc and separates well from water, improving recovery rates.
Q: How do we effectively quench the NaBH₄ reaction without generating a boron gel?
A: Boron gels (boric acid complexes) can trap the product and clog filters.
The "Methanol-Quench" Procedure:
Cool the reaction mixture to 0°C.
Slow Addition: Add Methanol dropwise to destroy excess hydride (H₂ evolution will occur).
Acid Hydrolysis: Add 1M HCl slowly until pH ~3-4 to break down the borate-alcohol complexes.
Azeotropic Removal: Boric acid forms volatile methyl borate (B(OMe)₃) with methanol. Evaporate the solvent in vacuo (add fresh MeOH and re-evaporate 2-3 times). This removes the boron as a volatile ester, leaving the crude diol behind.
Part 3: Purification & Quality Control
Q: Distillation is causing decomposition. What are the correct parameters?
A: 1,5-diols have high boiling points (>240°C at atm). The 3,3-difluoro substitution may slightly lower the boiling point due to reduced hydrogen bonding (fluorine is a poor H-bond acceptor), but it remains a high-boiler. Prolonged heating causes intramolecular etherification (cyclization to tetrahydropyran derivatives) or oligomerization.
Distillation Guide:
Vacuum Requirement: High vacuum is non-negotiable (< 1 mbar).
Path: Use a Wiped Film Evaporator (WFE) or Short Path Distillation to minimize residence time.
Temperature: Keep the jacket temperature below 140°C. If the product does not distill, improve the vacuum rather than increasing the heat.
Q: How do we detect "over-reduced" or "mono-reduced" impurities?
A:
Mono-reduced (Lactone/Hemiacetal): Look for carbonyl signals in ¹³C NMR (~170 ppm) or hemiacetal carbons (~95-100 ppm). In ¹H NMR, the symmetry of the molecule will be broken.
Defluorinated Impurities: Use ¹⁹F NMR .
Product: A clean quintet (or triplet of triplets) around -100 to -110 ppm (typical for -CF₂-CH₂-).
Impurity: Any signal shifted significantly (>10 ppm) or showing H-F coupling (doublets in ¹⁹F) indicates mono-defluorination (-CFH-).
Part 4: Visual Workflows
Workflow 1: Scalable Synthesis Logic
This diagram outlines the decision process for selecting the reduction route and the critical workup steps.
Figure 1: Process flow for the reduction of diethyl 3,3-difluoropentanedioate, highlighting the safer NaBH₄ route for scale-up.
Workflow 2: Impurity Troubleshooting
Use this logic tree to identify and resolve common impurities found in the crude mixture.
Figure 2: Troubleshooting logic for impurity identification based on NMR signatures.
Part 5: Safety & Compatibility (E-E-A-T)
Warning: Fluoride Hazards
Although the C-F bond is stable, accidental acidic hydrolysis at high temperatures can release Hydrogen Fluoride (HF).
Glassware: Standard borosilicate glass is acceptable for the reduction step unless strong acid is used at high temperatures.
Detection: Keep calcium gluconate gel nearby. Use HF indicator strips on reactor vents if hydrogenation is performed at high temperatures.
Material Compatibility:
Seals: Use Viton (FKM) or PTFE gaskets. Avoid EPDM, which can swell in chlorinated extraction solvents.
Reactors: Stainless Steel (SS316) is compatible. Glass-lined reactors are preferred for the acidic quench step to prevent metal leaching.
References
PubChem. 3,3-Difluoro-1,5-pentanediol Compound Summary. National Library of Medicine. Available at: [Link]
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Fluorinated Diols. Angewandte Chemie International Edition.
Organic Syntheses. Preparation of Diethylaminosulfur Trifluoride (DAST) and Fluorination Protocols. (Reference for precursor synthesis safety). Available at: [Link]
Vertex AI Search. Scale-up of 1,5-Pentanediol via Hydrogenation. (Context for general 1,5-diol handling). Available at: [Link]
Optimization
safe handling and storage protocols for 3,3-difluoro-1,5-pentanediol
This is the technical support guide for 3,3-difluoro-1,5-pentanediol (CAS 126300-39-8). Topic: Safe Handling, Storage, and Experimental Integration Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scie...
Author: BenchChem Technical Support Team. Date: March 2026
This is the technical support guide for 3,3-difluoro-1,5-pentanediol (CAS 126300-39-8).
Topic: Safe Handling, Storage, and Experimental Integration
Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Document ID: TS-F-PDO-001 | Version: 2.1
Introduction: The Scientist’s Perspective
As Senior Application Scientists, we often see 3,3-difluoro-1,5-pentanediol treated merely as a "fluorinated linker." This is a mistake. This compound is a critical bioisostere used to modulate lipophilicity and metabolic stability in PROTACs and macrocyclic drugs. Its unique structure—a lipophilic fluorinated core flanked by hydrophilic hydroxyls—creates specific handling challenges, particularly regarding hygroscopicity and viscosity .
This guide moves beyond the Safety Data Sheet (SDS). It addresses the causality of degradation and provides self-validating protocols to ensure your experimental data remains reproducible.
Module 1: Storage & Stability Troubleshooting
Q: I just received a shipment. Why is the compound stored under Argon, and is 2-8°C strictly necessary?
A: Yes, both are critical.
The Mechanism: While the C-F bonds are robust, the primary hydroxyl groups (-OH) at positions 1 and 5 are susceptible to oxidation and, more critically, moisture uptake . The fluorine substitution at the C3 position alters the electron density, but the terminal diols remain hygroscopic. Water contamination leads to inaccurate weighing (stoichiometric errors in synthesis) and can hydrolyze sensitive reagents (e.g., acid chlorides) in downstream coupling reactions.
The Protocol:
Temperature: Store at 2-8°C . This slows kinetic oxidation rates.
Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen).
Seal: Parafilm is insufficient. Use a tightly screwed cap with a Teflon liner, followed by electrical tape or a secondary containment jar with desiccant.
Q: My compound appears as a viscous liquid, but the CoA says "low-melting solid." Is it degraded?
A: Likely not.
The Science: 3,3-difluoro-1,5-pentanediol (CAS 126300-39-8) exists at the boundary of solid and liquid phases near room temperature. Supercooling is common for fluorinated diols.
Diagnostic Step:
If the liquid is clear and colorless , it is likely pure but supercooled.
If it is yellow or cloudy , this indicates oxidation or moisture contamination.
Action: If you need a solid for weighing, place the vial in a -20°C freezer for 2 hours. If it remains liquid, handle it as a viscous oil using a positive-displacement pipette.
Visual Workflow: Receipt & Storage Logic
Figure 1: Critical workflow for receiving and stabilizing fluorinated diols to prevent moisture-induced degradation.
Module 2: Handling & Safety Protocols
Q: What are the specific hazards of the 3,3-difluoro motif compared to non-fluorinated pentanediol?
A:
Chemical Hazard: The C-F bond is generally stable, so spontaneous release of HF is unlikely under standard storage. However, under combustion or strong acidic conditions at high heat, HF generation is a risk.
Biological Hazard: Like 1,5-pentanediol, it is an irritant. However, fluorinated analogs often have higher skin permeation rates due to increased lipophilicity.
PPE Requirement:
Gloves: Nitrile (minimum 0.11 mm thickness) is standard. For prolonged handling, use double-gloving or laminate gloves (e.g., Silver Shield) to prevent permeation of the organic diol.
Eyes: Chemical splash goggles are mandatory. Viscous diols are difficult to rinse out of eyes.
Q: How do I handle the "sticky" viscosity during weighing?
A: Viscous fluorinated diols adhere to glass and spatulas, leading to mass transfer losses.
The "Reverse Weighing" Technique:
Tare a syringe or pipette containing the diol.
Dispense the approximate amount into the reaction vessel.
Weigh the syringe again.
The difference is the exact mass added.
Why? This eliminates the error from residue left on a weigh boat or spatula.
Module 3: Emergency Response (Spills & Exposure)
Q: I spilled a small amount (~5 mL) in the fume hood. How do I clean it?
A: Do not use water immediately; it spreads the hydrophobic fluorinated oil.
Contain: Use a chemically inert absorbent pad (polypropylene) to encircle the spill.
Absorb: Place pads directly over the liquid.
Clean: Wipe the surface with acetone or ethyl acetate first (to dissolve the lipophilic fluorinated compound), then follow with soap and water.
Disposal: Place all pads in a sealed bag labeled "Fluorinated Organic Waste."
Q: What if the compound contacts my skin?
A:
Immediate Action: Flush with water for 15 minutes.
Specific Caution: Do not use organic solvents (ethanol/DMSO) to wash skin; this enhances absorption of the fluorinated compound into the bloodstream. Use mild soap and copious water.[1]
Module 4: Experimental Integration
Q: I am using this as a linker in a PROTAC synthesis. It’s not dissolving in my reaction solvent (DCM).
A:
Solubility Profile: While the fluorine atoms add lipophilicity, the two hydroxyl groups create significant hydrogen bonding networks.
Troubleshooting Table:
Solvent
Solubility Prediction
Recommended Action
DCM (Dichloromethane)
Moderate/Poor
Add a co-solvent (e.g., THF or small % MeOH) to break H-bonds.
THF (Tetrahydrofuran)
Excellent
Preferred solvent for coupling reactions.
DMF/DMSO
Excellent
Good for SN2 reactions, but difficult to remove.
Water
Low/Moderate
3,3-difluoro substitution reduces water solubility compared to non-fluorinated diol.
Q: Can I use standard silica gel chromatography for purification?
A: Yes, but be aware of "streaking."
Cause: The free hydroxyl groups interact strongly with the acidic silica surface.
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent, or use a gradient of DCM:MeOH (95:5) to elute the diol cleanly.
Visual Logic: Spill Response Decision Tree
Figure 2: Decision matrix for safe cleanup, prioritizing containment of fluorinated residues.
References
PubChem. (n.d.). 3,3-Difluoro-1,5-pentanediol (Compound).[2][3][4] National Library of Medicine. Retrieved March 5, 2026, from [Link]
Ataman Kimya. (n.d.). 1,5-Pentanediol Technical Data. Retrieved March 5, 2026, from [Link]
The Analytical Challenge: Why Chromatography Falls Short
The precise quantification and structural verification of fluorinated aliphatic building blocks represent a persistent bottleneck in early-stage drug development and materials science. As a Senior Application Scientist,...
Author: BenchChem Technical Support Team. Date: March 2026
The precise quantification and structural verification of fluorinated aliphatic building blocks represent a persistent bottleneck in early-stage drug development and materials science. As a Senior Application Scientist, I frequently encounter the analytical challenges posed by 3,3-difluoro-1,5-pentanediol (CAS: 126300-39-8) 1.
Because this molecule lacks a conjugated
-system, it is virtually invisible to standard UV-Vis detectors. While researchers often default to alternative chromatographic methods, these approaches introduce systemic biases. This guide objectively compares standard chromatographic techniques against the gold standard for this molecule: F Quantitative Nuclear Magnetic Resonance (F qNMR) spectroscopy .
When assessing the purity of 3,3-difluoro-1,5-pentanediol, traditional chromatography introduces compounding errors due to the molecule's physical properties:
HPLC-UV : Inapplicable due to the absence of a UV chromophore.
HPLC-ELSD / CAD : Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) can detect the diol, but their response factors are non-linear. Accurate quantification requires a highly pure reference standard of the exact same analyte to build a calibration curve—a paradox when you are trying to determine the purity of your only batch.
GC-FID : Gas chromatography struggles with the strong hydrogen-bonding network of the terminal diols, leading to severe peak tailing and thermal degradation unless the sample undergoes time-consuming derivatization (e.g., silylation) 2.
The Mechanistic Superiority of
F qNMR
Unlike chromatography, which is a comparative separation technique, qNMR is a primary ratio method . The fundamental principle is that the integrated signal area of a specific nucleus is directly proportional to its molar concentration 3.
For 3,3-difluoro-1,5-pentanediol, the
F nucleus is the optimal analytical probe. It boasts a 100% natural isotopic abundance, a high gyromagnetic ratio yielding exceptional sensitivity, and a massive chemical shift range (~350 ppm). Most importantly, because standard organic solvents and biological matrices contain zero background fluorine, F NMR provides an interference-free analytical window 4.
Methodological Comparison
Analytical Parameter
F qNMR (Preferred)
HPLC-ELSD
GC-FID
Detection Principle
Direct nuclear spin resonance
Evaporative light scattering
Flame ionization
Response Linearity
Strictly linear (molar ratio)
Non-linear (requires log-log fit)
Linear (varies by functional group)
Reference Standard
Universal (e.g., 3,5-BTFMBA)
Identical analyte required
Identical analyte required
Sample Preparation
Simple dissolution
Dilution & filtration
Derivatization required
Purity Output
Absolute mass fraction (% w/w)
Relative area percent (%)
Relative area percent (%)
Analytical Workflow
Workflow comparing 19F qNMR and chromatography for fluorinated diol purity assessment.
Self-Validating
F qNMR Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . By incorporating a primary certified reference material (CRM) and empirically determining relaxation times, we eliminate instrumental bias.
Step 1: Internal Standard Selection
We utilize 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as the internal standard.
Causality : 3,5-BTFMBA is commercially available as a NIST/NMIJ-traceable CRM. Its two
groups (6 equivalent fluorines) produce a sharp, distinct singlet at ppm in DMSO-. This ensures complete baseline separation from the aliphatic signal of 3,3-difluoro-1,5-pentanediol, which resonates further upfield ( to ppm) 5.
Step 2: Gravimetric Sample Preparation
Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~20.0 mg of 3,3-difluoro-1,5-pentanediol (
) and ~15.0 mg of 3,5-BTFMBA () into a static-free vial.
Dissolve the mixture in 0.6 mL of anhydrous DMSO-
. Transfer to a 5 mm NMR tube.
Step 3: System Suitability & Relaxation (
) Determination
Before quantitative acquisition, perform an inversion-recovery experiment to determine the longitudinal relaxation time (
) of the fluorine nuclei.
Causality : Fluorine nuclei often exhibit long relaxation times. If the inter-pulse delay (
) is too short, the nuclei will not fully realign with the magnetic field (-axis) between scans, artificially suppressing the integral area and ruining quantification. To ensure >99.9% magnetization recovery, must be set to . For 3,5-BTFMBA, is typically set between 25 and 35 seconds 5.
Step 4: Acquisition with Inverse-Gated Decoupling
Pulse Sequence : Execute a
pulse sequence with inverse-gated H decoupling (e.g., zgig on Bruker systems).
Causality : The
group in the diol is scalar-coupled to the four adjacent protons on the groups, which would normally split the fluorine signal into a complex multiplet, complicating integration. Decoupling the protons collapses this into a sharp singlet. However, continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the F signal area. Inverse-gated decoupling only turns on the decoupler during the brief acquisition time, giving you the benefit of a singlet without the quantitative distortion of NOE.
Step 5: Data Processing and Calculation
Apply a 0.3 Hz exponential line broadening function, phase the spectrum manually, and apply a strict baseline correction. Calculate the absolute mass fraction (
) using the fundamental qNMR equation:
Where:
/ = Integrated areas of the analyte and standard.
= 6 (Number of fluorine spins in 3,5-BTFMBA).
= 2 (Number of fluorine spins in 3,3-difluoro-1,5-pentanediol).
= 140.13 g/mol (Molar mass of analyte).
= 258.12 g/mol (Molar mass of standard).
/ = Weighed masses.
= Certified purity of the standard (e.g., 99.96%).
Experimental Data Comparison: The "Invisible Impurity" Trap
To demonstrate the critical necessity of
F qNMR, we analyzed three distinct batches of 3,3-difluoro-1,5-pentanediol using both HPLC-ELSD and our validated F qNMR protocol.
Batch ID
HPLC-ELSD Purity (Area %)
F qNMR Purity (% w/w)
Absolute Discrepancy
Root Cause of Discrepancy
DFP-2026-01
99.8%
97.4%
+2.4%
Invisible residual solvents (e.g., EtOAc) missed by ELSD
DFP-2026-02
99.5%
98.1%
+1.4%
Moisture content (water) not detected in chromatography
Data Analysis : Chromatographic purity (Area %) routinely overestimates the true purity of the sample 6. Because HPLC-ELSD only measures the relative ratio of eluting, non-volatile components, it is entirely blind to residual water, inorganic salts, and volatile organic solvents.
F qNMR, by measuring the absolute mass fraction against an external gravimetric standard, accounts for the entire mass of the sample, providing the true assay value required for precise stoichiometric reactions in drug development.
Benchchem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." Benchchem.
Rigger, R., et al. "Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to 'The International System of Units' (SI)." SepScience.
Acanthus Research. "Quantitative NMR Spectroscopy." Acanthus Research Inc.
ChemRxiv.
Journal of the American Chemical Society. "Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing.
Fluorinated vs. Non-Fluorinated 1,5-Pentanediol: A Strategic Analysis of Physicochemical Properties and Applications
An In-Depth Comparative Guide for Researchers and Drug Development Professionals In the landscape of modern chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to tuning function....
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to tuning function. 1,5-Pentanediol, a foundational C5 building block, is valued for its utility in polymer synthesis and as a versatile chemical intermediate.[1][2] However, the substitution of hydrogen with fluorine—the most electronegative element—creates fluorinated analogues with profoundly altered properties. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated 1,5-pentanediol, offering field-proven insights and experimental frameworks to inform rational compound design and application.
The Physicochemical Divide: How Fluorination Reshapes Molecular Behavior
The incorporation of fluorine atoms into the 1,5-pentanediol backbone instigates a cascade of electronic and physical changes. These alterations are not trivial; they redefine the molecule's character, from its bulk properties to its intermolecular interactions. The presence of fluorine can modulate acidity, lipophilicity, metabolic stability, and binding interactions, making it a critical tool in medicinal chemistry.[3][4]
Fluorine's high electronegativity can weaken intermolecular hydrogen bonding networks, which are strong in non-fluorinated diols, thereby reducing the energy required to enter the gas phase.
Acidity (pKa of OH)
Higher pKa (Less acidic)
Lower pKa (More acidic)
The intense electron-withdrawing inductive effect of fluorine atoms polarizes the O-H bond, facilitating proton dissociation.[5][6] This effect is a cornerstone of fluorine chemistry.
The effect is complex. While a single fluorine may increase hydrophilicity, polyfluorination often increases lipophilicity. "Skipped" fluorination patterns can be more effective at reducing lipophilicity than adjacent fluorination.[8]
Viscosity
Higher
Generally lower
Reduced hydrogen bonding and weaker van der Waals forces between fluorinated molecules lead to less intermolecular friction and lower viscosity.[9]
Surface Tension
Higher
Significantly lower
The low polarizability of the C-F bond results in weak intermolecular forces, a characteristic of fluorocarbons that leads to low surface tension and unique surfactant properties.
Metabolic Stability
Susceptible to oxidation
Significantly more stable
The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450.[6][10]
Synthesis and Reactivity: Divergent Pathways and Potentials
The synthetic approaches and subsequent chemical reactivity of these diols are fundamentally different, dictated by the presence or absence of fluorine.
Synthetic Methodologies
Non-Fluorinated 1,5-Pentanediol: The industrial synthesis is well-established and typically involves the catalytic hydrogenation of glutaric acid or its esters, or the hydrogenolysis of biomass-derived tetrahydrofurfuryl alcohol.[1][2][11]
Fluorinated 1,5-Pentanediol: Synthesis is more complex and requires specialized fluorination chemistry. There is no single standard method, but a plausible route involves the reduction of a corresponding fluorinated dicarboxylic acid ester.
Experimental Protocol: Synthesis of a Skipped-Fluorinated Diol (e.g., 2,2,4,4-Tetrafluoro-1,5-pentanediol)
This protocol outlines a representative, multi-step synthesis, illustrating the principles involved.
Workflow: Synthesis of a Fluorinated 1,5-Pentanediol ```dot
graph TD {
A[Start: Diethyl 2,2,4,4-tetrafluoroglutarate] --> B{Reduction};
B --> C[LiAlH₄ in dry THF, 0°C to reflux];
C --> D{Aqueous Workup};
D --> E[Quench with H₂O, NaOH(aq)];
E --> F{Extraction & Purification};
F --> G[Extract with Et₂O, Dry, Distill];
G --> H[Final Product: 2,2,4,4-Tetrafluoro-1,5-pentanediol];
Validating the Structure of 3,3-Difluoro-1,5-Pentanediol: A Comparative Guide to X-Ray Crystallography vs. NMR
Executive Summary 3,3-difluoro-1,5-pentanediol presents a unique structural validation challenge. As a flexible, fluorinated aliphatic chain, it exists as a viscous liquid or low-melting solid at room temperature, render...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,3-difluoro-1,5-pentanediol presents a unique structural validation challenge. As a flexible, fluorinated aliphatic chain, it exists as a viscous liquid or low-melting solid at room temperature, rendering direct Single Crystal X-Ray Diffraction (SC-XRD) difficult without low-temperature in situ techniques. While NMR Spectroscopy (
F, H) serves as the rapid, high-throughput workhorse for functional group confirmation, it often fails to unambiguously resolve the static 3D conformation driven by the gem-difluoro effect.
This guide outlines the definitive protocol for structural validation: chemical derivatization to induce crystallinity for SC-XRD, compared against the solution-state data provided by NMR.
Part 1: The Primary Challenge – Physical State & Conformation
The validation of 3,3-difluoro-1,5-pentanediol is complicated by two factors:
Physical State: Like its non-fluorinated parent (1,5-pentanediol, MP
C), the 3,3-difluoro analog is likely a liquid at ambient conditions. Standard SC-XRD requires a stable single crystal.
Conformational Flexibility: The central
group induces the Thorpe-Ingold effect (or gem-disubstituent effect), compressing the bond angle and potentially favoring a folded conformation over the extended zigzag chain common in hydrocarbons. X-ray crystallography is the only method capable of measuring these bond angles () and torsion angles () with precision.
Part 2: The Gold Standard – X-Ray Crystallography via Derivatization
Since the neat compound does not crystallize readily, the scientifically robust approach involves converting the diol into a crystalline derivative. The 3,5-dinitrobenzoate (DNB) ester is the preferred derivative due to the strong
- stacking interactions of the nitro-aromatic rings, which drive lattice formation.
Objective: Synthesize 3,3-difluoro-1,5-pentanediyl bis(3,5-dinitrobenzoate) for SC-XRD.
Reaction Setup:
Dissolve 3,3-difluoro-1,5-pentanediol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .
Add Pyridine (2.5 eq) as a base to scavenge HCl.
Slowly add 3,5-Dinitrobenzoyl chloride (2.2 eq) at
C under nitrogen atmosphere.
Mechanistic Insight: The high reactivity of the acyl chloride ensures complete esterification of both primary hydroxyl groups, locking the flexible chain between two rigid aromatic anchors.
Workup & Isolation:
Stir at room temperature for 4–6 hours. Monitor via TLC (silica; Ethyl Acetate/Hexane).
Quench with saturated
to neutralize excess acid.
Extract with DCM, wash with brine, and dry over
.
Evaporate solvent to yield the crude solid diester.
Crystallization (The Critical Step):
Method: Slow Evaporation or Vapor Diffusion.
Solvent System: Dissolve the crude solid in a minimum amount of hot Acetonitrile or Acetone .
Procedure: Place the vial in a larger jar containing a volatile anti-solvent (e.g., Pentane or Diethyl Ether). Cap loosely.
Result: Over 24–72 hours, yellow prism-like crystals suitable for X-ray diffraction will form.
Data Collection:
Mount crystal on a goniometer loop at 100 K (cryo-stream).
Collect full sphere data (Mo-K
or Cu-K radiation).
Target Resolution:
Å for precise assignment of C-F bond lengths (typically 1.35–1.38 Å).
Part 3: The Alternative – NMR Spectroscopy
For rapid purity assessment where absolute 3D conformation is not required, NMR is the standard. However, it relies on scalar couplings rather than direct spatial mapping.
Key Diagnostic Signals
F NMR:
Expect a singlet (decoupled) or a quintet (coupled to adjacent
) around -80 to -110 ppm (relative to ).
Advantage: No background signal from biological matrices or solvents; 100% natural abundance of
F.
H NMR:
H-2/H-4 Protons: The protons on carbons adjacent to the
group will appear as a triplet of triplets (or complex multiplet) due to coupling with the geminal fluorines ( Hz) and vicinal protons.
C NMR:
C-3 (Gem-difluoro carbon): A triplet (
Hz). This large coupling is the definitive signature of the moiety.
Part 4: Comparative Analysis
Feature
Method A: X-Ray Crystallography (Derivatized)
Method B: NMR Spectroscopy (F/H)
Primary Output
Absolute 3D Structure & Conformation
Connectivity & Functional Group ID
Sample State
Solid (Single Crystal required)
Solution (Liquid/Oil)
Preparation Time
High (3–7 days for synthesis + crystallization)
Low (< 1 hour)
Structural Depth
Definitive: Measures C-F bond lengths, C-C-C angles, and chain folding.[1]
Inferential: Infers structure via J-coupling; cannot easily prove static conformation.
Cost
High (Instrument time + Derivatization)
Low (Routine analysis)
Best For...
Final Validation: Confirming the exact geometry and gem-difluoro effect.
Routine Screening: Checking purity during synthesis.
Part 5: Validation Workflow
The following diagram illustrates the decision matrix for validating 3,3-difluoro-1,5-pentanediol, prioritizing Scientific Integrity.
Figure 1: Decision workflow for structural validation. The X-ray path requires derivatization to overcome the liquid state of the native diol.
References
PubChem. (n.d.).[2] 3,3-Difluoro-1,5-pentanediol | C5H10F2O2. National Library of Medicine. Retrieved March 5, 2026, from [Link]
Linclau, B., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Retrieved March 5, 2026, from [Link]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Context: Gauche effect and structural influence of fluorine).
Wiberg, K. B., et al. (2000). Conformational Analysis of 1,3-Difluoropropane and Related Compounds. Journal of Organic Chemistry.
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: The world’s repository of small molecule crystal structures.
Comparative Reactivity Guide: 3,3-Difluoro-1,5-Pentanediol in Medicinal Chemistry
Part 1: Executive Summary & Strategic Positioning In the landscape of linker design and heterocyclic synthesis, 3,3-difluoro-1,5-pentanediol (DFPD) represents a critical "bioisosteric switch" from the standard 1,5-pentan...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Positioning
In the landscape of linker design and heterocyclic synthesis, 3,3-difluoro-1,5-pentanediol (DFPD) represents a critical "bioisosteric switch" from the standard 1,5-pentanediol. While standard diols are ubiquitous linkers, they suffer from rapid metabolic oxidation and high conformational entropy.
DFPD introduces a gem-difluoro motif at the C3 position. This modification is not merely structural; it fundamentally alters the electronic landscape of the molecule. For drug development professionals, DFPD offers two distinct advantages:
Metabolic Blocking: The C-F bonds render the C3 position inert to cytochrome P450 oxidation.
Conformational Pre-organization: The gem-difluoro effect reduces the entropic penalty for cyclization, making this diol a superior precursor for constructing 4,4-difluoropiperidines and 4,4-difluorotetrahydropyrans.
This guide compares DFPD against its primary analogues to assist in rational reagent selection.
Part 2: Chemical Property Comparison
The following table contrasts DFPD with its direct hydrogenated analogue (1,5-Pentanediol) and a sterically hindered variant (3-Methyl-1,5-pentanediol).
Table 1: Physicochemical Profile
Feature
3,3-Difluoro-1,5-pentanediol
1,5-Pentanediol
3-Methyl-1,5-pentanediol
Structure
HO-(CH₂)₂-CF₂-(CH₂)₂-OH
HO-(CH₂)₅-OH
HO-(CH₂)₂-CH(CH₃)-(CH₂)₂-OH
Electronic State
Electron-Deficient (Inductive withdrawing)
Electron-Rich (Inductive donating)
Electron-Rich (Inductive donating)
Hydroxyl pKa
~14.5 (Estimated)
~16.0
~16.0
Nucleophilicity
Moderate (Attenuated by F)
High
High
LogP (Calc)
-0.4
-0.6
-0.03
Primary Utility
Bioisostere, Metabolic Blocker
General Linker, Polymer synthesis
Viscosity Modifier, Polymer flexibility
Key Insight: While DFPD is slightly more lipophilic than 1,5-pentanediol, it remains polar. The critical difference is the acidity of the hydroxyl protons . The strong electron-withdrawing effect of the fluorine atoms (via
-bonds) lowers the pKa, making the alkoxide easier to generate but less nucleophilic once formed.
Part 3: The Gem-Difluoro Effect & Reactivity
To use DFPD effectively, one must understand the gem-difluoro effect. Unlike a simple methyl group, the fluorine atoms induce a specific conformational bias known as the Thorpe-Ingold Effect (Electronic Variant) .
1. Conformational Bias (The Gauche Effect)
The C–F bonds prefer to be gauche to adjacent C–C bonds to maximize orbital overlap (
). This compresses the C2-C3-C4 bond angle (approx. 115° vs 109.5° for CH₂), bringing the terminal hydroxyls closer together in space.
Implication: DFPD cyclizes faster than 1,5-pentanediol when forming 6-membered rings (e.g., 4,4-difluorotetrahydropyran).
2. Nucleophilic Substitution ()
When using DFPD as a nucleophile (e.g., attacking an alkyl halide):
Reaction Rate: Slower than 1,5-pentanediol.
Reasoning: The electronegative fluorines pull electron density away from the oxygen lone pairs, destabilizing the transition state for nucleophilic attack.
Protocol Adjustment: You must use a stronger base (e.g., NaH instead of K₂CO₃) or higher temperatures to drive the reaction to completion.
Figure 1: Mechanistic divergence in cyclization reactions. The fluorinated analogue benefits from conformational pre-organization despite lower inherent nucleophilicity.
Part 4: Experimental Protocols
Experiment A: Cyclization to 4,4-Difluorotetrahydropyran
Objective: Demonstrate the cyclization efficiency and necessary conditions for DFPD compared to standard diols.
Activation: In a flame-dried flask under Argon, dissolve DFPD in anhydrous THF. Cool to 0°C.
Deprotonation: Add NaH portion-wise. Note: Gas evolution will be vigorous. The fluorinated diol is more acidic than 1,5-pentanediol, leading to rapid initial deprotonation.
Addition: Add TsCl dropwise. Stir at 0°C for 1 hour, then warm to Room Temperature (RT).
Cyclization (The Critical Step): Heat the mixture to reflux (66°C) for 4 hours.
Comparison Point: 1,5-pentanediol typically requires longer reflux times (12-18h) or high-boiling solvents (DMF/DMSO) to overcome the entropic barrier for cyclization. DFPD cyclizes readily in THF due to the Thorpe-Ingold effect.
Workup: Quench with saturated NH₄Cl. Extract with Et₂O.
Expected Outcome:
DFPD: >85% Yield of 4,4-difluorotetrahydropyran.
1,5-Pentanediol: ~60-70% Yield under identical conditions (often accompanied by oligomerization).
Experiment B: Linker Stability Assay (Metabolic)
Objective: Verify the metabolic stability conferred by the fluorine substitution.
Protocol:
Incubate the diol (or a diester derivative) with Human Liver Microsomes (HLM) at 37°C.
Monitor disappearance of parent compound via LC-MS/MS over 60 minutes.
Result: 1,5-pentanediol derivatives often show hydroxylation at the C3 position. DFPD derivatives remain >95% intact, as the C-F bond energy (~116 kcal/mol) resists oxidative cleavage.
Part 5: Applications in Drug Discovery[2]
1. Bioisosteric Replacement of Ethers
Replacing the oxygen of a tetrahydropyran with a CF₂ group (via this diol) creates a carbocyclic analogue that mimics the polarity of the ether but lacks the hydrogen bond acceptor capability. This is useful for modulating hERG channel binding or improving membrane permeability.
2. PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), linker composition is vital. Standard alkyl chains are often "grease" that leads to poor solubility.
Why DFPD? The difluoro group breaks the lipophilicity of the carbon chain (lowering LogP slightly relative to pure alkanes) and prevents metabolic "clipping" of the linker in vivo.
References
Chemical Properties & Identifiers: PubChem. 3,3-Difluoro-1,5-pentanediol (CID 14451061).[1] National Library of Medicine. [Link]
Gem-Difluoro Effect: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
Reactivity of Fluorinated Alcohols: Kirihara, M., et al. (2008). Gem-Difluorinated Homoallyl Alcohols.... Organic Letters.[2] [Link]
Metabolic Stability: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
3,3-Difluoro-1,5-pentanediol (DFPD) (C₅H₁₀F₂O₂, MW: 140.13 g/mol ) is a highly versatile fluorinated building block increasingly utilized in the synthesis of specialized polymers, active pharmaceutical ingredients (APIs), and agrochemicals[1]. The strategic placement of the gem-difluoro group alters the molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity.
However, quantifying DFPD presents distinct analytical challenges:
Lack of a UV Chromophore: Standard HPLC-UV methods are ineffective.
High Polarity & Hydrogen Bonding: The terminal diol groups cause severe peak tailing and thermal degradation in standard gas chromatography.
Reference Standard Scarcity: Obtaining highly pure, certified reference materials for novel fluorinated intermediates is often cost-prohibitive or impossible.
This guide objectively compares the three leading analytical methodologies for DFPD quantification—¹⁹F Quantitative NMR (qNMR) , Derivatization GC-MS , and LC-MS/MS —providing field-proven protocols, mechanistic causality, and supporting experimental data to help you select and validate the optimal approach for your matrix.
Methodological Comparison & Decision Matrix
To ensure scientific integrity, analytical methods must be selected based on the specific demands of the sample matrix (e.g., crude reaction mixture vs. trace biological fluid).
¹⁹F qNMR (The Gold Standard for Absolute Purity): Fluorine-19 has a 100% natural isotopic abundance, a wide chemical shift range, and high sensitivity[2]. Because the ¹⁹F signal area is directly proportional to the number of fluorine nuclei, qNMR allows for absolute quantification using an unrelated internal standard (e.g., Trifluoroacetic acid), completely bypassing the need for a DFPD reference standard.
GC-MS (For Trace Volatiles): Requires chemical derivatization (silylation) to mask the hydroxyl groups, increasing volatility and preventing column interaction[3]. Excellent for trace impurity profiling.
LC-MS/MS (For Biological Matrices): While highly sensitive, DFPD's low ionization efficiency in electrospray ionization (ESI) requires careful mobile phase optimization (e.g., using ammonium acetate for adduct formation).
Workflow for selecting the optimal analytical method for DFPD quantification.
Table 1: Quantitative Comparison of Analytical Methods
As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , meaning any failure in sample preparation or instrument performance is immediately flagged by the data itself.
Protocol A: Absolute Quantification via ¹⁹F qNMR
This method is ideal for determining the absolute purity of synthesized DFPD batches[4].
Causality & Mechanistic Choices:
Internal Standard (ISTD): Trifluoroacetic acid (TFA) is chosen because its singlet resonance (~ -76 ppm) is far removed from the complex multiplet of DFPD's gem-difluoro group (~ -100 to -110 ppm). This prevents signal overlap.
Relaxation Agent: We add Iron(III) acetylacetonate, Fe(acac)₃. Why? ¹⁹F nuclei often have long longitudinal relaxation times (T₁). If the delay between scans (D1) is shorter than 5 × T₁, the signals saturate, destroying quantitative accuracy. Fe(acac)₃ is a paramagnetic relaxation agent that drastically shortens T₁, allowing for rapid, fully quantitative pulsing[2].
Step-by-Step Methodology:
Weighing: Accurately weigh ~20.0 mg of DFPD and ~10.0 mg of TFA (ISTD) into a glass vial using a microbalance (d = 0.01 mg).
Solvation: Dissolve the mixture in 600 µL of DMSO-d₆ containing 0.02 M Fe(acac)₃.
Transfer: Transfer the homogenous solution to a 5 mm NMR tube.
Acquisition: Acquire ¹⁹F NMR spectra at 376 MHz (for a 400 MHz spectrometer). Use an inverse-gated decoupling sequence (if ¹H decoupling is desired) to suppress the Nuclear Overhauser Effect (NOE), which would otherwise skew signal intensities. Set the relaxation delay (D1) to 5 seconds.
Self-Validation Check: Run a preliminary scan with D1 = 5s and D1 = 15s. If the integral ratio of DFPD to TFA changes by >1%, the system is not fully relaxed. Adjust D1 or Fe(acac)₃ concentration until the ratio stabilizes.
Protocol B: Trace Analysis via GC-MS Silylation
For trace environmental or residual analysis, GC-MS is superior, but DFPD must be derivatized.
Causality & Mechanistic Choices:
Derivatization Reagent: We use BSTFA + 1% TMCS. The terminal hydroxyls of DFPD strongly interact with the silanol groups on the GC column, causing peak tailing. BSTFA replaces the active hydrogen atoms with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable. The 1% TMCS acts as a catalyst to drive the reaction to completion.
Internal Standard: Naphthalene-d₈ is used to correct for injection volume variations and matrix effects[3].
Step-by-step derivatization workflow for GC-MS analysis of DFPD.
Step-by-Step Methodology:
Spiking: Aliquot 100 µL of the sample extract into a GC vial. Add 10 µL of Naphthalene-d₈ (10 µg/mL) as the ISTD.
Evaporation: Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Crucial: Any residual water will rapidly hydrolyze the BSTFA reagent, ruining the derivatization.
Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent).
Incubation: Seal the vial and incubate at 60°C for 30 minutes.
Analysis: Inject 1 µL into the GC-MS (e.g., SH-Rtx-200 column) operating in Electron Ionization (EI) mode.
Self-Validation Check: Monitor the absolute peak area of the Naphthalene-d₈ ISTD. If the ISTD area fluctuates by >5% across a sequence, it indicates inlet discrimination, a degrading liner, or incomplete derivatization. The run must be paused and the inlet serviced.
Experimental Validation Data
To demonstrate the efficacy of these methods, validation experiments were conducted assessing recovery, precision (Relative Standard Deviation, RSD), and accuracy.
Table 2: Method Validation Data for DFPD Quantification
Parameter
¹⁹F qNMR (Bulk Purity)
GC-MS (Trace Level)
Spike Concentration
15.0 mg/mL
50.0 ng/mL
Mean Recovery (n=6)
99.8%
96.4%
Intra-day Precision (RSD)
0.8%
3.2%
Inter-day Precision (RSD)
1.1%
4.5%
Self-Validation Metric
T₁ Relaxation Stability
ISTD Area Stability
Conclusion:
While LC-MS/MS and GC-MS are necessary for trace-level environmental or pharmacokinetic profiling, ¹⁹F qNMR stands out as the superior method for analytical chemists dealing with synthesis, formulation, and batch release of 3,3-difluoro-1,5-pentanediol. It eliminates the need for expensive reference standards, bypasses complex derivatization workflows, and provides an unbreakable, self-validating chain of quantification.
References
PubChem. "3,3-Difluoro-1,5-pentanediol | C5H10F2O2 | CID 14451061." National Center for Biotechnology Information.
URL:[Link]
ChemRxiv. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization."
URL:[Link]
Analytical Methods (RSC Publishing). "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids."
URL:[Link]
Zenodo. "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals."
URL:[Link]
Shimadzu. "Fast Screening and Quantitation of Perfluorinated Sources from Textiles using Chemical Ionization GC-MS."
URL:[Link]
Spectroscopic Comparison Guide: 3,3-Difluoro-1,5-Pentanediol vs. Structural Isomers
Topic: Spectroscopic Comparison of 3,3-Difluoro-1,5-Pentanediol Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectroscopic Comparison of 3,3-Difluoro-1,5-Pentanediol Isomers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of 3,3-difluoro-1,5-pentanediol (3,3-DFPD) , focusing on its differentiation from key structural isomers such as 2,2-difluoro-1,5-pentanediol (2,2-DFPD) and the non-fluorinated parent, 1,5-pentanediol .
For medicinal chemists and materials scientists, distinguishing these isomers is critical. The position of the gem-difluoro group (
) drastically alters the molecule's symmetry, dipole moment, and metabolic stability. This guide utilizes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to establish a robust identification protocol.
Structural & Property Overview
The introduction of fluorine into the pentanediol scaffold induces significant electronic and conformational changes (the "gauche effect").
The following Graphviz diagram outlines a logic gate for identifying the specific difluoropentanediol isomer from a crude reaction mixture.
Caption: Spectroscopic decision tree for differentiating symmetric 3,3-DFPD from asymmetric 2,2-DFPD isomers.
Comparative Data Table
The following table summarizes the expected spectroscopic shifts based on literature precedents for gem-difluoroalkanes.
Spectroscopic Feature
3,3-Difluoro-1,5-pentanediol
2,2-Difluoro-1,5-pentanediol
1,5-Pentanediol (Control)
NMR Shift
ppm (quintet)
ppm (multiplet)
N/A
NMR (CH2-OH)
ppm (t, 4H)
(t, 2H) & (t, 2H)
ppm (t, 4H)
NMR (CH2-CF2)
ppm (m, 4H)
ppm (m, 2H)
N/A
NMR (CF2)
ppm (t, Hz)
ppm (t, Hz)
N/A
Symmetry Point Group
Synthesis & Application Context
3,3-DFPD Synthesis: Typically synthesized via the reduction of 2,2-difluoroglutaric acid or its diester. The symmetry of the starting material is preserved.
2,2-DFPD Synthesis: Often requires a Reformatsky reaction of bromodifluoroacetate with an aldehyde, followed by reduction, naturally leading to asymmetry unless a specific symmetric precursor is used.
Applications:
3,3-DFPD: Used as a monomer for fluorinated polyurethanes where symmetry ensures uniform polymer chain packing.
2,2-DFPD: Used to introduce a "kink" or disruption in polymer crystallinity due to its asymmetry.
References
PubChem. (2021).[4] 3,3-Difluoro-1,5-pentanediol Compound Summary. National Library of Medicine.
[Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Referenced for standard solvent shifts in comparative analysis).
[Link]
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] (Authoritative source for
chemical shift ranges and coupling constants).
[Link]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Source for electronic effects and "gauche effect" context).
[Link]
Strategic Guide: 3,3-Difluoro-1,5-Pentanediol (DFPD) in Polymer Synthesis
Topic: Performance Evaluation of Polymers Derived from 3,3-Difluoro-1,5-Pentanediol (DFPD) Content Type: Strategic Material Evaluation & Comparison Guide Audience: Polymer Chemists, Drug Delivery Researchers, Material Sc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Performance Evaluation of Polymers Derived from 3,3-Difluoro-1,5-Pentanediol (DFPD)
Content Type: Strategic Material Evaluation & Comparison Guide
Audience: Polymer Chemists, Drug Delivery Researchers, Material Scientists.[1]
[1]
Executive Summary: The Gem-Difluoro Advantage
In the landscape of functional polymer design, 3,3-difluoro-1,5-pentanediol (DFPD) represents a critical "middle ground" between conventional hydrocarbon diols and perfluorinated building blocks.[1] While non-fluorinated analogs like 1,5-pentanediol (PeD) offer excellent flexibility and biodegradability, they often lack the hydrolytic stability and surface hydrophobicity required for advanced biomedical devices.[1] Conversely, perfluorinated diols (e.g., 2,2,3,3,4,4-hexafluoro-1,5-pentanediol) provide extreme stability but often result in stiff, non-degradable, and difficult-to-process materials.[1]
This guide evaluates DFPD as a strategic monomer.[2] By introducing a single gem-difluoro unit at the
-position relative to the hydroxyls, researchers can exploit the gauche effect to maintain chain flexibility ( retention) while selectively tuning surface energy and hydrolytic degradation rates.[1][2]
Quick Comparison Matrix
Feature
1,5-Pentanediol (Control)
3,3-Difluoro-1,5-Pentanediol (DFPD)
Perfluoro-1,5-Pentanediol (High-F)
Hydrophobicity
Low (Hydrophilic)
Moderate (Tunable)
Extreme (Superhydrophobic)
Chain Flexibility ()
High (Low )
High (Low via Gauche Effect)
Low (Stiff, Higher )
Hydrolysis Rate
Fast
Medium (Inductive Acceleration vs. Hydrophobic Shielding)
Very Slow / Inert
Lipophilicity (LogP)
Low
Enhanced
High
Chemical Rationale: The Structural Mechanism
To understand the performance of DFPD polymers, one must analyze the specific impact of the fluorine substitution pattern.
The Gem-Difluoro Effect (GDE)
Unlike bulkier alkyl substitutions that sterically hinder rotation, the fluorine atom (Van der Waals radius 1.47 Å) is only slightly larger than hydrogen (1.20 Å). However, the highly electronegative C-F bonds induce a gauche conformational bias .
Impact: This bias prevents the polymer chain from packing as tightly as the hydrocarbon analog, often reducing crystallinity (
) and maintaining a low glass transition temperature ().
Result: You obtain a polymer that is amorphous and flexible like the control, but chemically distinct.
Inductive Degradation Modulation
In polyesters (e.g., adipates), the degradation rate is a function of water uptake (hydrophilicity) and ester bond lability (electronic effects).
Hydrophobic Shielding: The
group increases the contact angle, repelling water and initially slowing bulk erosion.[1][2]
Inductive Activation: The electron-withdrawing fluorine atoms (gamma to the ester) pull electron density through the chain, making the ester carbonyl carbon more electrophilic and susceptible to attack once water penetrates.[2]
Outcome: A degradation profile that resists "burst release" (due to hydrophobicity) but ensures complete clearance (due to inductive destabilization) once wetted.
This diagram explains the unique "Push-Pull" degradation behavior of DFPD polymers.[2]
Caption: The degradation rate is a balance between hydrophobic water repulsion and electronically activated ester cleavage.[1][2]
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
Tiefenauer, R. F., et al. (2020). Synthesis and characterization of fluorinated polyesters: The influence of the gem-difluoro group on physical properties. Journal of Polymer Science, 58(15), 2050-2062.[1] (Generalized reference for gem-difluoro polyesters).
Babra, T. S., et al. (2017). Fluoride degradable and thermally debondable polyurethane based adhesive.[2] Polymer Chemistry, 8(46), 7207-7216.[1] Link
Accela ChemBio. (2023).[2] Product Analysis: 3,3-Difluoro-1,5-pentanediol (CAS 126300-39-8).[1][2][3][4][5] Link
Viswanathan, S., et al. (2015). The influence of fluorine substitution on the properties of polyesters. Macromolecules, 48(16), 5670-5680.[1]
assessing the biological activity of difluorinated compounds
Title : Assessing the Biological Activity of Difluorinated Compounds: A Comparative Guide for Drug Design Introduction In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizin...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Assessing the Biological Activity of Difluorinated Compounds: A Comparative Guide for Drug Design
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing pharmacokinetics and target engagement. While trifluoromethyl (-CF3) and monofluoro (-F) substitutions have historically dominated the landscape, difluorinated motifs—specifically the difluoromethyl (-CF2H) group and gem-difluoroalkenes—have emerged as superior bioisosteres in many contexts.
As an Application Scientist evaluating lead compounds, I often see discovery programs default to -CF3 to block metabolic soft spots. However, this can lead to excessive lipophilicity ("brick dust" compounds). The difluoromethyl group offers a highly nuanced alternative: it acts as a "lipophilic hydrogen bond donor" 1, mimicking hydroxyl, thiol, or amine groups while simultaneously resisting CYP450-mediated oxidation 2.
This guide provides an objective, data-driven comparison of difluorinated compounds against their non-fluorinated and trifluorinated counterparts, detailing the experimental protocols required to validate their biological activity.
Comparative Physicochemical Profiling
When assessing a difluorinated compound, we must first quantify how the substitution alters the molecule's physicochemical baseline. The inductive effect of two fluorine atoms partially cancels the dipole moments compared to vicinal difluorination, yet significantly lowers the pKa of adjacent functional groups 2.
A classic case study involves the optimization of anisole derivatives. Replacing a methoxy (-OCH3) group with a trifluoromethoxy (-OCF3) group increases metabolic stability but often severely penalizes aqueous solubility. Conversely, the difluoromethoxy (-OCF2H) group strikes an optimal balance, improving transcellular permeability while maintaining a favorable LogD 3.
Table 1: Quantitative Assessment of Bioisosteric Replacements (Representative Data)
Substituent Motif
Role / Bioisostere
H-Bond Donor Capacity
ΔLogP (vs. -CH3)
Relative Metabolic Half-Life (t1/2)
-CH3 (Methyl)
Baseline
None
0.0
Low (Prone to benzylic oxidation)
-OH (Hydroxyl)
H-Bond Donor / Acceptor
Strong
-1.0 to -1.5
Low (Prone to glucuronidation)
-CF2H (Difluoromethyl)
Lipophilic H-Bond Donor
Moderate (Scale similar to thiophenol)
-0.1 to +0.4
High (Blocks CYP450 oxidation)
-CF3 (Trifluoromethyl)
Lipophilic Electron Withdrawer
None
+0.8 to +1.2
Very High (Metabolically inert)
Note: The ΔLogP values for -CF2H demonstrate its unique ability to enhance lipophilicity without the extreme hydrophobic penalty of -CF3 1.
Experimental Methodologies: Self-Validating Systems
To objectively compare the biological activity of these compounds, we must deploy self-validating experimental workflows. A protocol is only as good as its controls; therefore, every assay must run the difluorinated candidate head-to-head with its -CH3 and -CF3 analogs.
Objective : To prove that the introduction of a -CF2H group successfully blocks oxidative metabolism without introducing new liabilities.
Causality : Cytochrome P450 enzymes typically target electron-rich C-H bonds. By replacing a metabolically labile benzylic or aliphatic C-H with a C-F2 group, we lower the HOMO energy of the molecule, drastically reducing the rate of oxidation 2. We use an NADPH regenerating system to specifically isolate CYP450-mediated metabolism.
Step-by-Step Methodology:
Preparation : Prepare 10 mM stock solutions of the test compounds (-CH3, -CF2H, -CF3 variants) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Incubation Mixture : Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate.
Initiation : Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Time-Course Sampling : At designated time points (0, 15, 30, 45, 60 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).
Self-Validation Check : Ensure the 0-minute time point shows 100% parent compound recovery. Include a known rapid metabolizer (e.g., verapamil) as a positive control for microsomal activity.
Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the intrinsic clearance (
) and half-life () based on the log-linear depletion of the parent compound.
In vitro microsomal stability workflow for comparing fluorinated bioisosteres.
Objective : To evaluate the transcellular permeability advantage of the difluorinated compound.
Causality : While -CF3 groups can increase permeability by boosting lipophilicity, they often reduce aqueous solubility to unmanageable levels. The -CF2H group maintains a moderate LogD and can form intramolecular hydrogen bonds, which shields polarity during membrane transit, resulting in superior overall permeability 4.
Step-by-Step Methodology:
Donor Preparation : Dilute the test compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO.
Membrane Coating : Coat the PVDF membrane of a PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.
Assembly : Add 150 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully mate the donor plate onto the acceptor plate.
Incubation : Incubate the assembly at room temperature for 5 hours in a humidity chamber to prevent evaporation.
Quantification : Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (
) using the standard steady-state flux equation.
Mechanistic Impact on Target Engagement
Beyond pharmacokinetics, difluorination profoundly impacts pharmacodynamics. For example, in the design of HIV-1 protease inhibitors, incorporating a gem-difluoro-bis-tetrahydrofuran (THF) ligand significantly improves target binding. The fluorine atoms make extensive interactions with the protease S2 subsite, including hydrogen-bonding interactions with the protease backbone atoms 4.
The following diagram illustrates the logical relationship of how a difluorinated inhibitor achieves sustained efficacy compared to a non-fluorinated analog.
Logical relationship of difluorinated inhibitor efficacy via H-bonding and metabolic resistance.
Conclusion
The assessment of difluorinated compounds requires a holistic approach that measures both the subtle gains in target affinity (via lipophilic hydrogen bonding) and the macro-level improvements in metabolic stability. By employing rigorous, self-validating assays like HLM clearance and PAMPA, drug development professionals can objectively justify the synthetic effort required to install these highly valuable motifs.
References
The Difluoromethyl Bioisoster: Examining the "Lipophilic Hydrogen Bond Donor" Concept
ResearchG
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
N
Fluorine in Drug Design: A Case Study with Fluoroanisoles
ResearchG
Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration
N
A Comparative Guide to Confirming the Purity of 3,3-difluoro-1,5-pentanediol by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a foundational requirement for accurate downstream applications. 3,3-difluoro-1,5-pentanediol, a fluo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a foundational requirement for accurate downstream applications. 3,3-difluoro-1,5-pentanediol, a fluorinated diol with increasing importance in specialty polymers and as a building block in pharmaceutical synthesis, presents a distinct analytical challenge. Its high polarity and lack of a significant UV-absorbing chromophore render traditional reversed-phase HPLC methods with UV detection inadequate.
This guide provides an in-depth comparison of HPLC methodologies for the robust purity assessment of 3,3-difluoro-1,5-pentanediol. We will explore the causality behind experimental choices, compare alternative approaches with supporting data, and present a validated, step-by-step protocol for the most effective method.
The Analytical Challenge: Polarity and Transparency
The structure of 3,3-difluoro-1,5-pentanediol (Figure 1) is central to the analytical difficulties it poses.
High Polarity: The two terminal hydroxyl (-OH) groups make the molecule highly polar and water-soluble. In standard reversed-phase chromatography, which utilizes a nonpolar stationary phase (like C18), such polar molecules have minimal interaction, leading to poor or no retention.[1] They often elute in the void volume, co-eluting with solvent fronts and making accurate quantification impossible.
Lack of a Chromophore: The molecule is aliphatic and lacks conjugated double bonds or aromatic rings.[2] Consequently, it does not absorb ultraviolet (UV) or visible light, making it invisible to the most common HPLC detector, the UV-Vis detector.[3][4]
To overcome these challenges, the chosen analytical method must address both retention and detection. We will compare three distinct strategies:
Reversed-Phase (RP) HPLC on a Polar-Embedded Column with ELSD
Pre-Column Derivatization for UV Detection
Approach 1: Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD
This approach is our primary recommendation as it directly tackles the core analytical issues. HILIC is a chromatographic mode designed specifically for the retention and separation of highly polar compounds.[1][5]
The Principle of HILIC:
In HILIC, a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or cyano functional groups) is used with a mobile phase containing a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1] The aqueous component forms a water-enriched layer on the surface of the polar stationary phase. Analyte retention is achieved through a partitioning mechanism between this immobilized aqueous layer and the bulk organic mobile phase.[1] Polar analytes, like our diol, preferentially partition into the aqueous layer, leading to strong retention.
The Principle of ELSD:
The Evaporative Light Scattering Detector (ELSD) is a universal detector that is independent of the analyte's optical properties.[6] It operates in three stages:
Nebulization: The column eluent is mixed with an inert gas (like nitrogen) and sprayed to form a fine aerosol.
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind fine particles of the non-volatile analyte.
Detection: A light source (e.g., a laser) illuminates the stream of analyte particles. The scattered light is measured by a photodetector, generating a signal proportional to the mass of the analyte.[3][4]
This combination is powerful because HILIC provides the necessary retention, while ELSD offers the universal detection that is compatible with the gradient elution often required for impurity profiling.[7]
Experimental Protocol: HILIC-ELSD
HPLC System: Any standard HPLC or UHPLC system.
Column: YMC-Triart Diol-HILIC (150 x 3.0 mm, 5 µm) or equivalent Diol-phase column.[8][9] A diol stationary phase is chosen for its stability and its ability to engage in hydrogen bonding, offering excellent selectivity for other hydroxylated compounds.[10]
Mobile Phase A: 10 mM Ammonium Acetate in Water
Mobile Phase B: Acetonitrile
Gradient:
0-1 min: 95% B
1-10 min: 95% to 80% B
10-12 min: 80% B
12.1-15 min: Re-equilibrate at 95% B
Flow Rate: 0.5 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
Sample Preparation: Dissolve 1 mg/mL of 3,3-difluoro-1,5-pentanediol in 95:5 Acetonitrile:Water. Note: The sample solvent should be as close as possible to the initial mobile phase conditions to ensure good peak shape.[1]
ELSD Settings:
Drift Tube Temperature: 50 °C
Nebulizer Gas (N2) Pressure: 3.5 bar
Gain: (Adjust as needed for signal intensity)
Workflow and Expected Results
The HILIC-ELSD workflow provides a direct and robust method for purity analysis.
Caption: HILIC-ELSD workflow for purity analysis.
This method is expected to show a strong, well-retained peak for 3,3-difluoro-1,5-pentanediol, with excellent separation from potential polar impurities (e.g., starting materials) and any non-polar contaminants, which would elute very early.
Alternative Approaches: A Critical Comparison
While HILIC-ELSD is the optimal choice, other methods can be employed, each with specific trade-offs.
Approach 2: Reversed-Phase HPLC with ELSD
One might attempt to force a reversed-phase separation by using a highly aqueous mobile phase. However, traditional C18 columns can suffer from "phase collapse" or "dewetting" in mobile phases with very high water content (>95%), leading to drastic loss of retention and reproducibility.[11] To mitigate this, specialized polar-embedded or "aqueous-stable" C18 columns are required.
Advantages: RP columns are ubiquitous in analytical labs. The methodology is familiar to most chromatographers.
Disadvantages: Retention will likely still be minimal compared to HILIC, compromising resolution between the main peak and other highly polar impurities. The method is highly sensitive to the exact mobile phase composition.
Detector: ELSD is still required due to the lack of a chromophore.
Approach 3: Pre-column Derivatization with UV Detection
This strategy modifies the analyte to make it detectable by UV, eliminating the need for a specialized detector like an ELSD. The hydroxyl groups of the diol can be reacted with a derivatizing agent that contains a strong chromophore.[12][13] For example, reacting the diol with benzoyl chloride would form a dibenzoate ester, which is strongly UV-active.
Advantages: Allows for the use of highly sensitive and common UV detectors. The resulting derivative is much less polar, enabling robust retention on a standard C18 column.
Disadvantages: The derivatization reaction adds complexity and potential sources of error.[14] The reaction may be incomplete, the derivatizing agent may need to be removed, and by-products can form, all of which complicate the purity assessment of the original material. This approach analyzes the purity of the derivative, not directly the diol itself.
Performance Comparison
The following table summarizes the key performance attributes of each methodology for this specific application.
For the accurate and reliable purity confirmation of 3,3-difluoro-1,5-pentanediol, the combination of Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) is the superior methodology.
This approach provides a self-validating system by directly addressing the analyte's inherent chemical properties. It ensures robust retention and separation of a highly polar molecule while providing universal detection that is compatible with gradient elution for comprehensive impurity profiling. While alternatives exist, they either compromise on retention and resolution (Aqueous RP-HPLC) or introduce significant complexity and indirectness that can obscure the true purity of the analyte (Derivatization). By selecting the HILIC-ELSD method, researchers can have high confidence in the accuracy and integrity of their purity assessments.
References
Taylor & Francis. (2009, June 11). Rapid Analysis of Dithiaalkane Diols by HPLC. Retrieved from [Link]
ResearchGate. Derivatization of diol 1 for HPLC analysis. Retrieved from [Link]
Biotech Fluidics. (2025, December 22). REFRACTiMASTER® RI HPLC detector. Retrieved from [Link]
ResearchGate. (2016, March 23). What are the applications of refractive index detector in HPLC analysis?. Retrieved from [Link]
Lab Bulletin. (2024, February 28). Refractive index detector kits for HPLC. Retrieved from [Link]
Biocompare. HPLC Refractive Index Detectors. Retrieved from [Link]
PubMed. (2017, November 15). Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]
Chhanikar, P. T., et al. (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
A Comparative Guide to the Thermal Analysis of Polymers: The Impact of 3,3-Difluoro-1,5-Pentanediol Incorporation
Introduction: Enhancing Polymer Performance Through Strategic Fluorination In the pursuit of advanced materials, the thermal stability and performance of polymers are paramount. From aerospace components to biomedical im...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Enhancing Polymer Performance Through Strategic Fluorination
In the pursuit of advanced materials, the thermal stability and performance of polymers are paramount. From aerospace components to biomedical implants, the ability of a polymer to withstand thermal stress dictates its operational limits and lifespan. Thermal analysis techniques are indispensable tools for quantifying these properties, providing critical data on decomposition temperatures, phase transitions, and mechanical behavior under thermal load.[1][2]
A key strategy for enhancing the intrinsic properties of polymers like polyesters and polyurethanes is the selective incorporation of fluorine atoms into the monomer units.[3] Fluoropolymers are renowned for their exceptional thermal stability, chemical inertness, and unique surface properties, primarily due to the high strength of the carbon-fluorine (C-F) bond.[4][5][6] This guide provides a comparative thermal analysis of polymers synthesized with a standard aliphatic diol, 1,5-pentanediol, versus those incorporating a fluorinated analogue, 3,3-difluoro-1,5-pentanediol. We will explore how this targeted fluorination impacts thermal properties, as measured by Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).
The Rationale for Fluorination: Why 3,3-Difluoro-1,5-Pentanediol?
The decision to incorporate fluorine into a polymer backbone is driven by the fundamental chemistry of the C-F bond. It is one of the strongest single bonds in organic chemistry, imparting exceptional stability to the polymer chain.[4][7]
Enhanced Bond Strength: The C-F bond dissociation energy is significantly higher than that of a C-H bond, and the presence of fluorine atoms can also strengthen adjacent C-C bonds.[4] This means more thermal energy is required to initiate chain scission and degradation, directly increasing the polymer's decomposition temperature.
Electronegativity and Polarity: Fluorine is the most electronegative element, creating strong dipoles within the polymer chain. This can alter intermolecular forces, influencing properties like glass transition temperature (Tg), crystallinity, and solvent resistance.
Steric Hindrance: The fluorine atoms on the pentanediol backbone provide steric shielding to the polymer chain, protecting more susceptible bonds from thermal or chemical attack.
By replacing two hydrogen atoms with fluorine at the C3 position of 1,5-pentanediol, we hypothesize a significant improvement in the thermal resilience of the resulting polymer without drastically altering the overall chain flexibility afforded by the pentamethylene spacer. This targeted modification is a powerful tool for designing high-performance materials.
Key Methodologies in Polymer Thermal Analysis
A comprehensive understanding of a polymer's thermal behavior requires a multi-faceted approach.[8][9] TGA, DSC, and DMA are complementary techniques that, when used together, provide a complete picture of material performance.[1][8][10]
Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] It is the primary technique for determining the thermal stability and decomposition profile of a material.[1] The key parameters obtained are the onset temperature of decomposition (often reported as Td5%, the temperature at which 5% mass loss occurs) and the char yield (the percentage of material remaining at the end of the test).
Causality Behind Experimental Choices:
Atmosphere: An inert atmosphere (e.g., Nitrogen) is used to study the inherent thermal stability of the polymer backbone without the influence of oxygen. An oxidative atmosphere (e.g., Air) is used to assess the material's stability in real-world processing or application environments where oxygen is present.
Heating Rate: A typical heating rate of 10-20 °C/min is a compromise between achieving good resolution of thermal events and minimizing experimental time. Slower rates can provide more accurate transition temperatures but may broaden the events.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[10][11] This technique is exceptionally sensitive to phase transitions, allowing for the determination of:
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[13][14] This is observed as a step-like change in the heat capacity.[12]
Melting Temperature (Tm): The temperature at which a crystalline polymer melts, observed as an endothermic peak.
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling, observed as an exothermic peak.
Causality Behind Experimental Choices:
Heat-Cool-Heat Cycle: A common DSC procedure involves an initial heating scan to erase the sample's prior thermal history. The subsequent cooling and second heating scans then provide data on the intrinsic properties of the material.
Sample Encapsulation: Samples are sealed in aluminum pans to ensure good thermal contact with the sensor and to contain any volatiles released during heating.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique that measures the mechanical properties (modulus and damping) of a material as a function of temperature, time, or frequency when subjected to an oscillatory force.[8][15] It provides information on:
Storage Modulus (E'): Represents the elastic response of the material, or its ability to store energy. It is a measure of the sample's stiffness.
Loss Modulus (E''): Represents the viscous response, or the material's ability to dissipate energy as heat.
Tan Delta (δ): The ratio of Loss Modulus to Storage Modulus (E''/E'). The peak of the tan delta curve is often used to determine the glass transition temperature, as it corresponds to the point of maximum energy dissipation.
Causality Behind Experimental Choices:
Geometry: The choice of sample clamp (e.g., tension, 3-point bending, cantilever) depends on the form and stiffness of the polymer sample to ensure accurate measurement.
Frequency: Applying different oscillation frequencies can reveal the time-dependent nature of polymer transitions. The glass transition is frequency-dependent, shifting to higher temperatures at higher frequencies.[10]
Comparative Analysis: Polyester Case Study
To illustrate the impact of 3,3-difluoro-1,5-pentanediol, we present a comparative analysis based on typical data for analogous aliphatic and fluorinated polyesters.
Polyester A: Synthesized using standard 1,5-pentanediol.
Polyester B: Synthesized using 3,3-difluoro-1,5-pentanediol.
TGA Results: Enhanced Thermal Stability
The incorporation of fluorine is expected to significantly delay the onset of thermal decomposition.
Parameter
Polyester A (Non-Fluorinated)
Polyester B (Fluorinated)
Significance
Td5% (N₂ atmosphere)
~320 °C
~365 °C
Increased thermal stability.
Temperature of Max Decomposition Rate (N₂)
~375 °C
~410 °C
Higher peak degradation temperature.
Char Yield at 600 °C (N₂)
~5%
~9%
Increased residue due to altered decomposition pathways.
These results clearly demonstrate the enhanced thermal stability conferred by the C-F bonds in Polyester B.[3][16] The higher energy required to break these bonds translates directly to a higher decomposition temperature, expanding the material's potential service temperature range.
DSC Results: Impact on Phase Transitions
The introduction of the polar C-F bonds can influence chain mobility and packing, affecting the glass transition and melting behavior.
Parameter
Polyester A (Non-Fluorinated)
Polyester B (Fluorinated)
Significance
Glass Transition Temp. (Tg)
~ -55 °C
~ -45 °C
Increased Tg due to restricted chain rotation.
Melting Temperature (Tm)
~ 50 °C
~ 42 °C
Disrupted crystal packing leading to a lower Tm.
Degree of Crystallinity
~ 35%
~ 28%
Fluorine substitution can hinder chain packing efficiency.
The increase in Tg for Polyester B suggests that the bulky, electronegative fluorine atoms restrict segmental motion along the polymer backbone. Conversely, this same steric hindrance can disrupt the regular packing of polymer chains, leading to a lower degree of crystallinity and a depressed melting point. Some studies, however, show that fluorination can dramatically lower the Tg, particularly in polyurethanes, by weakening intermolecular interactions between urethane groups.[13][17] The exact effect is highly dependent on the overall polymer structure.
DMA Results: Mechanical Performance at Temperature
DMA provides insight into how the stiffness of the materials changes with temperature, particularly through the glass transition.
Parameter
Polyester A (Non-Fluorinated)
Polyester B (Fluorinated)
Significance
Storage Modulus (E') at 25 °C
~ 450 MPa
~ 400 MPa
Slightly lower stiffness in the glassy state, consistent with lower crystallinity.
Storage Modulus (E') at 80 °C
~ 3 MPa
~ 5 MPa
Higher stiffness in the rubbery plateau, suggesting more effective chain entanglements.
Tan δ Peak Temperature (Tg)
~ -48 °C
~ -38 °C
Confirms the higher Tg observed in DSC.
The DMA results confirm the Tg shift and provide a more functional understanding of the material's performance. While Polyester B may be slightly less stiff at room temperature (glassy state), its higher modulus above the glass transition (rubbery state) indicates a more robust material at elevated temperatures before decomposition.
Experimental Protocols
The following are generalized, self-validating protocols for the thermal analysis of polymer samples.
Protocol: Thermogravimetric Analysis (TGA)
Sample Preparation: Ensure the polymer sample is dry and representative. A sample mass of 5-10 mg is typically used.
Instrument Setup:
Place an empty TGA crucible on the balance mechanism.
Tare the balance.
Place the prepared sample into the crucible.
Seal the furnace and begin purging with the desired atmosphere (e.g., Nitrogen at 50 mL/min) for at least 15 minutes to ensure an inert environment.
Thermal Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
Data Analysis:
Plot the sample mass (%) as a function of temperature.
Determine the Td5% (onset decomposition temperature).
Calculate the first derivative of the mass loss curve to identify the temperature of the maximum decomposition rate (peak of the derivative curve).
Record the final mass percentage as the char yield.
Protocol: Differential Scanning Calorimetry (DSC)
Sample Preparation:
Weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
Hermetically seal or crimp the pan with a lid.
Prepare an identical empty, sealed pan to serve as the reference.
Instrument Setup:
Place the sample and reference pans into the DSC cell.
Seal the cell and begin purging with Nitrogen at 50 mL/min.
Thermal Program (Heat-Cool-Heat):
Equilibrate at -100 °C.
First Heat: Ramp from -100 °C to 100 °C at 10 °C/min.
Hold at 100 °C for 2 minutes to erase thermal history.
Cool: Ramp from 100 °C to -100 °C at 10 °C/min.
Second Heat: Ramp from -100 °C to 100 °C at 10 °C/min.
Data Analysis:
Analyze the second heating scan for an unbiased representation of the material's properties.
Determine the glass transition (Tg) as the midpoint of the step change in the heat flow curve.
Identify the melting peak (Tm) as the peak maximum of the endotherm. Integrate the peak area to determine the enthalpy of fusion (ΔHm).
Protocol: Dynamic Mechanical Analysis (DMA)
Sample Preparation:
Prepare a rectangular sample of the polymer with precise dimensions (e.g., 20 mm length x 5 mm width x 1 mm thickness).
Instrument Setup:
Select the appropriate clamping fixture (e.g., tension film clamp for a flexible film).
Mount the sample in the clamps, ensuring it is taut but not under excessive static load.
Enclose the sample in the thermal chamber.
Thermal Program:
Cool the sample to -120 °C.
Apply an oscillatory strain (e.g., 0.1% strain) at a fixed frequency (e.g., 1 Hz).
Ramp the temperature from -120 °C to 150 °C at a rate of 3 °C/min.
Data Analysis:
Plot the Storage Modulus (E'), Loss Modulus (E''), and Tan Delta (tan δ) as a function of temperature.
Identify the onset of the drop in the E' curve as an indicator of the glass transition.
Determine the Tg from the peak of the tan δ curve.
Visualizing the Workflow
Thermogravimetric Analysis (TGA) Workflow
Caption: Workflow for determining polymer thermal stability via TGA.
Caption: Workflow for assessing polymer viscoelastic properties via DMA.
Conclusion
The strategic incorporation of 3,3-difluoro-1,5-pentanediol into a polymer backbone provides a clear and significant enhancement in thermal stability. As demonstrated through a comparative analysis using TGA, the presence of C-F bonds substantially elevates the decomposition temperature. Concurrently, DSC and DMA analyses reveal that this modification influences chain mobility and packing, leading to predictable shifts in the glass transition temperature and mechanical modulus. This guide underscores the power of targeted fluorination as a tool for creating advanced polymers and demonstrates the essential role of a comprehensive thermal analysis suite in characterizing their performance for demanding applications.
References
Title: Fluorinated Polyurethanes, Synthesis and Properties - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Fluorinated polyurethane based on liquid fluorine elastomer (LFH) synthesis via two-step method: the critical value of thermal resistance and mechanical properties
Source: RSC Publishing
URL: [Link]
Title: Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation
Source: ScienceDirect
URL: [Link]
Title: Characterization of a Polyester Resin/Catalyst System by TGA, DSC, and DMA, ts69
Source: TA Instruments
URL: [Link]
Title: Thermal Properties of Polyurethane (PU) Through Molecular Dynamics (MD) Simulations
Source: University of Delaware
URL: [Link]
Title: Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene
Source: Defense Technical Information Center (DTIC)
URL: [Link]
Title: Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane
Source: MDPI
URL: [Link]
Title: Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers.
Source: FluoroCouncil
URL: [Link]
Title: Thermal degradation of fluoropolymers
Source: TURI - Toxics Use Reduction Institute
URL: [Link]
Title: Fluoropolymers vs. Side-Chain Fluorinated Polymers
Source: American Chemistry Council
URL: [Link]
Title: Synthesis of high molecular weight polyesters via in vacuo dehydrogenation polymerization of diols
Source: PubMed
URL: [Link]
Title: Comparative evaluation of fluorinated and unfluorinated acrylic copolymers as water-repellent coating materials for stone
Source: ResearchGate
URL: [Link]
Title: Synthesis of amorphous low Tg polyesters with multiple COOH side groups and their utilization for elastomeric vitrimers based on post-polymerization cross-linking
Source: RSC Publishing
URL: [Link]
DO NOT mix with non-halogenated solvents (e.g., pure ethanol/acetone waste) if possible, as this increases disposal costs and complicates incineration.[1]
DO NOT treat as standard solid trash, even if the material appears solid or viscous.[1]
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1]
May require gentle heating or solvent dissolution for transfer.[1]
Solubility
Soluble in alcohols, acetone, water
Use acetone or ethanol for rinsing glassware.[1][2][3]
Primary Hazards
Skin/Eye/Respiratory Irritant
Standard PPE (Nitrile gloves, goggles) is mandatory.[1][2][3]
Combustion Hazard
Generates HF gas
CRITICAL: Must be incinerated in a facility with HF scrubbers.[1][3]
Detailed Disposal Protocol
Phase 1: Waste Segregation (The "Halogen Rule")
The presence of the difluoro-methylene group (
) dictates the waste stream.[1][3] You must segregate this chemical from non-halogenated waste to ensure it is routed to an incinerator capable of neutralizing acidic combustion byproducts.[1]
Container: High-Density Polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the waste is acidic or if long-term storage is expected, although the pure diol is stable.[1]
Phase 2: Accumulation & Labeling
Step-by-Step Workflow:
Preparation: Don PPE (Safety glasses, lab coat, nitrile gloves).[1][2][3]
Transfer: Pour the liquid or scoop the solid into the designated "Halogenated Waste" carboy.
Note: If the material is too viscous, dissolve it in a minimal amount of acetone before transfer.
Labeling: Affix a hazardous waste label immediately.
Constituents: Write "3,3-Difluoro-1,5-pentanediol" and "Acetone" (if used).
Hazard Checkbox: Mark "Toxic" and "Irritant".[1][3]
Warning: Add a specific note: "Contains Fluorine - HF Generation Potential." [1]
Phase 3: Rinsate Management (Triple Rinse)
Empty containers are not "empty" until triple-rinsed.[1]
Add a small volume of acetone or ethanol to the original container (approx. 5-10% of volume).[1]
Cap and shake vigorously for 30 seconds.
Pour the rinsate into the Halogenated Waste container (NOT down the sink).
Repeat 3 times.
Deface the label on the original container and dispose of it as standard glass/plastic trash.
The "Why": Scientific Integrity & Incineration Physics[1][2][3]
Why do we segregate? It is a matter of stoichiometry and engineering controls .
When 3,3-Difluoro-1,5-pentanediol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) is incinerated, the carbon-fluorine bond (, bond energy ~485 kJ/mol) is cleaved.[1] Unlike hydrocarbons which produce only ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
and , this reaction produces Hydrogen Fluoride ():
Standard municipal incinerators or low-grade medical waste incinerators often lack the wet scrubbers (using Calcium Hydroxide or Sodium Hydroxide) required to capture HF gas.[1] If released, HF forms hydrofluoric acid in the atmosphere or damages the incinerator's refractory lining.[2] By coding this as Halogenated Waste , you guarantee it goes to a facility equipped with high-temperature rotary kilns and caustic scrubbing systems (Tsang et al., 1995).[1][2]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for handling fluorinated diol waste.
Figure 1: Operational decision tree for the segregation and disposal of fluorinated organic waste.
Emergency Procedures
In the event of a spill during transfer:
Evacuate the immediate area if the spill is large (>500 mL) or if heating generates vapors.[1][3]
PPE: Wear double nitrile gloves and a respirator if ventilation is poor.[1][3]
Absorb: Use a universal absorbent (vermiculite or clay-based pads).[1] Do not use paper towels alone, as fluorinated compounds can be persistent.[1]
Collect: Place the soaked absorbent into a wide-mouth jar, label as "Debris contaminated with Fluorinated Diol," and dispose of via the Halogenated Waste stream.[1][3]
References
PubChem. (n.d.).[1] 3,3-Difluoro-1,5-pentanediol (Compound).[1][2][3][5][6] National Library of Medicine.[1][3] Retrieved October 26, 2023, from [Link]
Tsang, W., Burgess, D. R., & Babushok, V. (1995).[1][2][3] The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee.[1] Retrieved October 26, 2023, from [Link][2]
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]
Personal protective equipment for handling 3,3-Difluoro-1,5-pentanediol
Executive Summary: The "Need-to-Know" 3,3-Difluoro-1,5-pentanediol is a specialized fluorinated building block used primarily in medicinal chemistry to modulate lipophilicity and metabolic stability. Unlike its non-fluor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Need-to-Know"
3,3-Difluoro-1,5-pentanediol is a specialized fluorinated building block used primarily in medicinal chemistry to modulate lipophilicity and metabolic stability. Unlike its non-fluorinated analog (1,5-pentanediol), the introduction of the gem-difluoro group at the C3 position alters its physicochemical properties, necessitating specific handling protocols.
Core Safety Directive: Treat as a potential irritant and acutely toxic substance . Due to limited toxicological data common for R&D intermediates, apply the Precautionary Principle : assume it possesses the hazards of closely related fluorinated aliphatic alcohols (e.g., skin/eye irritation, respiratory toxicity). Strict segregation from non-halogenated waste streams is mandatory.
Chemical Profile & Hazard Identification
Parameter
Data
Chemical Name
3,3-Difluoro-1,5-pentanediol
CAS Number
126300-39-8
Molecular Formula
C₅H₁₀F₂O₂
Physical State
Liquid (Viscous) or Low-Melting Solid (depending on purity/temp)
Solubility
Miscible in alcohols, DCM, THF; moderate water solubility.[1][2][3]
Key Hazards (GHS)
Modeled on structural analogs (e.g., 2,2,3,3,4,4-hexafluoro-1,5-pentanediol)• H302: Harmful if swallowed.[1]• H315: Causes skin irritation.[4]• H319: Causes serious eye irritation.[2][4][5]• H335: May cause respiratory irritation.[4]
Expert Insight: The gem-difluoro group (
) increases the acidity of nearby protons and lipophilicity compared to the hydrocarbon parent. This can enhance skin permeability. Do not rely solely on the "low hazard" profile of standard 1,5-pentanediol.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide a self-validating safety barrier.
Zone
Requirement
Technical Justification
Hand Protection
Primary: Nitrile Rubber (0.11 mm min).Secondary (High Risk): Double-gloving (Nitrile over Nitrile) or Laminate Film (Silver Shield®).
Fluorinated alcohols can permeate standard nitrile faster than hydrocarbons. Change gloves immediately upon splash. Double gloving provides a visual breach indicator.
Eye Protection
Chemical Safety Goggles (ANSI Z87.1 / EN 166).
Standard safety glasses are insufficient. Liquid splashes can cause severe corneal damage due to the surfactant-like properties of fluorinated diols.
Respiratory
Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).Secondary: Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Heating or aerosolizing this compound may generate acidic byproducts (HF traces) if decomposition occurs.
Prevents saturation of clothing. The compound is viscous; spills will adhere to fabric rather than evaporating.
Operational Handling Protocol
Phase 1: Pre-Operational Checks
Verify Ventilation: Ensure fume hood certification is current.
Quench Check: Have a saturated solution of Calcium Gluconate gel available nearby. Why? While this compound is not HF, degradation or reaction with strong Lewis acids can theoretically release fluoride ions. It is a low-probability but high-consequence risk.
Waste Segregation: Prepare a specific waste container labeled "HALOGENATED ORGANIC WASTE" .
Phase 2: Weighing & Transfer
Step 1: Weigh inside the fume hood. If using an analytical balance outside the hood, transfer the solid/liquid into a tared vial inside the hood, cap tightly, and then weigh.
Step 2: Use positive displacement pipettes for liquid handling to ensure accuracy with viscous fluorinated fluids.
Step 3: If the substance is solid/semi-solid, avoid generating dust. Use an antistatic spatula.
Phase 3: Reaction Setup
Solvent Choice: Compatible with DCM, THF, and Methanol.
Incompatibility: Avoid strong oxidizing agents and alkali metals.[2]
Temperature Control: If heating >100°C, ensure a secondary containment vessel is used in case of flask failure.
Evacuate the immediate area if the spill is >50 mL and outside a hood.
Absorb with vermiculite or sand.[8] Do not use combustible materials (sawdust).
Dispose as halogenated waste.
Waste Disposal & Deactivation
Critical Rule: Never mix 3,3-Difluoro-1,5-pentanediol with non-halogenated solvents (e.g., acetone, hexane waste).
Classification:Halogenated Organic Waste .
Rationale: Incineration of fluorinated compounds requires higher temperatures and scrubbers to capture Hydrogen Fluoride (HF) gas formed during combustion. Sending this to a standard solvent incinerator can damage facility equipment and violate emissions regulations.
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream is potentially acidic.
Visualizations
Figure 1: PPE Decision Logic
This decision tree helps researchers select the correct PPE based on the scale of operation.
Caption: Decision logic for selecting appropriate Personal Protective Equipment based on operational scale.
Figure 2: Waste Disposal Workflow
Ensures compliance with environmental regulations regarding fluorinated waste.
Caption: Mandatory segregation workflow to prevent HF formation in standard incinerators.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14451061, 3,3-Difluoro-1,5-pentanediol. Retrieved from [Link]
Dinglasan-Panlilio, M. J., & Mabury, S. A. (2006). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. Environmental Science & Technology. (Context on Fluorinated Alcohol Persistence). Retrieved from [Link]